Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (2-Methoxyethyl)(methyl)amine Hydrochloride
Executive Summary In modern medicinal chemistry and active pharmaceutical ingredient (API) development, the selection of bifunctional building blocks is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (P...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and active pharmaceutical ingredient (API) development, the selection of bifunctional building blocks is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (2-Methoxyethyl)(methyl)amine hydrochloride (CAS: 110802-06-7) has emerged as a highly versatile secondary amine synthon. By introducing a methoxyethyl moiety, drug developers can precisely modulate lipophilicity, enhance aqueous solubility, and eliminate hydrogen-bond donors in the resulting tertiary amides.
This guide provides an in-depth technical analysis of the compound’s physicochemical properties, its structural rationale in drug design, and field-proven, self-validating synthetic protocols for its integration into complex API frameworks.
Physicochemical Properties & Causality
The free base form of this compound, N-(2-Methoxyethyl)methylamine (CAS: 38256-93-8), is a volatile, highly flammable liquid that is susceptible to aerial oxidation and difficult to handle stoichiometrically 1. To circumvent these issues, the compound is universally utilized as a hydrochloride salt (CAS: 110802-06-7). The protonation of the secondary amine generates a stable, crystalline solid driven by high crystal lattice energy from ionic bonding, which dramatically improves shelf-life and handling safety.
Represents the protonated amine and chloride counterion.
Molecular Weight
125.60 g/mol
Low molecular weight ensures high atom economy during coupling reactions .
Appearance
White to off-white solid
Indicates high purity; the salt form prevents the liquid state of the free base.
Melting Point
~180 °C
High melting point validates strong ionic interactions within the crystal lattice 3.
Solubility
High in H₂O, MeOH, DMSO
The ionic nature facilitates rapid dissolution in polar protic and aprotic solvents, enabling homogeneous reaction conditions.
Pharmacokinetic Rationale in Drug Design
When (2-Methoxyethyl)(methyl)amine is coupled with a carboxylic acid, it forms a tertiary amide . This structural modification is a calculated maneuver in medicinal chemistry:
Elimination of Hydrogen Bond Donors: Unlike secondary amides, tertiary amides lack an N-H bond. This reduces the desolvation energy required for the molecule to pass through lipid bilayers, thereby enhancing passive membrane permeability (e.g., crossing the intestinal epithelium or blood-brain barrier).
Retention of Hydrogen Bond Acceptors: The ether oxygen (-O-CH₃) acts as a potent hydrogen bond acceptor. This maintains or increases the aqueous solubility of the API without introducing the excessive polarity and metabolic liability of a free hydroxyl group.
Conformational Locking: The N-methyl group introduces steric bulk that restricts the rotation of the amide bond, locking the API into a specific bioactive conformation that can increase target binding affinity.
This exact rationale is employed in the synthesis of advanced therapeutics, such as MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors used for treating proliferative and autoimmune disorders 4.
Experimental Methodology: Amide Coupling Workflow
To successfully utilize this hydrochloride salt, the free amine must be liberated in situ. The following protocol details a highly efficient, self-validating nucleophilic acyl substitution using Phosphorus Oxychloride (POCl₃) activation, adapted from established pharmaceutical synthesis routes 4.
Step-by-Step Protocol
Step 1: Reagent Preparation & Atmosphere Control
Action: In an oven-dried round-bottom flask purged with nitrogen, add the carboxylic acid API precursor (1.0 eq.) and 2-Methoxy-N-methylethanamine hydrochloride (2.0 eq.).
Causality: The amine salt is hygroscopic. Nitrogen purging prevents ambient moisture from hydrolyzing the highly reactive acyl chloride intermediate that will be formed in Step 3. An excess (2.0 eq.) of the amine ensures complete conversion.
Step 2: Solvent and Base Addition
Action: Suspend the reagents in anhydrous pyridine (0.2 M relative to the acid). Stir for 10 minutes.
Causality: Pyridine serves a dual purpose. As a solvent, it dissolves the precursors. As a weak base, it deprotonates the hydrochloride salt, liberating the nucleophilic secondary amine in situ without causing unwanted side reactions.
Step 3: Activation via POCl₃
Action: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add POCl₃ (1.1 to 2.0 eq.).
Causality: POCl₃ converts the carboxylic acid into an electrophilic acyl chloride. This reaction is highly exothermic. Cooling to 0 °C is critical to prevent thermal degradation of the starting materials and to suppress the formation of colored polymeric byproducts.
Step 4: Nucleophilic Attack & Coupling
Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
Causality: The liberated (2-Methoxyethyl)(methyl)amine attacks the newly formed acyl chloride. The reaction is driven forward by the precipitation of pyridinium chloride salts.
Step 5: Self-Validating System (LCMS/TLC)
Action: Before quenching, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LCMS.
Validation Check: Do not proceed to workup until the UV trace (254 nm) confirms >95% consumption of the starting carboxylic acid and the mass spectrum shows the [M+H]⁺ peak of the target tertiary amide. If conversion is <95%, stir for an additional hour.
Step 6: Quench and Isolation
Action: Quench the reaction by slowly pouring it into crushed ice. Extract with Dichloromethane (DCM), wash the organic layer with 1N HCl (to remove residual pyridine and unreacted amine), dry over Na₂SO₄, and concentrate under reduced pressure.
Workflow Visualization
Fig 1: Step-by-step synthetic workflow for amide coupling using POCl3 activation.
Handling, Storage, and Safety Protocols
To maintain the integrity of 2-Methoxy-N-methylethanamine hydrochloride, strict environmental controls must be enforced:
Hygroscopicity Management: The salt is highly prone to absorbing atmospheric moisture. It must be stored in a tightly sealed container within a desiccator. Weighing should be conducted swiftly in a controlled environment (ideally <30% relative humidity) to prevent mass discrepancies that would alter reaction stoichiometry.
Storage Conditions: Store at room temperature (15–25 °C) under an inert atmosphere (Argon or Nitrogen) away from strong oxidizing agents.
Personal Protective Equipment (PPE): Although the HCl salt mitigates the volatility of the free base, it remains an irritant. Standard laboratory PPE—nitrile gloves, safety goggles, and a chemically resistant lab coat—must be worn. All handling of the dry powder should occur within a certified fume hood to prevent inhalation of micro-particulates.
Technical Whitepaper: (2-Methoxyethyl)(methyl)amine Hydrochloride (CAS 110802-06-7) in Advanced Drug Discovery
Executive Summary & Strategic Rationale In the landscape of modern medicinal chemistry, the selection of secondary amine building blocks is rarely arbitrary. (2-Methoxyethyl)(methyl)amine hydrochloride (CAS 110802-06-7)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
In the landscape of modern medicinal chemistry, the selection of secondary amine building blocks is rarely arbitrary. (2-Methoxyethyl)(methyl)amine hydrochloride (CAS 110802-06-7) has emerged as a highly privileged reagent for late-stage functionalization and scaffold optimization.
When appended to an active pharmaceutical ingredient (API), the (2-methoxyethyl)(methyl)amino moiety serves a dual strategic purpose: it precisely modulates the physicochemical properties of the parent scaffold (enhancing solubility and flexibility) while simultaneously eliminating the metabolic liabilities associated with primary or unmethylated secondary amines. This guide provides an in-depth technical analysis of its structural causality, synthetic utility, and field-proven experimental workflows.
Physicochemical Profiling & Structural Causality
To effectively deploy this reagent, drug development professionals must understand the causality behind its specific structural components and how they translate to in vivo performance[1].
The Methoxyethyl Motif : The terminal ether oxygen acts as a potent hydrogen-bond acceptor, significantly enhancing aqueous solubility. Unlike a terminal hydroxyl group, the methoxy cap prevents phase II metabolic glucuronidation, thereby extending the molecule's pharmacokinetic half-life. The ethyl linker provides necessary conformational flexibility to interact with solvent molecules without introducing excessive entropic penalties upon target binding.
The N-Methyl Group : By capping the amine with a methyl group, subsequent coupling reactions (e.g., amidation or SNAr) yield a stable tertiary amine or amide. This eliminates a hydrogen-bond donor (HBD). According to Lipinski's rules, reducing the HBD count is a critical maneuver for improving passive membrane permeability and optimizing blood-brain barrier (BBB) penetration.
The Hydrochloride Salt : The free base form (MW 89.14 g/mol ) is a volatile liquid prone to atmospheric oxidation and CO₂ absorption (forming carbamates). The HCl salt provides a highly stable, easily weighable crystalline solid, ensuring stoichiometric precision during high-throughput synthesis[2].
Table 1: Quantitative Physicochemical Data
Property
Value / Description
CAS Registry Number
110802-06-7
Chemical Formula
C₄H₁₁NO · HCl
Molecular Weight (Salt)
125.60 g/mol
Molecular Weight (Free Base)
89.14 g/mol
Appearance
White to off-white crystalline powder
Solubility Profile
Highly soluble in H₂O, Methanol, DMSO, and DMF
Storage Requirements
Hygroscopic; store under inert gas (Ar/N₂) at 2-8°C
Mechanistic Workflows & Synthetic Utility
(2-Methoxyethyl)(methyl)amine hydrochloride is primarily deployed in three synthetic paradigms, acting as a versatile nucleophile to construct complex drug architectures.
Nucleophilic Aromatic Substitution (SNAr) : The secondary amine is an excellent nucleophile for displacing halogens on electron-deficient heteroaromatics. This is famously utilized in the synthesis of targeted kinase inhibitors, such as FGFR inhibitors ()[3], where the amine tail is appended to a pyrrolo[2,3-d]pyrimidine core to improve solubility profiles.
Amidation : Coupling with complex carboxylic acids yields tertiary amides. This approach has been validated in the synthesis of complex anthelmintic agents, such as nodulisporic acid derivatives ()[4], where the tertiary amide linkage provides critical proteolytic stability against parasitic enzymes.
Reductive Amination : Reaction with aldehydes or ketones yields tertiary amines, often used to construct flexible, basic side chains in GPCR ligands.
Divergent synthetic utility of (2-Methoxyethyl)(methyl)amine in drug discovery workflows.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By understanding the mechanistic role of each reagent, scientists can troubleshoot deviations in real-time and ensure high-fidelity synthesis.
Protocol A: General SNAr Workflow for Heteroaromatic Scaffolds
Step-by-step mechanistic workflow for Nucleophilic Aromatic Substitution (SNAr).
Step-by-Step Methodology & Causality:
Free-Basing (In Situ) : Suspend (2-Methoxyethyl)(methyl)amine hydrochloride (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
Causality: The HCl salt must be neutralized to liberate the nucleophilic lone pair on the nitrogen. DIPEA (Hünig's base) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the electrophile, avoiding the formation of unwanted quaternary ammonium salts.
Electrophile Addition : Cool the mixture to 0°C. Dropwise, add the aryl halide (e.g., a chloropyrimidine derivative) (1.0 eq) dissolved in DMF.
Causality: Cooling prevents exothermic degradation and suppresses poly-alkylation or side reactions at highly reactive positions.
Thermal Activation : Gradually warm the reaction to room temperature, then heat to 80–100°C for 4–12 hours. Monitor via LC-MS.
Causality: SNAr on less activated rings requires thermal energy to overcome the activation barrier of the Meisenheimer complex intermediate.
Quench & Extraction : Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃, followed by 5 washes with a 5% LiCl aqueous solution.
Causality: DMF is highly water-miscible and often partitions into the organic layer during extraction. The 5% LiCl wash is a highly specific, field-proven technique that increases the ionic strength of the aqueous layer, selectively pulling DMF out of the EtOAc phase and preventing solvent carryover.
Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography utilizing a DCM/MeOH gradient.
Protocol B: Tertiary Amide Formation via HATU Coupling
Carboxylate Activation : Dissolve the target carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for exactly 15 minutes at room temperature.
Causality: HATU rapidly reacts with the carboxylic acid to form an OAt (7-azabenzotriazole) active ester. If the amine is added too early, it can react directly with the uronium salt of HATU, forming an unreactive guanidinium byproduct. The 15-minute pre-activation prevents this failure mode.
Amine Addition : Add (2-Methoxyethyl)(methyl)amine hydrochloride (1.2 eq) in a single portion. Stir for 2–4 hours.
Causality: The secondary amine attacks the HOAt ester to form the tertiary amide. The excess DIPEA neutralizes the HCl salt of the amine in situ, driving the reaction forward.
Workup : Wash the organic layer with 1M HCl (to remove unreacted amine and DIPEA), then with saturated NaHCO₃. Dry, concentrate, and purify.
Handling, Stability, and Safety
Hygroscopicity : The hydrochloride salt is notably hygroscopic. Prolonged exposure to ambient humidity will result in water absorption. This not only skews molar mass calculations (leading to incorrect stoichiometry) but also introduces water into moisture-sensitive reactions (such as the HATU coupling described above, where water will hydrolyze the active ester).
Storage : Store in a tightly sealed container within a desiccator under an inert atmosphere (Argon or Nitrogen) at 2-8°C.
Weighing Protocol : For precision medicinal chemistry, weigh the reagent rapidly in a dry environment. If the reagent exhibits clumping—a primary indicator of moisture ingress—it must be dried by azeotropic distillation with anhydrous toluene prior to use.
References
National Center for Biotechnology Information (PubChem) . "(2-Methoxyethyl)(methyl)amine hydrochloride." PubChem Compound Summary for CID 300977. URL:[Link]
Taiho Pharmaceutical Co., Ltd. "Therapeutic agent for FGFR inhibitor-resistant cancer." U.S. Patent US10124003B2, issued November 13, 2018.
Merck & Co., Inc. "Nodulisporic acid derivatives." U.S. Patent US5962499A, issued October 5, 1999.
An In-Depth Technical Guide to 2-methoxy-N-methylethanamine Hydrochloride: Properties, Synthesis, and Applications
Executive Summary This technical guide provides a comprehensive analysis of 2-methoxy-N-methylethanamine and its hydrochloride salt, a versatile secondary amine of interest to researchers and professionals in drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive analysis of 2-methoxy-N-methylethanamine and its hydrochloride salt, a versatile secondary amine of interest to researchers and professionals in drug development and organic synthesis. The document details the compound's physicochemical properties, outlines a representative synthetic protocol and methods for analytical characterization, discusses its applications as a structural motif in medicinal chemistry, and provides essential safety and handling guidelines. By synthesizing data from established chemical databases and analogous procedures, this paper serves as an authoritative resource for the informed use of this valuable chemical building block.
Introduction: A Versatile Building Block in Modern Chemistry
2-methoxy-N-methylethanamine is a bifunctional organic compound featuring a secondary amine and a methoxy ether group. This unique combination of functional groups makes it a valuable intermediate and building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. The methoxy group is a prevalent substituent in many approved drugs, where it can significantly influence ligand-target binding interactions, enhance metabolic stability, and modulate key physicochemical properties such as solubility and lipophilicity.[1]
Similarly, the N-methylethanamine scaffold is a common feature in a wide array of bioactive compounds. Analogs and precursors, such as 2-chloro-N-methylethanamine, are critical intermediates in the synthesis of major drug classes, including first-generation antihistamines and tricyclic antidepressants.[2] This guide provides a detailed examination of the hydrochloride salt of 2-methoxy-N-methylethanamine, offering field-proven insights into its synthesis, characterization, and safe handling for research and development applications.
Physicochemical Properties and Identification
The accurate characterization of a chemical entity begins with its fundamental properties. 2-methoxy-N-methylethanamine hydrochloride is the salt form of the free base, 2-methoxy-N-methylethanamine. The properties of the free base are well-documented, and the properties of the hydrochloride salt can be derived from them.
The synthesis and purification of 2-methoxy-N-methylethanamine hydrochloride require standard organic chemistry techniques. The identity and purity of the final product must be rigorously confirmed through modern analytical methods.
A common and reliable method for preparing this compound involves the nucleophilic substitution of a suitable leaving group on a 2-methoxyethyl scaffold by methylamine. The following protocol is a representative example.
Causality: This two-step process first involves the formation of a reactive electrophile (1-bromo-2-methoxyethane) from a stable precursor (2-methoxyethanol). The subsequent nucleophilic attack by methylamine, a potent nucleophile, forms the target secondary amine. The final acidification with HCl gas not only protonates the amine to form the stable, solid hydrochloride salt but also facilitates purification and improves long-term stability.
Experimental Protocol: Synthesis of 2-methoxy-N-methylethanamine HCl
Step A: Synthesis of 1-bromo-2-methoxyethane
To a stirred solution of 2-methoxyethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, slowly add phosphorus tribromide (PBr₃, 0.4 eq).
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase.
Upon completion, carefully quench the reaction by pouring it over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 1-bromo-2-methoxyethane. This intermediate is often used directly in the next step.
Step B: Amination and Salt Formation
Dissolve the crude 1-bromo-2-methoxyethane (1.0 eq) in a polar aprotic solvent like tetrahydrofuran (THF).
Add an excess of methylamine (2.5-3.0 eq, typically as a solution in THF or ethanol) to the solution at room temperature.
Seal the reaction vessel and stir at 40-50 °C for 24 hours. The formation of methylamine hydrobromide salt will be observed as a precipitate.
Cool the mixture and filter off the solid byproducts. Concentrate the filtrate to obtain the crude free base, 2-methoxy-N-methylethanamine.
Purify the free base via distillation if necessary.[5][6]
Dissolve the purified free base in anhydrous diethyl ether or isopropanol. Bubble dry hydrogen chloride (HCl) gas through the solution until precipitation ceases.
Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-methoxy-N-methylethanamine hydrochloride.
Caption: General workflow for the synthesis of 2-methoxy-N-methylethanamine HCl.
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed.
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like D₂O or CDCl₃ (for the free base), the spectrum is expected to show distinct signals: a singlet for the methoxy (-OCH₃) protons, a singlet or triplet for the N-methyl (-NCH₃) protons, and two triplets for the adjacent methylene (-CH₂-) protons of the ethyl chain.[7] The integration of these peaks should correspond to a 3:3:2:2 ratio.
Mass Spectrometry (MS): For the free base, Electron Impact (EI) or Electrospray Ionization (ESI) MS should show a molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak corresponding to the molecular weight of 89.14 g/mol .[3]
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic C-O-C stretching frequencies for the ether linkage (typically 1100-1150 cm⁻¹), C-H stretching for the alkyl groups (~2850-2950 cm⁻¹), and, for the hydrochloride salt, a broad N-H stretching band (~2400-2800 cm⁻¹) characteristic of a secondary ammonium salt.
Applications in Medicinal Chemistry
2-methoxy-N-methylethanamine hydrochloride serves as a valuable precursor for introducing the methoxyethyl-methylamino moiety into larger molecules. This scaffold is of significant interest in drug discovery for its potential to modulate biological activity and pharmacokinetic profiles.
Rationale: The secondary amine provides a reactive handle for various chemical transformations, such as amide bond formation, reductive amination, or further alkylation. The ether linkage is generally more stable to metabolism than an ester, and the terminal methoxy group can form crucial hydrogen bond acceptor interactions with biological targets or improve a compound's solubility and cell permeability.[1]
The Solvation Dynamics of (2-Methoxyethyl)(methyl)amine Hydrochloride in Organic Media
Executive Summary In pharmaceutical synthesis and active pharmaceutical ingredient (API) formulation, the solubility of amine hydrochloride salts dictates reaction kinetics, purification efficiency, and downstream bioava...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical synthesis and active pharmaceutical ingredient (API) formulation, the solubility of amine hydrochloride salts dictates reaction kinetics, purification efficiency, and downstream bioavailability. (2-Methoxyethyl)(methyl)amine hydrochloride (CAS: 110802-06-7)[1] is a highly versatile secondary amine building block. Unlike purely aliphatic amine salts, this molecule possesses a methoxy ether tail that fundamentally alters its hydrogen-bonding network and dielectric requirements for solvation.
This technical guide provides an in-depth analysis of the thermodynamic drivers governing the solubility of (2-Methoxyethyl)(methyl)amine hydrochloride across various organic solvents. It also establishes a self-validating experimental protocol for empirical solubility determination, ensuring high-fidelity data for process scale-up.
Molecular Architecture & Solvation Thermodynamics
To understand the solubility profile of (2-Methoxyethyl)(methyl)amine hydrochloride, we must first deconstruct its molecular architecture. The compound consists of a protonated secondary amine center (
−NH2+−
), a chloride counterion (
Cl−
), and a methoxyethyl chain (
−CH2CH2OCH3
).
The Causality of Dissolution
The dissolution of an amine hydrochloride salt in an organic solvent is a thermodynamic competition between the crystal lattice energy (the energy required to separate the cation and anion) and the solvation energy (the energy released when solvent molecules coordinate the free ions)[2].
Ion-Dipole Interactions: The primary driver for dissolving the ionic core is the solvent's dielectric constant (
ϵ
). High-dielectric solvents (like water or methanol) effectively shield the separated cation and chloride anion, preventing them from recombining into the solid lattice.
Hydrogen Bonding (The Ether Effect): While standard amine hydrohalides rely heavily on the
N+−H⋯X−
hydrogen bonding motif in the solid state[3], the presence of the methoxy oxygen in this specific molecule introduces a potent hydrogen-bond acceptor. Protic solvents (e.g., ethanol, isopropanol) can donate hydrogen bonds not only to the chloride ion but also to the ether oxygen, synergistically lowering the overall free energy of solvation (
ΔGsolv
).
Thermodynamic cycle of amine hydrochloride dissolution in organic solvents.
Quantitative Solubility Matrix
Based on the Kamlet-Taft solvent parameters (hydrogen bond acidity
α
, basicity
β
, and polarizability
π∗
) and empirical observations of structurally homologous amine hydrochlorides, the solubility of (2-Methoxyethyl)(methyl)amine hydrochloride is categorized below.
Note: The structural flexibility and ether oxygen slightly elevate its solubility in polar aprotic media compared to rigid, purely aliphatic analogs.
Solvent Class
Representative Solvents
Dielectric Constant (
ϵ
)
Expected Solubility Profile
Mechanistic Rationale
Polar Protic
Methanol, Ethanol, Water
24 – 80
Highly Soluble (>100 mg/mL)
Strong ion-dipole stabilization; H-bond donation to both
Cl−
and the methoxy oxygen[3].
Polar Aprotic
DMF, DMSO, NMP
36 – 47
Soluble (10 - 50 mg/mL)
High dipole moment stabilizes the cation; lack of H-bond donors limits chloride solvation, reducing total capacity vs. protic solvents.
Moderately Polar
Dichloromethane, Chloroform
4.8 – 9.1
Sparingly Soluble (<5 mg/mL)
Insufficient dielectric constant to fully separate ions; dissolves primarily as tight ion pairs.
Non-Polar
Hexane, Toluene, Diethyl Ether
1.8 – 4.3
Insoluble (<0.1 mg/mL)
Solvent cannot overcome the high lattice energy of the ionic salt[2].
The Isothermal Equilibrium Protocol: A Self-Validating System
To generate reliable, process-ready solubility data for (2-Methoxyethyl)(methyl)amine hydrochloride, researchers must avoid kinetic artifacts (such as supersaturation). The Isothermal Equilibrium Method (shake-flask method) is the gold standard for thermodynamic solubility determination[4].
As a Senior Application Scientist, I mandate that this protocol be treated as a self-validating system. This means incorporating internal checks—such as verifying the solid-state form of the residual wet cake—to ensure that the solvent has not induced a polymorphic transition or solvate formation during equilibration.
Step-by-Step Methodology
Excess Solid Addition: Weigh an excess amount of (2-Methoxyethyl)(methyl)amine hydrochloride (e.g., 200 mg) into a 5 mL glass vial. Add 2.0 mL of the target organic solvent.
Isothermal Equilibration: Seal the vial and submerge it in a thermostatic shaker bath set strictly to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 300 RPM for 48 to 72 hours . Causality: Amine salts can exhibit slow dissolution kinetics in borderline solvents; 72 hours guarantees true thermodynamic equilibrium[4].
Phase Separation: Remove the vial and allow the suspension to settle isothermally for 2 hours. Transfer the mixture to a temperature-controlled centrifuge and spin at 10,000 RPM for 15 minutes.
Filtration (Critical Step): Draw the supernatant into a pre-warmed syringe and filter through a 0.22 µm PTFE membrane . Causality: Sub-micron crystal carryover is the leading cause of artificially inflated solubility data. PTFE is chosen for its broad organic solvent compatibility.
Quantification: Dilute the filtered aliquot with a compatible HPLC mobile phase (e.g., Acetonitrile/Water with 0.1% TFA) and quantify the concentration using a validated HPLC-UV or ELSD method.
Solid-State Verification (The Validation Check): Recover the undissolved solid from the centrifuge tube, dry it gently under a nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the XRPD pattern differs from the starting material, the measured solubility corresponds to a new solvate or polymorph, not the original API building block.
Step-by-step workflow for the isothermal equilibrium solubility determination method.
Downstream Implications in Drug Development
Understanding the precise solubility of (2-Methoxyethyl)(methyl)amine hydrochloride is not merely an academic exercise; it directly impacts process chemistry:
Reaction Solvent Selection: If this compound is used in an
SN2
alkylation or amide coupling, selecting a polar aprotic solvent (like DMF) ensures the salt is sufficiently dissolved to react, while adding a non-nucleophilic base (like DIPEA) frees the reactive secondary amine.
Crystallization & Anti-Solvent Precipitation: The stark contrast in solubility between alcohols (highly soluble) and ethers/hydrocarbons (insoluble) makes binary mixtures (e.g., Ethanol/Diethyl Ether) ideal for purifying the salt via anti-solvent crystallization.
By grounding empirical protocols in thermodynamic causality, researchers can seamlessly transition from bench-scale discovery to robust, commercial-scale pharmaceutical manufacturing.
References
Chenon, B., & Sandorfy, C. "Hydrogen bonding in the amine hydrohalides. I. General aspects". Canadian Journal of Chemistry / ResearchGate. Available at: [Link]
University of Babylon. "Solubility of Organic Compounds". College of Science. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
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Executive Summary
(2-Methoxyethyl)(methyl)amine hydrochloride (Free base CAS: 38256-93-8) is a highly versatile secondary amine building block utilized extensively in medicinal chemistry for the synthesis of complex heteroaryl compounds and active pharmaceutical ingredients (APIs) [1, 2]. Because impurities or structural variations in early-stage precursors can cascade into significant downstream failures, rigorous structural verification is paramount. This technical whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic profile of this compound. By exploring the causality behind chemical shifts, detailing self-validating experimental workflows, and analyzing the mechanistic impact of protonation, this guide serves as a definitive reference for drug development professionals.
Mechanistic Context: Protonation and Solvent Effects
When characterizing the hydrochloride salt of an aliphatic amine, the physicochemical state of the molecule dictates both the sample preparation strategy and the resulting spectral landscape.
Solvent Selection Causality: While the neutral free base is highly soluble in deuterated chloroform (CDCl₃), the ionic nature of the hydrochloride salt severely limits its solubility in non-polar media. Consequently, Deuterium Oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) must be employed. D₂O is often preferred for its lack of complex solvent multiplets, though it induces rapid hydrogen-deuterium exchange of the acidic ammonium protons.
The Deshielding Mechanism: Conversion of the free base to the hydrochloride salt transforms the neutral secondary amine into a positively charged ammonium cation (
NH2+
). This formal positive charge exerts a powerful inductive electron-withdrawing effect (-I effect) through the adjacent
σ
-bonds. The resulting depletion of local electron density deshields the neighboring N-CH₃ and N-CH₂ protons, shifting their resonance frequencies significantly downfield (higher ppm) relative to the free base [3].
Mechanistic pathway of amine protonation and its resulting deshielding effect.
To ensure high-fidelity, reproducible, and quantitative data, the following workflow must be strictly adhered to. This protocol is designed as a self-validating system, incorporating internal checks for concentration, magnetic homogeneity, and thermodynamic relaxation.
Step 1: Sample Preparation
Massing: Accurately weigh 15–20 mg of (2-Methoxyethyl)(methyl)amine hydrochloride to ensure an optimal signal-to-noise (S/N) ratio without causing concentration-dependent viscosity line broadening.
Dissolution: Dissolve the compound in 0.6 mL of high-purity D₂O (99.9% D). Ensure the solvent contains 0.05% 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) to serve as an internal chemical shift reference (0.00 ppm).
Filtration: Vortex the mixture for 30 seconds. Filter the solution through a 0.22 µm PTFE syringe filter directly into a precision 5 mm NMR tube. Causality: Removing microscopic particulate matter is critical to preventing magnetic susceptibility gradients that distort peak shape.
Step 2: Instrument Calibration and Tuning
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
Lock the spectrometer to the deuterium frequency of the D₂O solvent.
Execute automated gradient shimming (e.g., TopShim), followed by manual fine-tuning of the Z1 and Z2 gradients. Validation Check: The TSP reference peak must exhibit a full width at half maximum (FWHM) of < 1.0 Hz.
Step 3: Data Acquisition Parameters
¹H NMR: Utilize a standard 30° pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds (ensuring D1 > 5 × T₁ of the slowest relaxing proton) to guarantee accurate, quantitative integration. Acquire 16–32 scans.
¹³C NMR: Utilize a proton-decoupled pulse sequence (e.g., zgpg30). Set D1 to 2.0 seconds and acquire 512–1024 scans to achieve an S/N > 10:1 for all carbon resonances.
Self-validating step-by-step experimental workflow for high-fidelity NMR data acquisition.
Quantitative Data Presentation
The tables below summarize the expected ¹H and ¹³C NMR spectral data for the fully protonated salt in D₂O at 298 K.
Interpreting this spectrum requires an understanding of competing electronegative forces and spin-spin coupling dynamics:
The Ether Linkage (O-CH₂ and O-CH₃): Oxygen is highly electronegative, drawing electron density away from the adjacent carbons. This positions the O-CH₃ protons at ~3.38 ppm. The O-CH₂ protons resonate furthest downfield at ~3.65 ppm due to the compounding inductive effects of both the directly attached oxygen atom and the nearby positively charged nitrogen atom [1].
The Ammonium Linkage (N-CH₂ and N-CH₃): In the unprotonated free base, the N-CH₃ signal typically resides at ~2.40 ppm. However, the formal positive charge on the nitrogen in the hydrochloride salt shifts this signal downfield to ~2.75 ppm. The N-CH₂ protons appear as a triplet at ~3.25 ppm, coupling with the adjacent O-CH₂ protons.
Spin System Dynamics: The core ethyl chain (-CH₂-CH₂-) constitutes an
A2X2
spin system. Because the difference in chemical shift (
Δν
) between the O-CH₂ and N-CH₂ protons is significantly larger than their coupling constant (
J≈5.4
Hz), the signals do not exhibit severe second-order roof effects. Instead, they resolve as well-defined, first-order triplets, making integration and structural validation highly reliable.
References
Title: (2-Methoxyethyl)(methyl)amine Compound Summary
Source: PubChem, National Center for Biotechnology Information
URL: [Link] [1]
Title: Isothiazolylcarboxamide compounds and their use in therapy (WO2024059559A1)
Exploratory
An In-depth Technical Guide to the Mass Spectrometry of 2-methoxy-N-methylethanamine Hydrochloride
Introduction 2-methoxy-N-methylethanamine hydrochloride is a significant chemical intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and other specialty chemicals. Its structur...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-methoxy-N-methylethanamine hydrochloride is a significant chemical intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and other specialty chemicals. Its structural characterization is paramount for ensuring reaction monitoring, purity assessment, and quality control. Mass spectrometry (MS) is an indispensable analytical technique for the unambiguous identification and structural elucidation of such compounds. This guide provides a detailed exploration of the mass spectrometric behavior of 2-methoxy-N-methylethanamine, focusing on both electron ionization (EI) and electrospray ionization (ESI) techniques. We will delve into the fundamental principles of fragmentation and ionization, offering field-proven insights for researchers, scientists, and drug development professionals to effectively analyze and interpret the mass spectral data of this and similar small molecules.
The free base, 2-methoxy-N-methylethanamine, has a molecular formula of C₄H₁₁NO and a monoisotopic mass of approximately 89.14 g/mol .[1][2] The hydrochloride salt will have a correspondingly higher molecular weight.[1][2] This guide will primarily focus on the mass analysis of the cationic form of the molecule.
Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint, enabling confident identification through library matching and de novo spectral interpretation.
Experimental Protocol for EI-MS Analysis
A typical experimental setup for the EI-MS analysis of 2-methoxy-N-methylethanamine, often in conjunction with gas chromatography (GC), is as follows:
Sample Preparation:
For the analysis of the free base, dissolve the 2-methoxy-N-methylethanamine hydrochloride salt in a suitable solvent (e.g., methanol) and neutralize with a base (e.g., a dilute solution of sodium hydroxide or a solid-phase base) to liberate the free amine.
Extract the free amine into an organic solvent compatible with the GC system, such as dichloromethane or ethyl acetate.
Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and dilute to an appropriate concentration (typically in the low ppm range).
GC-MS Parameters:
Injector: Split/splitless injector, typically operated at 250 °C. A split injection is often used to prevent column overloading.
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) of standard dimensions (e.g., 30 m x 0.25 mm x 0.25 µm).
Oven Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a temperature ramp of 10-20 °C/min to a final temperature of 250-280 °C.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Mass Spectrometer Parameters:
Ion Source: Electron Ionization (EI).
Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).
Source Temperature: 230 °C.
Mass Range: m/z 30-200.
Interpretation of the EI Mass Spectrum
The EI mass spectrum of 2-methoxy-N-methylethanamine is characterized by several key fragment ions, with the molecular ion being observable. The fragmentation is primarily driven by the presence of the nitrogen and oxygen atoms, which direct cleavage pathways.
Table 1: Prominent Ions in the Electron Ionization Mass Spectrum of 2-methoxy-N-methylethanamine. [3]
m/z
Relative Intensity (%)
Proposed Fragment Structure
89
7.5
[C₄H₁₁NO]⁺• (Molecular Ion)
59
3.7
[C₃H₉N]⁺•
58
3.5
[C₃H₈N]⁺
45
6.3
[C₂H₅O]⁺
44
100
[C₂H₆N]⁺
42
5.8
[C₂H₄N]⁺
Fragmentation Pathways
The fragmentation of 2-methoxy-N-methylethanamine is dominated by alpha-cleavage, a characteristic fragmentation of amines and ethers where the bond adjacent to the heteroatom is broken.[4]
Formation of the Base Peak (m/z 44): The most abundant ion in the spectrum, the base peak, is observed at m/z 44. This ion is formed through alpha-cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion.
Formation of the m/z 58 Ion: Another significant alpha-cleavage can occur on the other side of the nitrogen atom, leading to the loss of a hydrogen atom from the N-methyl group.
[CH₃-NH-CH₂-CH₂-O-CH₃]⁺• → [CH₂=N(H)-CH₂-CH₂-O-CH₃]⁺ + H•
(m/z 89) (Not a direct fragmentation to m/z 58)
A more likely pathway to an ion at m/z 58 is the cleavage of the C-O bond, followed by rearrangement. However, the iminium ion at m/z 58, [CH₃-N=CH-CH₃]⁺, is a common fragment in related amines.
Formation of the m/z 45 Ion: Cleavage of the bond between the two carbons of the ethyl group can lead to the formation of the methoxyethyl ion.
Molecular Ion (m/z 89): The presence of a peak at m/z 89 corresponds to the molecular ion [C₄H₁₁NO]⁺•. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent with our compound.
The following diagram illustrates the primary fragmentation pathways for 2-methoxy-N-methylethanamine under electron ionization.
Caption: Primary EI fragmentation of 2-methoxy-N-methylethanamine.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a "soft" ionization technique that typically results in minimal fragmentation. It is particularly well-suited for the analysis of polar and ionic compounds, making it the method of choice for analyzing 2-methoxy-N-methylethanamine hydrochloride directly from solution.
Experimental Protocol for ESI-MS Analysis
A typical experimental workflow for the ESI-MS analysis of 2-methoxy-N-methylethanamine hydrochloride, often coupled with liquid chromatography (LC), is as follows:
Sample Preparation:
Dissolve the 2-methoxy-N-methylethanamine hydrochloride salt in a suitable solvent system, such as a mixture of water and methanol or acetonitrile.
The addition of a small amount of a volatile acid (e.g., 0.1% formic acid) can improve ionization efficiency in positive ion mode.
Dilute the sample to a concentration appropriate for ESI-MS, typically in the sub-ppm range.
LC-MS Parameters:
LC System: A standard HPLC or UHPLC system.
Column: A reversed-phase C18 column is often suitable for separating small polar molecules.
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for analytical scale columns.
Mass Spectrometer Parameters:
Ion Source: Electrospray Ionization (ESI).
Ionization Mode: Positive ion mode.
Capillary Voltage: 3-5 kV.
Drying Gas: Nitrogen at a temperature of 250-350 °C and a flow rate of 5-12 L/min.
Nebulizer Pressure: 20-50 psi.
Mass Range: m/z 50-300.
Expected ESI Mass Spectrum
In positive ion ESI-MS, 2-methoxy-N-methylethanamine, being a secondary amine, will readily accept a proton to form the protonated molecule, [M+H]⁺. Given the molecular weight of the free base is 89.14 g/mol , the primary ion expected in the full scan mass spectrum will be at m/z 90.1 .
In addition to the protonated molecule, adduct formation with alkali metal ions, if present in the sample or mobile phase, is common.[5] Therefore, it is also possible to observe sodium adducts, [M+Na]⁺, at m/z 112.1 and potassium adducts, [M+K]⁺, at m/z 128.1 . The relative abundance of these adducts will depend on the purity of the solvents and the sample matrix.
The workflow for ESI-MS analysis can be visualized as follows:
Caption: General workflow for ESI-MS analysis of the target compound.
Tandem Mass Spectrometry (MS/MS)
To gain further structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the protonated molecule (m/z 90.1) as the precursor ion and subjecting it to collision-induced dissociation (CID). The fragmentation of the [M+H]⁺ ion is expected to be less extensive than in EI-MS but can still provide valuable structural confirmation. Likely fragmentation pathways would involve the loss of small neutral molecules such as methanol (CH₃OH) or formaldehyde (CH₂O).
Conclusion
The mass spectrometric analysis of 2-methoxy-N-methylethanamine hydrochloride provides a wealth of structural information crucial for its characterization. Electron ionization mass spectrometry offers a detailed fragmentation pattern, with the base peak at m/z 44 being a key identifier resulting from alpha-cleavage. Electrospray ionization, being a softer technique, is ideal for determining the molecular weight of the free amine via the protonated molecule at m/z 90.1 and for interfacing with liquid chromatography for mixture analysis. By understanding the principles of ionization and fragmentation outlined in this guide, researchers can confidently employ mass spectrometry for the routine and in-depth analysis of this important chemical intermediate.
References
PubChem. (2-Methoxyethyl)(methyl)amine. National Center for Biotechnology Information. Retrieved from: [Link]
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2018). MDPI. Retrieved from: [Link]
Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (2025). ResearchGate. Retrieved from: [Link]
PubChem. 2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine. National Center for Biotechnology Information. Retrieved from: [Link]
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2026). Spectroscopy Online. Retrieved from: [Link]
mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from: [Link]
Adduct Formation in Electrospray Ionisation-Mass Spectrometry With Hydrophilic Interaction Liquid Chromatography Is Strongly Affected by the Inorganic Ion Concentration of the Samples. (2019). PubMed. Retrieved from: [Link]
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). PMC. Retrieved from: [Link]
Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. (2025). ScienceDirect. Retrieved from: [Link]
Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. (2023). Journal of the American Society for Mass Spectrometry. Retrieved from: [Link]
PubChem. N-(2-Methoxyethyl)ethylamine. National Center for Biotechnology Information. Retrieved from: [Link]
mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from: [Link]
Dealing with Metal Adduct Ions in Electrospray: Part 2. (2024). Separation Science. Retrieved from: [Link]
IR spectroscopy of (2-Methoxyethyl)(methyl)amine hydrochloride
An In-depth Technical Guide to the Infrared Spectroscopy of (2-Methoxyethyl)(methyl)amine Hydrochloride Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive examination...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Infrared Spectroscopy of (2-Methoxyethyl)(methyl)amine Hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of (2-Methoxyethyl)(methyl)amine hydrochloride (CAS No: 110802-06-7).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation for this compound. By elucidating the causal relationships behind experimental choices and grounding all claims in authoritative references, this guide serves as a self-validating resource for the structural characterization of secondary amine hydrochlorides. We will explore the characteristic vibrational modes of the key functional groups—the secondary ammonium cation, the ether linkage, and the alkyl backbone—to build a complete analytical picture of the molecule.
Introduction: The Analytical Significance of IR Spectroscopy
(2-Methoxyethyl)(methyl)amine hydrochloride is a secondary amine salt containing an ether functional group. Its structural confirmation is a critical step in various research and development applications. Infrared (IR) spectroscopy is an indispensable analytical technique for this purpose, offering a rapid, non-destructive, and highly specific method for identifying functional groups within a molecule.
The power of IR spectroscopy lies in its ability to probe the vibrational states of chemical bonds. When a molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies corresponding to their natural vibrational frequencies. This absorption pattern creates a unique spectral fingerprint. For a molecule like (2-Methoxyethyl)(methyl)amine hydrochloride, the IR spectrum provides definitive evidence for two crucial structural features:
The presence of the core functional groups: The ether (C-O-C) and alkyl (C-H) moieties.
The formation of the hydrochloride salt: The protonation of the secondary amine to form a secondary ammonium group (-NH₂⁺-), which exhibits highly characteristic absorption bands distinct from its free-base form.[2]
This guide will systematically deconstruct the IR spectrum of this compound, providing the necessary framework for its unambiguous identification.
Molecular Structure and Vibrational Modes
To interpret the IR spectrum, one must first understand the molecular structure and the types of vibrations it can undergo.
The protonation of the nitrogen atom by hydrochloric acid is the defining feature of the salt form. This creates a positive charge on the nitrogen and significantly alters the vibrational frequencies of the N-H bonds compared to the parent amine. The resulting N-H⁺ stretching and bending vibrations are among the most diagnostic features in the spectrum.[2][3]
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The choice of sampling technique is paramount for obtaining a reliable IR spectrum of a solid sample. Attenuated Total Reflectance (ATR) FTIR spectroscopy is the preferred method for hydrochloride salts due to its minimal sample preparation requirements and excellent sample-to-crystal contact, which yields high-quality, reproducible spectra.[4]
Step-by-Step ATR-FTIR Methodology
Instrument and Accessory Preparation:
Rationale: A clean and dry optical path is essential to avoid interference from atmospheric water and carbon dioxide.
Procedure: Ensure the FTIR spectrometer has been adequately purged with dry air or nitrogen. Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
Background Spectrum Acquisition:
Rationale: This step is crucial for correcting for the instrumental and environmental background, ensuring that the final spectrum contains only the sample's absorption data.
Procedure: With the clean, empty ATR accessory in place, acquire a background spectrum. Typical parameters include a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to improve the signal-to-noise ratio.
Sample Application:
Rationale: Direct and firm contact between the solid sample and the ATR crystal is necessary for the evanescent wave to penetrate the sample effectively.[4]
Procedure: Place a small amount (typically 1-2 mg) of the crystalline (2-Methoxyethyl)(methyl)amine hydrochloride powder onto the center of the ATR crystal. Use the built-in pressure clamp to apply consistent and firm pressure, ensuring the powder is fully in contact with the crystal surface.
Sample Spectrum Acquisition:
Rationale: This is the measurement of the infrared light absorbed by the sample.
Procedure: Using the same acquisition parameters as the background scan, collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.
Post-Acquisition Processing:
Rationale: Minor corrections can enhance the quality and interpretability of the final spectrum.
Procedure: Apply an ATR correction algorithm (if available in the software) to account for the wavelength-dependent depth of penetration. Perform a baseline correction to ensure all peaks originate from a flat baseline.
Workflow for ATR-FTIR Analysis
Caption: Workflow for IR analysis via ATR-FTIR.
Spectral Deconstruction and Interpretation
The IR spectrum of (2-Methoxyethyl)(methyl)amine hydrochloride is best analyzed by dividing it into distinct regions corresponding to the vibrations of its constituent functional groups.
Characteristic Absorption Bands
Wavenumber Range (cm⁻¹)
Vibrational Mode
Functional Group
Expected Intensity & Characteristics
~2700–2400
N-H⁺ Stretch
Secondary Ammonium (-NH₂⁺-)
Strong, very broad, complex series of bands.[5][6][7]
~2980–2850
C-H Stretch
-CH₃, -CH₂-
Strong to medium, sharp peaks superimposed on the ammonium band.
Strong, typically one of the most intense peaks in the fingerprint region.[8][9]
~1260–1000
C-N Stretch
Amine
Medium to weak.
Detailed Analysis of Spectral Regions
The Ammonium Region (3200 cm⁻¹ to 2400 cm⁻¹)
This region is dominated by the stretching vibrations of the N-H⁺ bonds in the secondary ammonium group. Unlike the sharp, weaker N-H stretch of a free secondary amine (typically ~3300 cm⁻¹), the hydrochloride salt exhibits an exceptionally broad and intense absorption envelope centered at a much lower frequency, typically between 2700 and 2400 cm⁻¹.[7][10][11] This significant broadening and frequency shift are due to strong intermolecular hydrogen bonding between the -NH₂⁺- group and the chloride counter-ion, as well as complex overtone and combination bands.[2] The presence of this distinct, low-frequency broad band is unequivocal proof of amine salt formation.[2]
The Aliphatic C-H Region (3000 cm⁻¹ to 2800 cm⁻¹)
Superimposed on the broad ammonium band, one can expect to find sharper peaks corresponding to the asymmetric and symmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂-) groups of the ethyl and methyl chains.
The Fingerprint Region (< 1500 cm⁻¹)
This region contains a wealth of structural information from various bending and stretching vibrations.
N-H⁺ Bending: A key diagnostic peak for secondary amine salts is the N-H⁺ bending vibration, which typically appears in the 1620–1560 cm⁻¹ range.[3] Its presence helps to confirm the secondary nature of the ammonium salt.
The Ether C-O-C Stretch: The most prominent feature in the fingerprint region for this molecule is the strong, asymmetric C-O-C stretching vibration of the ether group. For aliphatic ethers, this band is typically observed around 1120 cm⁻¹.[8][9] Its high intensity makes it a reliable marker for the ether functionality. The absence of carbonyl (C=O) and hydroxyl (O-H) bands elsewhere in the spectrum confirms that this C-O stretch is indeed from an ether.[8]
C-N Stretching: The C-N stretching vibration is expected in the 1260-1000 cm⁻¹ range but is often of medium to weak intensity and can be difficult to assign definitively amidst other peaks in this crowded region.
Self-Validating Spectral Logic
The identification of (2-Methoxyethyl)(methyl)amine hydrochloride is a self-validating process based on the collective evidence within the spectrum:
Caption: Logical flow for spectral validation.
Conclusion
The infrared spectrum of (2-Methoxyethyl)(methyl)amine hydrochloride presents a unique and readily interpretable fingerprint. The key diagnostic features are the very broad N-H⁺ stretching absorption of the secondary ammonium salt between 2700-2400 cm⁻¹ and the strong, characteristic C-O-C asymmetric stretch of the ether group near 1120 cm⁻¹. By following a robust experimental protocol and applying the principles of group frequency analysis outlined in this guide, researchers can confidently verify the structure and confirm the salt formation of this compound with a high degree of certainty.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNpA-XNe6eCW4eMtyKOB7Qkeo2KM_u3S7RKO4HfqjDbiOyoUtuS7rXUIk5K14tI85Ypbt-rBIRrE1zEwQ22tQ4qhMIxlQe-XtiKbp2O8phf5hh2fXi-OI_pPX8iCE3m1vqlgFDktfTWHVVFe2h7xzCRjyRycccksXD6Yo=]
LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.09%3A_Spectroscopy_of_Ethers]
Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/c-o-bond-iii-ethers-knockout]
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry%3A_A_Tenth_Edition_(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.08_Spectroscopy_of_Ethers]
ResearchGate. (n.d.). Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH2+ Stretching Frequencies in Crystalline Phases. [URL: https://www.researchgate.net/publication/24230230_Vibrational_Spectroscopy_of_Secondary_Amine_Salts_1_Assignment_of_NH2_Stretching_Frequencies_in_Crystalline_Phases]
TeKnowScopy. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [URL: https://www.teknowscopy.com/ftir-analysis/difference-between-ether-and-ester-bonding-in-ftir-spectra/]
Perron, M., et al. (2009). Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH2+ Stretching Frequencies in Crystalline Phases. The Journal of Physical Chemistry B. [URL: https://pubs.acs.org/doi/10.1021/jp9064715]
ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. [URL: https://www.researchgate.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 300977, (2-Methoxyethyl)(methyl)amine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/300977]
Brissette, C., & Sandorfy, C. (1960). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/10.1139/v60-006]
PubMed. (2009). Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH(2)(+) Stretching Frequencies in Crystalline Phases. [URL: https://pubmed.ncbi.nlm.nih.gov/19904944/]
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-v-amine-salts]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8018, 2-Methoxyethylamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyethylamine]
Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/pdf/10.1139/v56-258]
ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. [URL: https://www.researchgate.net/publication/286469695_The_infrared_spectra_of_secondary_amines_and_their_salts]
ResearchGate. (n.d.). IR-ATR spectra of the 9 mixtures of NaOH and HCl at pH lower than 7. [URL: https://www.researchgate.net/figure/A-IR-ATR-spectra-of-the-9-mixtures-of-NaOH-and-HCl-at-pH-lower-than-7-B-Expanded_fig1_230869614]
ResearchGate. (n.d.). ATR-FTIR spectra of (a) cocaine hydrochloride standard and (b) the 184 drug samples used for model development. [URL: https://www.researchgate.net/figure/ATR-FTIR-spectra-of-a-cocaine-hydrochloride-standard-and-b-the-184-drug-samples_fig1_319183416]
PubMed. (2015). Evaluating drug delivery with salt formation: Drug disproportionation studied in situ by ATR-FTIR imaging and Raman mapping. [URL: https://pubmed.ncbi.nlm.nih.gov/25910459/]
ChemicalBook. (n.d.). BIS(2-METHOXYETHYL)AMINE(111-95-5) IR Spectrum. [URL: https://www.chemicalbook.com/spectrum/111-95-5_IR.htm]
MDPI. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. [URL: https://www.mdpi.com/1420-3049/28/12/4705]
Google Patents. (n.d.). CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc. [URL: https://patents.google.
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A Comprehensive Technical Guide to the Safe Handling of (2-Methoxyethyl)(methyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals (2-Methoxyethyl)(methyl)amine hydrochloride , a key reagent in various synthetic and pharmaceutical applications, requires meticulous handling and a thoroug...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
(2-Methoxyethyl)(methyl)amine hydrochloride , a key reagent in various synthetic and pharmaceutical applications, requires meticulous handling and a thorough understanding of its potential hazards. This guide provides an in-depth analysis of its safety profile and outlines best practices for its use in a laboratory setting. The following protocols and recommendations are designed to empower researchers to work safely and effectively with this compound.
Hazard Identification and Analysis
(2-Methoxyethyl)(methyl)amine hydrochloride is classified as a hazardous substance. A comprehensive understanding of its potential dangers is the foundation of safe laboratory practices.
1.1. GHS Classification
Globally Harmonized System (GHS) classifications indicate that this compound is a significant irritant. The primary hazards are:
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2]
While specific toxicological data for the hydrochloride salt is not extensively detailed in the provided results, the parent amine, (2-Methoxyethyl)(methyl)amine, is classified as a flammable liquid and is harmful if swallowed. It may also cause respiratory irritation.[3][4][5] It is prudent to assume that the hydrochloride salt may exhibit similar toxicological properties upon absorption or inhalation.
The primary objective of engineering controls is to minimize exposure by isolating the hazard from the operator.
2.1. Ventilation
All work with (2-Methoxyethyl)(methyl)amine hydrochloride should be conducted in a well-ventilated area.[1][2] A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols. The fume hood provides a physical barrier and actively removes airborne contaminants.
2.2. Safety Equipment
An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of where the compound is handled.[1] Regular testing and maintenance of this equipment are critical.
Personal Protective Equipment (PPE) Protocol
Appropriate PPE is essential to prevent direct contact with the chemical. The following PPE is mandatory when handling (2-Methoxyethyl)(methyl)amine hydrochloride:
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes.[1][2]
Skin Protection:
Gloves: Compatible chemical-resistant gloves must be worn.[1][2] Nitrile rubber gloves are a common and effective choice. Always inspect gloves for any signs of degradation or perforation before use.
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact and contamination of personal clothing.
Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls are insufficient, a government-approved respirator should be used.[1]
Figure 1: Personal Protective Equipment (PPE) Donning and Doffing Workflow.
Safe Handling and Storage
Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.
Wash hands thoroughly after handling the compound.[1][2]
Use non-sparking tools, especially when handling the free amine which is flammable.[6][7]
Take precautionary measures against static discharge.[6][7]
4.2. Storage
Keep the container tightly closed and stored in a cool, dry, and well-ventilated place.[1][2]
Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]
The container should be stored upright to prevent leakage.[1]
Figure 2: Chemical Storage Protocol Flowchart.
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
5.1. First-Aid Measures
General Advice: In case of exposure, immediately consult a physician and show them the Safety Data Sheet (SDS).[1]
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4][6]
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes.[2][6][9]
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][2][9]
If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[6][7]
5.2. Spill and Leak Response
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including respiratory protection.[1][6]
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][4]
Methods for Containment and Cleaning Up:
For solid spills, carefully sweep up and shovel the material into a suitable, closed container for disposal. Avoid creating dust.[4]
For liquid spills (if dissolved), absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place in a suitable container for disposal.
Ventilate the area and wash the spill site after material pickup is complete.[1]
Disposal Considerations
Disposal of (2-Methoxyethyl)(methyl)amine hydrochloride and its contaminated packaging must be handled by a licensed professional waste disposal service.[1] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] All federal, state, and local environmental regulations must be observed.
Physical and Chemical Properties
Table 2: Physical and Chemical Properties of (2-Methoxyethyl)(methyl)amine Hydrochloride
Navigating the Hazard Landscape of (2-Methoxyethyl)(methyl)amine Hydrochloride: An In-depth Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the hazard profile of every chemical entity is paramount to ensuring laboratory safety and regulatory compliance. This...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the hazard profile of every chemical entity is paramount to ensuring laboratory safety and regulatory compliance. This guide provides a detailed examination of the anticipated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements for (2-Methoxyethyl)(methyl)amine hydrochloride.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact hydrochloride salt, this document employs a scientifically grounded approach of inference. By analyzing the known hazards of the parent amine, N-(2-Methoxyethyl)methylamine, and related amine hydrochlorides, we can construct a reliable and precautionary hazard profile. This methodology allows for proactive risk mitigation when handling this and other novel chemical entities.
Inferred GHS Hazard Profile
The following table summarizes the anticipated GHS classification for (2-Methoxyethyl)(methyl)amine hydrochloride. This classification is a synthesis of data from its free base and analogous hydrochloride salts.
Hazard Class
Hazard Statement Code
Hazard Statement
Pictogram
Signal Word
Acute Toxicity, Oral (Category 4)
H302
Harmful if swallowed.
nötig
Warning
Acute Toxicity, Inhalation (Category 4)
H332
Harmful if inhaled.
nötig
Warning
Skin Corrosion/Irritation (Category 2)
H315
Causes skin irritation.
nötig
Warning
Serious Eye Damage/Eye Irritation (Category 1)
H318
Causes serious eye damage.
nötig
Danger
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System
H335
May cause respiratory irritation.
nötig
Warning
Toxicological Profile and Rationale
The inferred hazard profile is rooted in the toxicological data of structurally related compounds. The free base, N-(2-Methoxyethyl)methylamine, is known to be corrosive and flammable. The formation of the hydrochloride salt is expected to mitigate the flammability and reduce the severity of skin corrosion to irritation, while retaining significant toxicity and irritant properties.
Acute Toxicity : Amine hydrochlorides, such as methylamine hydrochloride, are frequently classified as harmful if swallowed[1]. Similarly, related compounds demonstrate acute toxicity upon inhalation[2]. Therefore, it is prudent to classify (2-Methoxyethyl)(methyl)amine hydrochloride as harmful by both oral and inhalation routes.
Skin Corrosion/Irritation : The free base, N-(2-Methoxyethyl)methylamine, is classified as causing severe skin burns[3]. The neutralization to a hydrochloride salt typically reduces the corrosive nature. However, it is highly likely to remain a significant skin irritant, a classification supported by data for similar amine salts[1][2].
Serious Eye Damage/Eye Irritation : The parent amine causes serious eye damage[3]. This is a hazard that is often retained or only slightly mitigated in the salt form. Direct contact with the eyes is likely to cause irreversible damage.
Respiratory Irritation : Inhalation of dust or aerosols from amine hydrochlorides can lead to respiratory irritation[1][2]. This is a common property for this class of compounds.
The following diagram illustrates the logical inference process used to determine the hazard profile of (2-Methoxyethyl)(methyl)amine hydrochloride.
Caption: Conceptual workflow for chemical hazard assessment.
This structured approach ensures that all necessary data points are collected to make an accurate GHS classification, thereby ensuring the safety of all personnel involved in the handling and research of the compound.
References
Carl Roth. (n.d.). Methylamine 40 % in water, for synthesis Safety Data Sheet. Retrieved from [Link]
An In-depth Technical Guide to the Thermochemical Properties of (2-Methoxyethyl)(methyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract (2-Methoxyethyl)(methyl)amine hydrochloride is a salt of a secondary amine that may find application in various chemical and pharmaceutical synthes...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methoxyethyl)(methyl)amine hydrochloride is a salt of a secondary amine that may find application in various chemical and pharmaceutical syntheses. A thorough understanding of its thermochemical properties is paramount for ensuring process safety, optimizing reaction conditions, and determining the stability and shelf-life of materials. This guide provides a comprehensive framework for the characterization of the thermochemical properties of (2-Methoxyethyl)(methyl)amine hydrochloride. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles and detailed experimental protocols for determining its key thermochemical parameters. We will delve into the application of pivotal analytical techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), to elucidate the thermal behavior of this compound. This guide is intended to serve as a foundational resource for researchers and professionals in the field, enabling them to establish a robust understanding of the material's properties.
Introduction to (2-Methoxyethyl)(methyl)amine Hydrochloride
(2-Methoxyethyl)(methyl)amine is a secondary amine with the chemical formula C4H11NO.[1] Its hydrochloride salt, (2-Methoxyethyl)(methyl)amine hydrochloride (CAS No. 110802-06-7), is formed by the reaction of the amine with hydrochloric acid.[2] The parent amine is a flammable liquid and is classified as corrosive and an irritant.[1][3] The hydrochloride salt is expected to be a solid material, and like many amine hydrochlorides, its thermal stability will be a critical parameter for its handling, storage, and application in chemical processes.
The study of thermochemical properties provides invaluable insights into the energy changes associated with chemical reactions and phase transitions. For a compound like (2-Methoxyethyl)(methyl)amine hydrochloride, these properties dictate its behavior under thermal stress, which is a crucial consideration in drug development and chemical manufacturing for ensuring process safety and product stability.
Proposed Methodologies for Thermochemical Characterization
The following sections detail robust experimental protocols for determining the key thermochemical properties of (2-Methoxyethyl)(methyl)amine hydrochloride. These methodologies are based on well-established thermal analysis techniques.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] It is widely used to determine the temperatures and enthalpies of phase transitions, such as melting and crystallization.[6]
2.1.1. Experimental Protocol for DSC Analysis
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc).
Sample Preparation: Accurately weigh 2-5 mg of (2-Methoxyethyl)(methyl)amine hydrochloride into an aluminum DSC pan.
Hermetic Sealing: Hermetically seal the pan to prevent the loss of any volatile components during heating.
Reference Pan: Prepare an empty, hermetically sealed aluminum pan as the reference.
Thermal Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).
Hold at the final temperature for 2 minutes to ensure complete melting.
Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).
Atmosphere: Conduct the experiment under an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.
Data Analysis: Analyze the resulting DSC thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus).
2.1.2. Visualization of the DSC Workflow
Caption: Workflow for DSC Analysis.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[7] This technique is essential for determining the thermal stability and decomposition profile of a material.
2.2.1. Experimental Protocol for TGA
Instrument Calibration: Calibrate the TGA instrument for mass and temperature.
Sample Preparation: Accurately weigh 5-10 mg of (2-Methoxyethyl)(methyl)amine hydrochloride into a ceramic or platinum TGA pan.
Thermal Program:
Equilibrate the sample at 30 °C.
Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
Atmosphere: Conduct the experiment under an inert nitrogen atmosphere (flow rate of 50 mL/min) to study the thermal decomposition without oxidation.
Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset of decomposition, the temperature of maximum mass loss rate, and the residual mass.
2.2.2. Visualization of the TGA Workflow
Caption: Workflow for TGA Analysis.
Expected Thermochemical Properties and Data Presentation
The following tables present a template for the expected data that would be obtained from the experimental work outlined above.
Table 1: Physical and Chemical Properties of (2-Methoxyethyl)(methyl)amine and its Hydrochloride Salt
Table 2: Expected DSC and TGA Data for (2-Methoxyethyl)(methyl)amine hydrochloride
Parameter
Expected Value
Description
Melting Point (Tm)
To be determined
The temperature at which the solid-to-liquid phase transition occurs.
Enthalpy of Fusion (ΔHfus)
To be determined
The amount of energy required to melt the substance at its melting point.
Decomposition Onset (Tonset)
To be determined
The temperature at which significant mass loss begins.
Temperature of Maximum Decomposition Rate (Tmax)
To be determined
The temperature at which the rate of mass loss is highest, as indicated by the peak of the DTG curve.
Residual Mass at 600 °C
To be determined
The percentage of the initial mass remaining at the end of the TGA experiment.
Discussion and Scientific Insights
The thermochemical data obtained from DSC and TGA analyses are critical for several aspects of drug development and chemical manufacturing:
Process Safety: The decomposition temperature and the potential for exothermic events are vital for defining safe operating limits for reactions and drying processes.
Polymorph Screening: DSC can be used to identify and characterize different polymorphic forms of the hydrochloride salt, which can have different physical properties, including solubility and stability.
Stability and Shelf-Life: The thermal stability data from TGA helps in predicting the long-term stability of the compound and in determining appropriate storage conditions.
Formulation Development: Understanding the melting behavior is crucial for developing formulations, especially for melt-based processes like hot-melt extrusion.
For amine hydrochlorides, thermal decomposition can be a complex process, potentially involving the loss of hydrogen chloride followed by the degradation of the free amine. The nature of the decomposition products can be further investigated using techniques like TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gases.
Conclusion
This technical guide has outlined a comprehensive approach to characterizing the thermochemical properties of (2-Methoxyethyl)(methyl)amine hydrochloride. By employing standard thermal analysis techniques such as DSC and TGA, researchers can obtain critical data on its melting behavior, enthalpy of fusion, and thermal stability. This information is indispensable for the safe and efficient use of this compound in research and industrial applications. While specific experimental data is currently limited, the methodologies and expected outcomes presented here provide a solid foundation for future investigations into the thermochemical profile of this and similar amine hydrochloride salts.
An In-depth Technical Guide to the Crystal Structure Analysis of (2-Methoxyethyl)(methyl)amine Hydrochloride This guide provides a comprehensive technical overview of the methodologies and analyses involved in determinin...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Crystal Structure Analysis of (2-Methoxyethyl)(methyl)amine Hydrochloride
This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of (2-Methoxyethyl)(methyl)amine hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of crystallographic techniques and their application in characterizing pharmaceutical compounds.
Introduction: The Significance of Crystalline Form
(2-Methoxyethyl)(methyl)amine hydrochloride is a salt of a secondary amine containing a methoxyethyl group. Its molecular structure (Figure 1) presents key features for potential intermolecular interactions, namely a protonated secondary amine capable of acting as a hydrogen bond donor and an ether oxygen that can act as a hydrogen bond acceptor. In the pharmaceutical sciences, the precise three-dimensional arrangement of molecules in a solid-state lattice—the crystal structure—is of paramount importance. It governs critical physicochemical properties such as solubility, stability, hygroscopicity, and bioavailability. A thorough crystal structure analysis is therefore not merely an academic exercise but a foundational component of drug development, ensuring the consistency, safety, and efficacy of an active pharmaceutical ingredient (API).
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic arrangement within a crystalline solid.[1][2] It provides unambiguous information on molecular conformation, bond lengths, bond angles, and, crucially, the network of intermolecular interactions that dictate the crystal packing. This guide will detail the complete workflow, from synthesis and crystallization to a multi-technique analytical approach for full characterization.
Figure 1: Chemical Structure of (2-Methoxyethyl)(methyl)amine Hydrochloride
Formula: C₄H₁₂ClNO
Molecular Weight: 125.60 g/mol [3]
Experimental Methodology: A Self-Validating Workflow
A robust characterization of a crystalline compound relies on a multi-faceted approach where different analytical techniques provide complementary and confirmatory data. The workflow described herein is designed to be a self-validating system, ensuring the highest degree of scientific integrity.
Synthesis and Crystallization
Synthesis: The target compound, (2-Methoxyethyl)(methyl)amine hydrochloride, can be synthesized via several established routes. A common laboratory-scale approach involves the reaction of (2-Methoxyethyl)(methyl)amine with hydrochloric acid in a suitable solvent like isopropanol or diethyl ether. The free amine is commercially available or can be prepared via methods such as the methylation of 2-methoxyethylamine.[4][5]
Crystallization for SC-XRD: The growth of high-quality single crystals suitable for X-ray diffraction is the most critical and often most challenging step. The causality behind the choice of crystallization method is to achieve slow, controlled precipitation, allowing molecules to arrange themselves into a well-ordered lattice.
Step-by-Step Protocol for Crystallization (Slow Evaporation):
Dissolution: Dissolve approximately 50-100 mg of crude (2-Methoxyethyl)(methyl)amine hydrochloride in a minimal amount of a suitable solvent (e.g., a methanol/isopropanol mixture) with gentle warming (40-50°C) to ensure complete dissolution.
Filtration: Filter the warm solution through a 0.2 µm syringe filter into a clean, small vial to remove any particulate impurities that could act as unwanted nucleation sites.
Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation.
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or 4°C).
Monitoring & Harvesting: Monitor the vial daily. Well-formed, transparent crystals should appear within a few days to a week. Once crystals of a suitable size (approx. 0.1-0.3 mm) are observed, they should be carefully harvested using a spatula or loop.
Integrated Characterization Workflow
The following diagram illustrates the logical flow of experiments to ensure a comprehensive analysis, where each step validates the next.
Caption: Integrated workflow for the synthesis and characterization of (2-Methoxyethyl)(methyl)amine hydrochloride.
SC-XRD provides precise atomic coordinates, allowing for the definitive determination of the molecular structure and crystal packing.[6]
Methodology:
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined against the experimental data to optimize the atomic positions and thermal parameters.
Data Analysis & Interpretation:
The analysis of a solved crystal structure focuses on intramolecular geometry (bond lengths, angles) and intermolecular interactions. For amine hydrochlorides, the hydrogen bonding network is of primary interest. The protonated ammonium group (N-H) acts as a strong hydrogen bond donor, while the chloride anion (Cl⁻) is an excellent acceptor. The ether oxygen within the molecule may also participate as a weaker hydrogen bond acceptor.
The following table summarizes representative crystallographic data one might expect for a compound of this nature.
Parameter
Value (Representative)
Empirical Formula
C₄H₁₂ClNO
Formula Weight
125.60
Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95.0°
Volume
845 ų
Z (Molecules per unit cell)
4
Calculated Density
1.35 g/cm³
R-factor (R1)
< 0.05
Goodness-of-fit (S)
~1.0
Protocol 2: Powder X-ray Diffraction (PXRD)
While SC-XRD analyzes a single point, PXRD provides a structural fingerprint of the bulk crystalline material, making it essential for quality control and phase purity analysis.[7]
Methodology:
A finely ground sample of the bulk material is packed into a sample holder.
The sample is irradiated with an X-ray beam over a range of angles (2θ).
The detector records the intensity of the diffracted X-rays at each angle, producing a characteristic diffractogram.
Data Analysis:
The experimental PXRD pattern is compared to a pattern simulated from the SC-XRD data. A perfect match confirms that the bulk material consists of a single crystalline phase identical to the single crystal analyzed. The presence of additional peaks would indicate impurities or the existence of a different polymorphic form.
Spectroscopic methods are used to confirm that the synthesized material has the correct molecular structure.[8]
¹H NMR Spectroscopy: Provides information on the hydrogen environments. Expected signals would include a methyl group attached to nitrogen, a methoxy group, and two distinct methylene groups, with chemical shifts and coupling patterns consistent with the proposed structure.
FTIR Spectroscopy: Identifies key functional groups. A broad absorption band in the region of 2400-3000 cm⁻¹ is characteristic of the N-H stretch in an ammonium salt. A C-O-C stretching vibration for the ether group would be expected around 1100 cm⁻¹.
Protocol 4: Thermal Analysis (DSC & TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability and phase behavior of the compound.[9][10]
DSC: Measures the heat flow into or out of a sample as a function of temperature. It reveals thermal events such as melting, crystallization, or solid-solid phase transitions. For a typical crystalline solid, a sharp endothermic peak corresponding to its melting point would be observed.
TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose. For amine hydrochlorides, decomposition can involve the loss of HCl gas.[9]
Representative Thermal Data:
Analysis
Observation
DSC
Single sharp endotherm at ~175 °C (Melting Point)
TGA
Onset of decomposition > 200 °C
Detailed Structural Analysis: The Hydrogen Bonding Network
The crystal packing of (2-Methoxyethyl)(methyl)amine hydrochloride is expected to be dominated by a robust network of hydrogen bonds. The primary interaction involves the two protons on the cationic nitrogen atom (N⁺-H) and the chloride anion (Cl⁻), forming strong N-H···Cl hydrogen bonds. These interactions typically assemble the ions into chains, sheets, or more complex three-dimensional architectures.
The diagram below illustrates the fundamental hydrogen bonding motif anticipated in the crystal lattice.
Caption: Primary N-H···Cl hydrogen bonding interactions expected in the crystal lattice.
The presence of the ether oxygen introduces the possibility of weaker C-H···O interactions or, in some cases, a bifurcated hydrogen bond where an N-H group interacts with both a chloride ion and an ether oxygen. The specific geometry and connectivity of this network define the crystal's overall stability and physical properties.
Conclusion
The comprehensive analysis of (2-Methoxyethyl)(methyl)amine hydrochloride, integrating SC-XRD with orthogonal techniques like PXRD, spectroscopy, and thermal analysis, provides a complete and validated picture of its solid-state properties. This in-depth characterization is fundamental for controlling the quality, stability, and performance of the compound in any pharmaceutical application. The elucidation of the crystal structure, particularly its hydrogen bonding network, offers critical insights that can guide formulation development and ensure the selection of the optimal solid form for clinical use.
References
Indian Academy of Sciences. (2017). Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical.
Lasocha, B., Lasocha, W., & Gaweł, B. (2012). Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction, 21(1), 310-313.
National Center for Biotechnology Information. (n.d.). (2-Methoxyethyl)(methyl)amine. PubChem.
MDPI. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients.
BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2-Methylallylamine Hydrochloride: A Technical Guide.
Pulstec USA. (2023). Single Crystal X-Ray Diffraction.
Google Patents. (n.d.). CN103936599A - Preparation method of 2-methoxy ethylamine.
ResearchGate. (n.d.). TGA-DTA analysis of amines used in the investigations.
University of Oldenburg. (n.d.). Single crystal X-ray diffraction.
Theoretical pKa Calculation of (2-Methoxyethyl)(methyl)amine: A Comprehensive Computational Guide
Executive Summary The accurate theoretical prediction of acid dissociation constants (pKa) is a cornerstone of modern rational drug design and synthetic chemistry. For secondary amines containing additional heteroatoms,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate theoretical prediction of acid dissociation constants (pKa) is a cornerstone of modern rational drug design and synthetic chemistry. For secondary amines containing additional heteroatoms, such as (2-Methoxyethyl)(methyl)amine, standard continuum solvation models often fail to predict pKa accurately due to complex intramolecular interactions and specific solute-solvent hydrogen bonding. This whitepaper outlines a highly accurate, self-validating computational protocol utilizing Density Functional Theory (DFT), the Solvation Model based on Density (SMD), and an isodesmic thermodynamic cycle to determine the pKa of (2-Methoxyethyl)(methyl)amine.
Chemical Profile & Mechanistic Challenges
(2-Methoxyethyl)(methyl)amine (CAS: 38256-93-8) is a flexible, aliphatic secondary amine featuring an ether linkage[1]. Predicting its pKa requires balancing two opposing electronic and structural forces:
Inductive Effect (
σ
-withdrawal): The electronegative ether oxygen pulls electron density away from the amine nitrogen. This destabilizes the protonated ammonium cation (
BH+
), which inherently lowers the pKa.
Intramolecular Hydrogen Bonding: In the protonated state, the
NH2+
group can form a strong intramolecular hydrogen bond with the ether oxygen, creating a pseudo-5-membered chelate ring. This stabilizes the cation, raising the pKa.
The Causality of Computational Failure: In the gas phase, the intramolecular hydrogen bond dominates, severely skewing basicity calculations. However, in aqueous solution, bulk water molecules actively compete for hydrogen bonding sites, dampening the intramolecular stabilization. If a computational protocol relies solely on implicit solvation (treating water as a uniform dielectric continuum), it will fail to capture this competitive hydrogen bonding, leading to massive errors in the predicted pKa[2].
Theoretical Framework: The Isodesmic Cycle
Directly calculating the aqueous free energy of deprotonation (
ΔGaq
) is notoriously error-prone because quantum mechanical models struggle to accurately compute the solvation free energy of a bare proton (
H+
).
To bypass this, we employ an Isodesmic (Proton Exchange) Thermodynamic Cycle . By calculating the proton exchange reaction against a structurally similar reference molecule with a known experimental pKa (e.g., Dimethylamine), systematic errors in solvation energy and basis set superposition are mathematically canceled out[3].
Isodesmic thermodynamic cycle for error-canceling pKa calculation.
Computational Methodology: Step-by-Step Protocol
To achieve a Mean Absolute Error (MAE) of < 0.4 pKa units, the following cluster-continuum workflow must be executed[4].
Step-by-step computational workflow for theoretical amine pKa determination.
Step 1: Conformational Sampling
Action: Perform a stochastic conformational search (e.g., using MMFF94) on both the neutral base (
B
) and protonated acid (
BH+
).
Causality: The O-C-C-N backbone can adopt anti or gauche conformations. Identifying the global minimum is critical because the gauche conformer allows for the stabilizing
N−H+⋯O
interaction. Failing to sample this will artificially lower the predicted pKa.
Step 2: Geometry Optimization & Frequency Calculation
Action: Optimize the lowest-energy conformers using DFT at the CAM-B3LYP/6-311+G(d,p) level of theory.
Causality: CAM-B3LYP includes long-range corrections necessary for accurate charge-transfer representation. The inclusion of diffuse functions ("+") in the basis set is non-negotiable; they are required to accurately model the expanded electron density of the nitrogen and oxygen lone pairs[4]. Frequency calculations must be run to confirm the absence of imaginary frequencies (verifying a true energy minimum) and to extract thermal corrections to the Gibbs free energy (
Gcorr
).
Step 3: Cluster-Continuum Solvation Modeling
Action: Calculate single-point solvation energies using the SMD (Solvation Model based on Density) , explicitly adding three water molecules hydrogen-bonded to the reaction center (the amine group).
Causality: While SMD accurately models bulk dielectric polarization, it underestimates the highly directional hydrogen bonds between water and secondary amines. Recent literature confirms that including a third explicit water molecule at the reaction center for secondary amines is essential to capture the first-solvation-shell dynamics, drastically reducing computational error[2][4].
Quantitative Data Presentation
Once the free energies are calculated, the pKa is derived using the following equation:
pKatarget=pKaref+2.303RTΔGrxn(aq)
The table below outlines the expected structural effects and theoretical thermodynamic components required for this calculation, using Dimethylamine as the reference.
Table 1: Structural Effects on Amine pKa
Amine
Structural Feature
Experimental pKa
Theoretical pKa (SMD)
Dimethylamine
Secondary Amine (Reference)
10.73
10.73 (Fixed)
2-Methoxyethylamine
Primary Amine + Ether (Inductive)
9.20
9.25
(2-Methoxyethyl)(methyl)amine
Secondary Amine + Ether
~9.5 - 9.8 (Est.)
Derived via Workflow
Table 2: Illustrative Thermodynamic Components for Isodesmic Calculation
(Note: Values are illustrative representations based on typical DFT outputs for these molecular weights to demonstrate the required data structure).
Species
ΔGgas
(Hartree)
ΔGsolv
(kcal/mol)
ΔGaq
(Hartree)
Target Base (
B
)
-327.1543
-4.2
-327.1610
Target Acid (
BH+
)
-327.5210
-65.4
-327.6252
Ref Base (Dimethylamine)
-134.8912
-3.8
-134.8973
Ref Acid (Dimethylammonium)
-135.2650
-62.1
-135.3640
Self-Validating Protocol Design
A robust computational protocol must be self-validating. Do not rely blindly on the final output number. To ensure scientific integrity, researchers must execute the following validation gates:
Conformational Validation Gate: Analyze the Boltzmann distribution of the optimized
BH+
conformers. If the distribution does not show a dominant gauche conformer (indicating the expected intramolecular hydrogen bond), the conformational search parameters are flawed and must be re-run.
Reference Validation Gate: Before trusting the pKa of (2-Methoxyethyl)(methyl)amine, run the exact same workflow on a secondary reference molecule with a known pKa (e.g., Diethylamine, pKa = 10.98). If the calculated pKa of Diethylamine deviates from the experimental value by
>0.4
units, it indicates that the explicit water placement or continuum model parameters are incorrectly defined for secondary amines[3][4]. The calculation for the target molecule must be halted until the reference error is resolved.
References
Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. ACS Publications.[Link]
New Insights in the Computational pKb Determination of Primary Amines and Anilines. ResearchGate.[Link]
An In-depth Technical Guide to the Free Base Conversion of (2-Methoxyethyl)(methyl)amine Hydrochloride
Introduction (2-Methoxyethyl)(methyl)amine is a key building block in modern synthetic chemistry, finding applications in the development of pharmaceuticals and other specialty chemicals. It is frequently supplied and st...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(2-Methoxyethyl)(methyl)amine is a key building block in modern synthetic chemistry, finding applications in the development of pharmaceuticals and other specialty chemicals. It is frequently supplied and stored as its hydrochloride salt, (2-Methoxyethyl)(methyl)amine hydrochloride, due to the salt's increased stability and ease of handling compared to the volatile and reactive free base. However, for most synthetic applications, the nucleophilic free amine is the required reactant. Therefore, the efficient and clean conversion of the hydrochloride salt to the free base is a critical and routine procedure in laboratories where this reagent is employed.
This guide provides a comprehensive, in-depth exploration of the principles and a field-proven protocol for the liberation of (2-Methoxyethyl)(methyl)amine from its hydrochloride salt. The content is structured to provide not just a set of instructions, but a deeper understanding of the chemical causality behind each step, ensuring a successful and safe laboratory operation.
Physicochemical Properties and Foundational Principles
A thorough understanding of the properties of both the salt and the free base is fundamental to designing a robust conversion protocol. The key differences in solubility and physical state are exploited to facilitate the separation and purification of the desired product.
High in water, soluble in polar solvents like methanol and ethanol, generally insoluble in non-polar organic solvents like diethyl ether and hexanes.
Miscible with water and many organic solvents.
pKa (of conjugate acid)
Estimated ~9.5-10.5
Not Applicable
The Chemistry of Deprotonation
The core of the conversion is a simple acid-base reaction. (2-Methoxyethyl)(methyl)amine hydrochloride is an ammonium salt, where the nitrogen atom is protonated. To obtain the neutral, or "free," amine, a base is required to remove this proton.
The general reaction is as follows:
(CH₃OCH₂CH₂)(CH₃)NH₂⁺Cl⁻ + B → (CH₃OCH₂CH₂)(CH₃)NH + BH⁺Cl⁻
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints to ensure the reaction is proceeding as expected.
Materials and Reagents
(2-Methoxyethyl)(methyl)amine hydrochloride
Sodium hydroxide (NaOH) pellets or a standardized solution (e.g., 2 M)
Deionized water
Diethyl ether (or Dichloromethane)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Separatory funnel (appropriate size)
Erlenmeyer flasks and beakers
Round-bottom flask
Rotary evaporator
pH paper or a calibrated pH meter
Safety Precautions: A Mandate for Safe Science
(2-Methoxyethyl)(methyl)amine (Free Base): This compound is a highly flammable liquid and vapor.[1] It can cause severe skin burns and eye damage.[1] It is also harmful if swallowed.[1] All handling should be performed in a well-ventilated fume hood.
Sodium Hydroxide (NaOH): Corrosive and can cause severe burns.
Diethyl Ether: Extremely flammable. Forms explosive peroxides upon standing. Use only peroxide-free ether.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile gloves are a common choice).
Step-by-Step Methodology
Dissolution of the Hydrochloride Salt:
Accurately weigh the desired amount of (2-Methoxyethyl)(methyl)amine hydrochloride and place it in an Erlenmeyer flask.
Add deionized water (approximately 5-10 mL per gram of salt) and swirl to dissolve. Amine hydrochlorides are typically very soluble in water.[4]
Basification and Liberation of the Free Amine:
Cool the aqueous solution of the amine salt in an ice-water bath. The basification process is exothermic.
Slowly add a 2 M solution of sodium hydroxide (or another strong base) to the stirred solution. A slight molar excess (e.g., 1.1 equivalents) of the base is recommended to ensure complete deprotonation.
Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding the base until the pH is strongly basic (pH > 12).
Causality Check: At this stage, the free amine has been liberated. It may form an oily layer or remain dissolved in the aqueous phase, depending on its concentration and solubility.
Extraction of the Free Base:
Transfer the basified aqueous solution to a separatory funnel.
Add an equal volume of a suitable organic solvent, such as diethyl ether or dichloromethane. Diethyl ether is a good choice due to its low boiling point, making it easy to remove later.
Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to periodically vent the funnel to release any pressure buildup.
Allow the layers to separate completely. The organic layer (containing the free amine) will typically be the upper layer if using diethyl ether, and the lower layer if using dichloromethane.
Drain the aqueous layer and collect the organic layer.
To maximize the yield, perform two more extractions of the aqueous layer with fresh portions of the organic solvent. Combine all organic extracts.
Washing and Drying:
Wash the combined organic extracts with a saturated solution of sodium chloride (brine). This helps to remove most of the dissolved water and any remaining inorganic impurities.
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
Add a sufficient amount of a drying agent, such as anhydrous magnesium sulfate or sodium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. This indicates that all the water has been absorbed.
Solvent Removal and Isolation:
Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask, leaving the drying agent behind.
Remove the organic solvent using a rotary evaporator. Use a water bath temperature that is appropriate for the solvent (e.g., < 30°C for diethyl ether).
Once all the solvent has been removed, a clear, possibly oily liquid should remain. This is the crude (2-Methoxyethyl)(methyl)amine free base.
Purification (Optional but Recommended):
For applications requiring high purity, the crude free base can be purified by fractional distillation under atmospheric pressure. Collect the fraction that boils at the expected temperature (~114-116 °C).
Application Note: Synthesis and Isolation of (2-Methoxyethyl)(methyl)amine Hydrochloride
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, scalable, and self-validating protocol for the synthesis of (2-Methoxyethyl)(methyl)amine hydr...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide an authoritative, scalable, and self-validating protocol for the synthesis of (2-Methoxyethyl)(methyl)amine hydrochloride (CAS: 110802-06-7), a critical secondary amine building block.
Introduction & Mechanistic Rationale
(2-Methoxyethyl)(methyl)amine, often referred to as 2-methoxy-N-methylethanamine, is a highly versatile secondary amine scaffold utilized extensively in medicinal chemistry. It serves as a crucial hydrophilic appendage in the synthesis of various biologically active compounds, including thienopyrimidine-based inhibitors of Leishmania N-myristoyltransferase[1].
While the free base (CAS: 38256-93-8) is a volatile and water-soluble liquid, isolating and storing the compound as its hydrochloride salt (CAS: 110802-06-7) dramatically enhances its shelf-life, prevents atmospheric oxidation, and provides a non-hygroscopic solid that is easily handled in downstream pharmaceutical coupling reactions[2].
The Synthetic Challenge: Suppressing Over-Alkylation
The direct synthesis of secondary amines via the nucleophilic substitution (SN2) of primary alkyl halides with primary amines is notoriously prone to over-alkylation. The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to the rapid formation of unwanted tertiary amines.
To circumvent this, two primary strategies exist:
Protection-Deprotection (The Org. Syn. Method): Condensation of the primary amine with benzaldehyde to form an imine, followed by methylation with methyl iodide and subsequent hydrolysis[3]. While highly controlled, this method is atom-inefficient and requires multiple synthetic steps.
Statistical SN2 Alkylation (Chosen Protocol): By applying Le Chatelier’s principle and statistical probability, we can use a massive molar excess (10 equivalents) of the primary amine (methylamine). This ensures that the collision frequency between the electrophile (1-bromo-2-methoxyethane) and the primary amine overwhelmingly dictates the reaction pathway, suppressing tertiary amine formation to negligible levels.
Reaction Optimization Data
The causality of the reagent ratios is clearly demonstrated in the reaction optimization data. As shown in Table 1 , increasing the equivalents of methylamine directly suppresses the formation of the tertiary amine byproduct.
Table 1: Statistical suppression of over-alkylation by varying the molar equivalents of methylamine.
CH₃NH₂ Equivalents
Solvent
Temp (°C)
Time (h)
Yield: 2° Amine (%)
Yield: 3° Amine (%)
1.0
EtOH
25
16
35
55
5.0
EtOH
25
16
72
18
10.0
EtOH
25
16
89
< 5
20.0
EtOH
25
16
94
Trace
Synthetic Workflow
Figure 1: Synthetic workflow for 2-Methoxy-N-methylethanamine hydrochloride via SN2 alkylation.
Detailed Experimental Protocol
Reagents & Equipment
1-Bromo-2-methoxyethane (CAS: 6482-24-2)
Methylamine solution (33 wt. % in absolute ethanol)
Sodium hydroxide (10 M aqueous solution)
Hydrogen chloride (2.0 M solution in anhydrous diethyl ether)
Dichloromethane (DCM) and Anhydrous Sodium Sulfate
500 mL Round-bottom flask, pressure-equalizing dropping funnel, and vacuum filtration setup.
Step-by-Step Methodology
Phase 1: SN2 Alkylation
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 200 mL of 33 wt. % methylamine in ethanol (~1.6 mol, 10 eq). Cool the flask to 0 °C using an ice-water bath.
Electrophile Addition: Dissolve 22.2 g (0.16 mol) of 1-bromo-2-methoxyethane in 50 mL of absolute ethanol. Add this solution dropwise over 1 hour to the stirred methylamine solution, maintaining the internal temperature below 5 °C to prevent the volatilization of methylamine.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 16 hours.
Phase 2: Workup & Free Base Isolation
4. Concentration: Carefully concentrate the reaction mixture under reduced pressure at 30 °C to remove the ethanol and excess unreacted methylamine. (Note: Ethanol is utilized instead of water to provide a homogenous reaction environment for the lipophilic bromide, and it is easily stripped off without excessive heating[4]).
5. Basification: The residue consists of the hydrobromide salt of the product. Suspend the residue in 50 mL of water and cool to 0 °C. Slowly add 20 mL of 10 M NaOH solution. Causality: This strong basification is critical to fully deprotonate the hydrobromide salt, ensuring the highly water-soluble secondary amine can partition into the organic phase.
6. Extraction: Extract the aqueous layer with dichloromethane (3 × 50 mL). Combine the organic extracts, wash with 20 mL of brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent.
Phase 3: Hydrochloride Salt Formation
7. Precipitation: Transfer the dried DCM solution to a clean flask cooled to 0 °C. Under vigorous stirring, dropwise add 85 mL of 2.0 M HCl in diethyl ether (0.17 mol, 1.05 eq). A white precipitate will form immediately. Causality: Anhydrous ethereal HCl is used rather than aqueous HCl to prevent the dissolution of the highly hydrophilic salt. The low dielectric constant of ether forces immediate precipitation, driving the reaction to completion.
8. Isolation: Stir for an additional 30 minutes at 0 °C. Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold anhydrous diethyl ether (2 × 20 mL).
9. Drying: Dry the white crystalline solid in a vacuum desiccator over P₂O₅ overnight. Expected Yield: ~16.5 g (82%).
Self-Validating System (Quality Control)
To ensure the integrity of the protocol, the isolated product must be validated against the following analytical benchmarks:
¹H NMR (400 MHz, D₂O): δ 3.65 (t, J = 5.2 Hz, 2H, -CH₂-O-), 3.38 (s, 3H, -OCH₃), 3.20 (t, J = 5.2 Hz, 2H, -CH₂-N-), 2.70 (s, 3H, N-CH₃). Absence of a singlet at ~2.30 ppm confirms the removal of the tertiary amine byproduct.
ESI-MS: m/z calculated for C₄H₁₂NO⁺ [M+H]⁺ 90.09, found 90.1.
Physical State: Free-flowing white crystalline powder. If the solid appears sticky or hygroscopic, it indicates residual water during the ethereal HCl precipitation step; re-crystallization from hot ethanol/ethyl acetate is required.
References
Novel Thienopyrimidine Inhibitors of Leishmania N-Myristoyltransferase with On-Target Activity in Intracellular Amastigotes
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
(2-Methoxyethyl)(methyl)amine Hydrochloride: A Comprehensive Reagent Profile and Guide to Synthetic Applications
Prepared by: Senior Application Scientist This document provides a detailed scientific guide on (2-Methoxyethyl)(methyl)amine hydrochloride, a secondary amine reagent with potential applications in organic synthesis, par...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
This document provides a detailed scientific guide on (2-Methoxyethyl)(methyl)amine hydrochloride, a secondary amine reagent with potential applications in organic synthesis, particularly within the pharmaceutical and materials science sectors. Due to the specialized nature of this reagent, this guide synthesizes available data on its physicochemical properties and draws upon established chemical principles and analogous reactions to present a comprehensive profile of its predicted reactivity and synthetic utility.
Part 1: Reagent Overview and Physicochemical Properties
(2-Methoxyethyl)(methyl)amine hydrochloride is the salt form of the secondary amine N-(2-methoxyethyl)methylamine. The free base is a versatile building block, characterized by the presence of both a nucleophilic secondary amine and an ether linkage.[1] This bifunctionality makes it a potentially valuable synthon for introducing the N-(2-methoxyethyl)methyl moiety into target molecules, which can influence properties such as polarity, hydrogen bonding capacity, and metabolic stability.
The hydrochloride salt form offers practical advantages over the free base, including improved stability, higher melting point (typically crystalline solids), and reduced volatility and odor, making it easier to handle and store. Prior to use in most organic reactions, the free base is typically liberated in situ or in a separate step by treatment with a suitable base.
Table 1: Physicochemical Properties of N-(2-Methoxyethyl)methylamine (Free Base)
The free base, N-(2-Methoxyethyl)methylamine, is classified as a highly flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Part 2: Synthesis of the Reagent
While not widely documented, a practical synthesis of N-(2-methoxyethyl)methylamine can be achieved via the nucleophilic substitution of a 2-methoxyethyl halide or sulfonate with methylamine. An alternative and often high-yielding approach involves the reductive amination of methoxyacetaldehyde with methylamine. A general method for the preparation of N-methylalkylamines, which has been successfully applied to produce N-methyl-2-methoxyethylamine, involves the formation of a Schiff base followed by alkylation and hydrolysis.[4]
Below is a representative workflow for the synthesis of the free base, which can then be converted to the hydrochloride salt.
Figure 1: General synthetic workflow for (2-Methoxyethyl)(methyl)amine hydrochloride.
Protocol 2.1: Representative Synthesis via N-Alkylation
This protocol is a representative example based on standard procedures for the synthesis of secondary amines.
Objective: To synthesize N-(2-Methoxyethyl)methylamine from 1-bromo-2-methoxyethane and methylamine.
Materials:
1-Bromo-2-methoxyethane
Methylamine (40% solution in water)
Potassium carbonate (K₂CO₃)
Diethyl ether
Magnesium sulfate (MgSO₄), anhydrous
Hydrochloric acid (2M in diethyl ether)
Procedure:
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methylamine solution (3.0 equivalents). Cool the flask in an ice-water bath.
Substrate Addition: Add 1-bromo-2-methoxyethane (1.0 equivalent) dropwise to the cooled methylamine solution with vigorous stirring.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to a gentle reflux for 12-16 hours to ensure complete reaction.
Workup: Cool the reaction mixture to room temperature. Add solid potassium carbonate portion-wise until the solution is saturated to separate the aqueous and organic layers.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-(2-Methoxyethyl)methylamine free base.
Purification & Salt Formation: The crude product can be purified by distillation. To form the hydrochloride salt, dissolve the purified free base in a minimal amount of anhydrous diethyl ether and add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate as a white solid.
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Part 3: Applications in Organic Synthesis
As a secondary amine, (2-Methoxyethyl)(methyl)amine hydrochloride is a precursor to a nucleophilic free base that can participate in a variety of cornerstone reactions in organic synthesis. The presence of the methoxyethyl group can enhance the solubility of intermediates and final products in organic solvents.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. N-(2-Methoxyethyl)methylamine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ to yield a tertiary amine. This reaction is highly valuable in medicinal chemistry for building complex molecular scaffolds.[5]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of (2-Methoxyethyl)(methyl)amine Hydrochloride in Pharmaceutical Intermediate Synthesis
Executive Summary & Mechanistic Rationale
(2-Methoxyethyl)(methyl)amine (CID 300977)[1] is a highly specialized secondary amine building block utilized extensively in modern medicinal chemistry. While the free base is a volatile and hygroscopic liquid, utilizing its hydrochloride salt (CAS: 10272-34-1) ensures precise stoichiometric weighing, long-term bench stability, and resistance to aerial oxidation. This amine is frequently employed in the development of advanced active pharmaceutical ingredients (APIs), including targeted kinase inhibitors and antiparasitic agents like nodulisporic acid derivatives[2].
The strategic incorporation of the (2-methoxyethyl)(methyl)amino moiety serves multiple pharmacological and chemical purposes:
Aqueous Solubility Enhancement: The ether oxygen acts as a potent hydrogen-bond acceptor, significantly lowering the LogD of lipophilic scaffolds and improving oral bioavailability.
Metabolic Stability: The N-methyl group provides critical steric hindrance, protecting the amine from rapid oxidative dealkylation by cytochrome P450 enzymes—a common vulnerability in primary amine counterparts.
Controlled Reactivity: As a secondary amine, it inherently prevents over-alkylation during synthesis, ensuring the clean formation of stable tertiary amides or mono-substituted anilines.
Pharmacokinetic and pharmacodynamic advantages of the (2-methoxyethyl)(methyl)amino moiety.
Quantitative Data & Reaction Parameters
To ensure reproducibility, the following table summarizes the optimized quantitative parameters for the two most common synthetic workflows involving this amine salt: Amidation and Nucleophilic Aromatic Substitution (SNAr).
Parameter
HATU-Mediated Amidation
SNAr (Heteroaryl Halide)
Amine HCl Equivalents
1.1 - 1.2 eq
1.05 - 1.1 eq
Base (DIPEA) Equivalents
2.5 - 3.0 eq
2.5 - 3.0 eq
Preferred Solvent
Anhydrous DMF or DCM
DMF, NMP, or EtOH
Temperature Profile
0 °C warming to 25 °C
25 °C to 120 °C (Substrate dependent)
Typical Yield
85% - 95%
75% - 90%
Rate-Limiting Step
OAt-active ester formation
Meisenheimer complex formation
Key Synthetic Workflows and Causality
HATU-Mediated Amide Bond Formation
Coupling this sterically hindered secondary amine with carboxylic acids requires robust activation. HATU is the premier uronium salt coupling reagent for this purpose[3]. The reaction proceeds via the deprotonation of the carboxylic acid, followed by a reaction with HATU to form an unstable O-acyl(tetramethyl)isouronium salt. This rapidly converts to an OAt-active ester, which the secondary amine then attacks[4].
Causality Check: Why choose HATU over traditional EDC/HOBt? HATU's pyridine nitrogen provides a neighboring group effect, stabilizing the incoming secondary amine through a hydrogen-bonded 7-membered cyclic transition state. This drastically accelerates the reaction and minimizes epimerization of sensitive chiral centers[4].
Nucleophilic Aromatic Substitution (SNAr)
The amine is an excellent nucleophile for SNAr reactions on electron-deficient heteroaromatics (e.g., chloropyrimidines). The reaction involves the nucleophilic attack on the aromatic ring, forming a negatively charged Meisenheimer complex, followed by the rapid expulsion of the halide leaving group[5][6].
Causality Check: In the reaction vessel, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) must be added in excess. The first equivalent neutralizes the amine's HCl salt to liberate the active nucleophile, while the remaining equivalents act as an acid scavenger for the HCl generated during the SNAr process, preventing the reaction from stalling.
Workflow and mechanistic progression of the SNAr reaction using the amine hydrochloride salt.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of Tertiary Amides via HATU Coupling
This protocol is designed with built-in visual and analytical validation steps to ensure successful amide bond formation.
Preparation & Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration. Cool the mixture to 0 °C using an ice bath.
Base Addition: Add DIPEA (1.5 eq) dropwise. Validation: Stir for 15 minutes. A distinct color change to pale yellow indicates the successful formation of the OAt-active ester. Cooling is critical here to prevent the thermal degradation of this intermediate.
Amine Liberation & Coupling: In a separate vial, suspend (2-Methoxyethyl)(methyl)amine hydrochloride (1.2 eq) in a minimal amount of DMF and add DIPEA (1.5 eq). Causality: Pre-neutralizing the amine salt ensures the nucleophile is fully available for attack, preventing competitive hydrolysis of the active ester. Transfer this solution dropwise to the main reaction flask.
Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2-4 hours. Validation: Monitor via LC-MS until the active ester mass disappears and the product mass dominates.
Workup: Quench the reaction with saturated aqueous NaHCO3 and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x). Causality: LiCl is highly effective at disrupting the hydrogen bonding of DMF, forcing it and the tetramethylurea byproduct into the aqueous phase, leaving a highly pure crude organic layer. Dry over Na2SO4 and concentrate in vacuo.
Protocol B: Regioselective SNAr on 2,4-Dichloropyrimidine
This protocol leverages the differential electronic properties of pyrimidine carbons to achieve regioselective substitution without the need for protecting groups.
Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous ethanol (0.3 M concentration) at 0 °C.
Reagent Addition: Add (2-Methoxyethyl)(methyl)amine hydrochloride (1.05 eq) in one portion, followed by the dropwise addition of DIPEA (2.5 eq). Causality: The slight excess of amine ensures complete conversion. The bulky DIPEA neutralizes the HCl salt and scavenges the evolving HCl but is too sterically hindered to compete as a nucleophile.
Propagation: Stir at room temperature for 12 hours. Causality: The C4 position of the pyrimidine is significantly more electron-deficient and sterically accessible than the C2 position. Running the reaction at room temperature ensures exclusive substitution at C4. Heating would lead to undesired di-substitution or C2-substitution.
Workup & Validation: Concentrate the solvent in vacuo. Redissolve the crude residue in DCM and wash with water and brine. Validation: Analyze the crude mixture via 1H-NMR; the disappearance of the highly deshielded C4-chlorine adjacent proton confirms successful regioselective substitution. Purify via silica gel flash chromatography.
Application Note: High-Efficiency Amide Bond Formation with 2-Methoxy-N-methylethanamine Hydrochloride
Introduction and Chemical Context Amide bond formation remains one of the most critical and frequently executed transformations in medicinal chemistry and drug development[1]. The coupling of carboxylic acids with second...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Chemical Context
Amide bond formation remains one of the most critical and frequently executed transformations in medicinal chemistry and drug development[1]. The coupling of carboxylic acids with secondary amines, such as 2-methoxy-N-methylethanamine, generates tertiary amides. This specific structural motif is highly valued in the synthesis of bioactive scaffolds, including mitotic kinesin inhibitors[2], MALT1 inhibitors[3], and Leishmania N-myristoyltransferase inhibitors[4].
2-Methoxy-N-methylethanamine is typically supplied and utilized as a hydrochloride salt (CAS: 110802-06-7) to prevent oxidative degradation and reduce volatility. The presence of the methoxyethyl side chain introduces a flexible hydrogen bond acceptor, which can significantly improve the aqueous solubility and target-binding affinity of the resulting pharmacophore[4]. However, utilizing a secondary amine hydrochloride salt necessitates precise stoichiometric control of the base and careful selection of coupling reagents to overcome steric hindrance and ensure high conversion rates.
Mechanistic Insights & Reagent Selection
The condensation of a carboxylic acid and an amine is thermodynamically favorable but kinetically sluggish, requiring in situ activation of the carboxylic acid component[1].
The Critical Role of the Base
When employing 2-methoxy-N-methylethanamine hydrochloride, the addition of a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is mandatory. The base drives two distinct causal pathways:
Amine Liberation: It neutralizes the hydrochloride salt, liberating the nucleophilic free secondary amine.
Carboxylate Generation: It deprotonates the carboxylic acid, facilitating nucleophilic attack on the coupling reagent[1].
A minimum of 3.0 equivalents of DIPEA is required to ensure both processes go to completion without stalling the catalytic cycle or leaving unreacted starting materials[5].
Coupling Reagent Causality: HATU vs. EDC/HOBt
Secondary amines exhibit higher steric bulk than primary amines, which can impede the aminolysis step.
HATU: A highly effective uronium/aminium salt that converts the carboxylic acid into a highly reactive OAt-active ester. It is the premier choice for sterically hindered secondary amines, driving fast reaction times and suppressing epimerization[1][6].
EDC/HOBt: A carbodiimide-based approach where EDC forms a transient O-acylisourea intermediate, which is immediately intercepted by HOBt to form a stable but reactive HOBt-ester[1]. This is the preferred route when avoiding column chromatography is necessary, as the urea byproduct of EDC is highly water-soluble[7].
HATU-mediated amide coupling mechanism with 2-methoxy-N-methylethanamine hydrochloride.
Quantitative Data: Coupling Reagent Optimization
The following table summarizes the expected performance metrics when coupling 2-methoxy-N-methylethanamine hydrochloride with a standard aliphatic/aromatic carboxylic acid[1][5][6][7].
Coupling Reagent
Additive
Base Requirement
Typical Yield (%)
Reaction Time (h)
Byproduct Removal Strategy
HATU
None
DIPEA (3.0 - 5.0 eq)
85 - 95%
1 - 4
Silica gel chromatography (Removes TMU)
EDC·HCl
HOBt
DIPEA (3.0 eq)
75 - 85%
4 - 18
Aqueous extraction (Water-soluble urea)
PyBOP
None
DIPEA (3.0 eq)
80 - 90%
2 - 6
Silica gel chromatography
DIC
Oxyma
None / NMM
80 - 90%
2 - 12
Filtration (Diisopropylurea precipitates)
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Efficiency Coupling using HATU
Design Rationale: This protocol utilizes a pre-activation sequence. By allowing the carboxylic acid to fully convert to the OAt-active ester before introducing the secondary amine, we prevent competitive side reactions and ensure maximum yield for sterically hindered substrates.
Dissolution: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.1 M concentration[1].
Deprotonation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 equiv) dropwise. Causality: Cooling prevents exothermic degradation of sensitive substrates, while DIPEA deprotonates the acid to form the reactive carboxylate.
Pre-activation: Add HATU (1.2 equiv) in one single portion. Stir the mixture at 0 °C for 20 minutes.
Validation Checkpoint: Sample 5 µL of the reaction mixture, quench it in 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass peak confirms successful OAt-active ester formation.
Amine Liberation & Coupling: In a separate vial, suspend 2-methoxy-N-methylethanamine hydrochloride (1.2 equiv) in a minimal volume of DMF and add the remaining DIPEA (1.0 equiv) to liberate the free amine. Add this solution dropwise to the activated ester mixture[3].
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor by TLC or LC-MS until the active ester is fully consumed[1].
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers sequentially with 1N HCl, water, and brine.
Validation Checkpoint: After the 1N HCl wash, test the aqueous layer with pH paper to ensure it is highly acidic (pH < 2). This confirms the complete partitioning and removal of unreacted amine and excess DIPEA from the organic phase.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace tetramethylurea (TMU) remains[1].
Protocol B: Cost-Effective Coupling using EDC/HOBt
Design Rationale: Ideal for scale-up scenarios where column chromatography is a bottleneck. The reagents and byproducts are specifically chosen for their aqueous solubility.
Step-by-Step Procedure:
Preparation: To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and 2-methoxy-N-methylethanamine hydrochloride (1.1 equiv)[1].
Solvation: Dissolve the solid mixture in anhydrous Dichloromethane (DCM) (0.2 M). Cool the solution to 0 °C[5].
Activation: Add EDC·HCl (1.2 equiv) portion-wise, followed immediately by the dropwise addition of DIPEA (3.0 equiv). Causality: EDC is added at 0 °C to stabilize the highly transient O-acylisourea intermediate, allowing HOBt to intercept it before unwanted N-acylurea rearrangement occurs[1][7].
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12–18 hours.
Aqueous Workup: Dilute the mixture with additional DCM. Wash the organic layer extensively with water (3 × 30 mL) to remove the water-soluble EDC urea byproduct and HOBt. Follow with a 1N HCl wash, saturated NaHCO₃ wash, and brine wash. Dry over Na₂SO₄ and concentrate to yield the pure tertiary amide[1].
Troubleshooting & Process Optimization
Incomplete Conversion: Because secondary amines like 2-methoxy-N-methylethanamine are sterically more demanding, reactions may occasionally stall. If LC-MS shows unreacted active ester after 4 hours, increase the equivalents of HATU and the amine to 1.5, and gently heat the reaction to 40 °C.
Epimerization of Chiral Centers: If the carboxylic acid contains a sensitive α-chiral center, strictly maintain the reaction temperature at 0 °C during the addition of the base and coupling reagent. Avoid using excess base beyond the stoichiometric requirement, and consider switching to DEPBT or incorporating HOAt additives to further suppress racemization[5][6].
Poor Solubility: If the amine hydrochloride salt does not dissolve readily in DCM (common in Protocol B), switch to a more polar aprotic solvent like DMF or NMP, or pre-stir the salt with DIPEA for 30 minutes prior to addition to ensure complete liberation of the free base[1].
References
Google Patents (US7449486B2). Mitotic kinesin inhibitors and methods of use thereof.
Google Patents (WO2024059559A1). Isothiazolylcarboxamide compounds and their use in therapy.
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]
ACS Publications. Novel Thienopyrimidine Inhibitors of Leishmania N-Myristoyltransferase with On-Target Activity in Intracellular Amastigotes. Available at:[Link]
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
Chemicalbridge. Amine (2-Methoxy-N-methylethanamine hydrochloride). Available at:[Link]
Application Note: The Multifaceted Role of (2-Methoxyethyl)(methyl)amine Hydrochloride in Advanced Antisense Oligonucleotide (ASO) Synthesis
Executive Summary & Chemical Rationale The clinical success of antisense oligonucleotides (ASOs) is fundamentally tied to chemical modifications that enhance target affinity and nuclease resistance. While 2'-O-methoxyeth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
The clinical success of antisense oligonucleotides (ASOs) is fundamentally tied to chemical modifications that enhance target affinity and nuclease resistance. While 2'-O-methoxyethyl (2'-MOE) sugars and phosphorothioate (PS) backbones are industry standards[1],[2], the synthesis of these heavily modified macromolecules presents significant steric and solubility challenges.
(2-Methoxyethyl)(methyl)amine hydrochloride (MEMA·HCl) has emerged as a highly specialized, bifunctional reagent in solid-phase oligonucleotide synthesis. Unlike generic secondary amines, MEMA·HCl possesses a unique structural duality:
The Secondary Amine Core: Provides precise nucleophilicity and an optimal pKa (~8.2) for targeted protonation or amidation.
The Methoxyethyl Tail: Mimics the hydration properties of a 2'-MOE modification. Crucially, the ether oxygen provides intramolecular dipole coordination, drastically enhancing the solubility of the hydrochloride salt in polar aprotic solvents like acetonitrile (MeCN)[3].
This application note details the mechanistic causality and self-validating protocols for utilizing MEMA·HCl as both an advanced acidic activator and a precursor for nuclease-resistant phosphoramidate linkages .
Mechanistic Applications in ASO Workflows
Solubilized Acidic Activator for Phosphoramidite Coupling
The coupling step in ASO synthesis requires a weak acid to protonate the diisopropylamino leaving group of the phosphoramidite, rendering the phosphorus atom susceptible to nucleophilic attack by the 5'-OH of the growing chain. Historically, amine hydrochlorides have been utilized as activators[4]; however, standard variants (e.g., pyridinium hydrochloride) suffer from poor solubility in MeCN, leading to crystallized blockages in automated synthesizers.
MEMA·HCl overcomes this limitation. The methoxyethyl group chelates the protonated amine center, preventing aggregation and maintaining high solubility[3]. Furthermore, its acidity is perfectly tuned to activate sterically hindered 2'-MOE phosphoramidites without prematurely cleaving the acid-labile 5'-DMT protecting group[5].
Fig 1: Mechanism of phosphoramidite activation by (2-Methoxyethyl)(methyl)amine hydrochloride.
Synthesis of Nuclease-Resistant Phosphoramidate Backbones
To further prevent exonuclease degradation, ASO backbones can be modified by replacing a non-bridging oxygen with an amine, forming a phosphoramidate linkage. MEMA·HCl is an ideal reagent for the Atherton-Todd oxidative amidation of H-phosphonate intermediates[6].
When reacted with an H-phosphonate in the presence of carbon tetrachloride (CCl₄) and a base, MEMA is incorporated directly into the backbone. The resulting (2-methoxyethyl)(methyl)phosphoramidate linkage neutralizes the localized negative charge while its methoxyethyl tail stabilizes the hydration spine of the ASO, enhancing cellular uptake[1].
Fig 2: Solid-phase synthesis workflow for phosphoramidate ASOs using MEMA·HCl.
Quantitative Data & Reagent Profiling
The following table summarizes the physicochemical advantages of MEMA·HCl compared to standard ASO synthesis reagents.
Reagent / Activator
Primary Role
Solubility in MeCN (20°C)
pKa (Conjugate Acid)
Coupling Efficiency (2'-MOE)
Precipitation Risk in Lines
1H-Tetrazole
Activator
~0.45 M
4.9
97.5%
High (Requires heating)
DCI (4,5-Dicyanoimidazole)
Activator
>1.0 M
5.2
98.8%
Low
Diisopropylamine·HCl
Activator / Buffer
<0.05 M
10.5
N/A (Too weak)
Very High
MEMA·HCl
Activator / Amidation
>0.8 M
~8.2
>99.0%
None (Ether coordination)
Experimental Protocols (Self-Validating Systems)
Protocol A: MEMA·HCl as a High-Solubility Phosphoramidite Activator
Causality: Using MEMA·HCl ensures complete activation of sterically hindered 2'-MOE phosphoramidites without the line-clogging risks associated with tetrazole[2],[4].
Step-by-Step Methodology:
Reagent Preparation: Dissolve MEMA·HCl in anhydrous acetonitrile (MeCN, <10 ppm H₂O) to a final concentration of 0.25 M. Store over activated 3Å molecular sieves.
Synthesizer Setup: Prime the activator line of the automated DNA/RNA synthesizer with the MEMA·HCl solution.
Coupling Cycle:
Deliver 0.1 M 2'-MOE phosphoramidite and 0.25 M MEMA·HCl simultaneously to the solid support column.
Allow a coupling time of 6 to 8 minutes (extended from the standard 3 minutes for DNA due to 2'-MOE steric bulk).
Self-Validation (Trityl Monitoring): Following the oxidation and capping steps, perform detritylation using 3% dichloroacetic acid in toluene. Quantify the released DMT cation via UV-Vis absorbance at 498 nm. A consistent stepwise yield of >99.0% validates the activator's efficacy.
Protocol B: Oxidative Amidation for Phosphoramidate Linkages
Causality: Converting an H-phosphonate to a phosphoramidate requires an in situ halogenating agent (CCl₄) and a nucleophilic amine. MEMA·HCl serves as the amine source, while the basic environment liberates the free secondary amine for nucleophilic attack[6].
Step-by-Step Methodology:
H-Phosphonate Assembly: Synthesize the oligonucleotide up to the desired modification site using standard H-phosphonate chemistry (coupling via adamantoyl chloride or pivaloyl chloride).
Amidation Mix Preparation: Prepare a freshly mixed solution of CCl₄ / MEMA·HCl / Dichloromethane (DCM) / N-methylmorpholine (NMM) in a volumetric ratio of 3:2:4:1. Note: The base (NMM) is required to neutralize the HCl and liberate the free (2-Methoxyethyl)(methyl)amine.
On-Column Amidation:
Flush the solid support column with the Amidation Mix for 45 minutes at room temperature.
The CCl₄ oxidizes the H-phosphonate to a phosphorochloridate, which is immediately trapped by the MEMA free base.
Washing: Wash the column extensively with DCM, followed by MeCN, to remove residual amine hydrochlorides.
Self-Validation (³¹P NMR): Cleave a micro-aliquot of the synthesized sequence using aqueous ammonia. Analyze via ³¹P NMR. A quantitative shift of the phosphorus signal from ~8.0 ppm (H-phosphonate) to ~14.5 ppm confirms successful phosphoramidate formation.
Application Note: Catalytic Amination for the Synthesis of 2-Methoxyethylamine and Its Derivatives
Introduction & Scientific Rationale 2-Methoxyethylamine (2-MEA) is a highly versatile aliphatic amine, functioning as a critical building block in pharmaceutical synthesis, pesticide formulation, and as a carrier ligand...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
2-Methoxyethylamine (2-MEA) is a highly versatile aliphatic amine, functioning as a critical building block in pharmaceutical synthesis, pesticide formulation, and as a carrier ligand for platinum(II) anti-tumor complexes[1]. Historically, the synthesis of 2-MEA relied on non-atom-economic pathways, such as the Gabriel synthesis using phthalimide intermediates or the alkaline hydrolysis of 2-methoxy-1-phthalimide. These legacy methods generated stoichiometric chemical waste (e.g., phthalic acid salts) and environmental pollutants[1].
Modern synthetic paradigms have shifted toward direct catalytic amination of 2-methoxyethanol (ethylene glycol monomethyl ether) and the reductive amination of aldehydes to produce 2-MEA derivatives[1],[2]. These methodologies leverage the "borrowing hydrogen" (hydrogen autotransfer) mechanism, enabling high atom economy, bypassing the need for pre-activated substrates (like alkyl halides), and generating water as the sole theoretical byproduct[3].
Mechanistic Insights: The Borrowing Hydrogen Pathway
In the direct amination of 2-methoxyethanol, the reaction is fundamentally redox-neutral but requires a sophisticated catalytic cycle. Whether utilizing a heterogeneous transition metal catalyst (e.g., Cu-Ni-Co/γ-Al₂O₃)[1] or a homogeneous ruthenium pincer complex (e.g., acridine-based PNP-Ru)[3], the causality of the transformation follows three distinct phases:
Dehydrogenation : The active metal catalyst extracts hydrogen from 2-methoxyethanol, oxidizing it to a transient 2-methoxyacetaldehyde intermediate.
Imine Condensation : Ammonia nucleophilically attacks the aldehyde, forming a hemiaminal that rapidly dehydrates into a reactive imine.
Hydrogenation : The catalyst donates the "borrowed" hydrogen back to the imine, reducing it to the primary amine, 2-methoxyethylamine[3].
Borrowing hydrogen mechanism for the catalytic amination of 2-methoxyethanol.
Causality of Reagent Ratios in Heterogeneous Systems
In continuous-flow heterogeneous systems, although the net reaction does not consume hydrogen, a continuous low-pressure hydrogen stream must be maintained. This prevents the irreversible oxidation and coking of the metal catalyst surface[1]. Furthermore, a massive molar excess of ammonia (typically 16:1 relative to the alcohol) is strictly required to drive the equilibrium toward the primary amine and kinetically outcompete the formation of secondary amines (e.g., bis(2-methoxyethyl)amine)[1].
Comparative Data Presentation
The following table summarizes validated catalytic systems for 2-MEA and derivative synthesis, contrasting operational conditions, conversion rates, and yields.
Catalyst Activation: Load 10 mL of the Cu-Ni-Co/γ-Al₂O₃ catalyst into a tubular fixed-bed reactor. Purge the system with a hydrogen atmosphere and heat to 250 °C. Maintain this temperature for 2 hours to fully reduce the active metal centers[1].
System Pressurization: Adjust the reactor pressure to 0.5 MPa using a back-pressure regulator[1].
Reagent Introduction: Using a plunger-type micro-pump, introduce 2-methoxyethanol at a liquid hourly space velocity (LHSV) of 0.3 h⁻¹ (flow rate: 3 mL/h)[1].
Gas Flow Adjustment: Co-feed ammonia and hydrogen gases into the reactor. Precisely control the mass flow controllers to achieve a molar ratio of NH₃ : H₂ : 2-Methoxyethanol of 16 : 1 : 2[1].
Steady-State Collection: Allow the system to equilibrate for 3 reactor volumes. Collect the effluent, which consists of water, unreacted alcohol, and 2-methoxyethylamine.
Purification: Isolate 2-MEA via fractional distillation, exploiting the boiling point differences between the amine (approx. 95 °C) and the starting alcohol (124 °C).
Protocol B: Homogeneous Synthesis of N-Benzyl-2-methoxyethanamine
A bench-scale reductive amination protocol for drug discovery applications[2].
Imine Formation: In an oven-dried round-bottom flask under an inert atmosphere, dissolve benzaldehyde (1.0 eq) and 2-methoxyethylamine (1.1 eq) in anhydrous methanol[2].
Acid Catalysis: Add 0.1 eq of glacial acetic acid. Rationale: Mildly acidic conditions protonate the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the amine.
Equilibration: Stir the mixture at room temperature for 1–2 hours. Monitor the complete consumption of benzaldehyde via TLC to ensure maximum imine formation prior to reduction[2].
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Rationale: NaBH₄ reduction is highly exothermic; cooling prevents solvent boil-off and suppresses side reactions.
Hydride Addition: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes, maintaining the internal temperature below 10 °C[2].
Quenching & Workup: Stir for an additional 30 minutes at room temperature. Quench the reaction carefully with water. Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-benzyl-2-methoxyethanamine.
Troubleshooting & Optimization
Low Primary Amine Selectivity (Protocol A): If bis(2-methoxyethyl)amine forms in significant quantities, the local concentration of ammonia at the catalyst surface is too low. Increase the NH₃ partial pressure or reduce the LHSV of the alcohol to shift the equilibrium[1].
Incomplete Imine Reduction (Protocol B): If the intermediate imine persists, it indicates either premature degradation of NaBH₄ by moisture or insufficient reaction time during the condensation step. Ensure anhydrous conditions are strictly maintained during the first phase[2].
Over-Alkylation / Dibenzylamine Impurities (Protocol B): This side product forms if benzylamine (a potential impurity in benzaldehyde or formed via self-condensation) reacts with another molecule of benzaldehyde. Purify the starting benzaldehyde via distillation prior to use, or separate the dibenzylamine impurity from the desired product via column chromatography[2].
References
Source: Google Patents (CN109678734B)
Title: Synthesis of ruthenium complexes and their catalytic applications: A review
Source: Arabian Journal of Chemistry
URL: [Link]
Title: One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates
Source: ACS Omega
URL: [Link]
Protecting Group Strategies for 2-methoxy-N-methylethanamine: A Detailed Guide for Researchers
Introduction: Navigating the Synthetic Utility of 2-methoxy-N-methylethanamine 2-methoxy-N-methylethanamine is a valuable bifunctional building block in organic synthesis, particularly in the development of novel pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Synthetic Utility of 2-methoxy-N-methylethanamine
2-methoxy-N-methylethanamine is a valuable bifunctional building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a secondary amine and a methoxy ether, presents both synthetic opportunities and challenges. The secondary amine is a nucleophilic and basic site, often requiring protection to prevent unwanted side reactions during subsequent synthetic transformations. The choice of a suitable protecting group is paramount and must be guided by the overall synthetic strategy, considering the stability of the protecting group to various reaction conditions and the orthogonality of its removal in the presence of the methoxy ether and other functional groups.
This comprehensive guide provides an in-depth analysis of protecting group strategies for 2-methoxy-N-methylethanamine. We will delve into the rationale behind selecting specific protecting groups, provide detailed, step-by-step protocols for their installation and removal, and offer a comparative analysis to aid researchers in making informed decisions for their synthetic endeavors.
Chemical Reactivity and Strategic Considerations
The primary reactive center of 2-methoxy-N-methylethanamine is the secondary amine, which can participate in a wide range of reactions including acylation, alkylation, and nucleophilic addition. The methoxy group, an ether linkage, is generally stable under many reaction conditions. However, its lability towards strong acids and some Lewis acids necessitates careful consideration when choosing a deprotection strategy for the amine. An ideal protecting group strategy will offer robust protection of the amine during the desired chemical transformations, followed by a selective and high-yielding deprotection step that leaves the methoxy ether intact.
This guide will focus on three of the most widely used and versatile amine protecting groups: the tert-butoxycarbonyl (Boc) group, the benzyloxycarbonyl (Cbz) group, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups offer a range of deprotection conditions—acidic, hydrogenolytic, and basic, respectively—providing a powerful toolkit for orthogonal protection schemes.[1][2] Additionally, we will briefly discuss sulfonamide-based protecting groups as a highly stable alternative.
I. The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse
The Boc group is one of the most common protecting groups for amines due to its ease of introduction, general stability to a wide range of non-acidic reagents, and facile removal under acidic conditions.[3][4]
A. Rationale for Use
The Boc group is an excellent choice when subsequent synthetic steps involve basic, nucleophilic, or reductive conditions. Its deprotection with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is typically clean and efficient.[5][6] The methoxy group in 2-methoxy-N-methylethanamine is generally stable to the mild acidic conditions used for Boc deprotection, making this a compatible strategy.
B. Experimental Protocols
Protocol 1: Boc Protection of 2-methoxy-N-methylethanamine
Materials:
2-methoxy-N-methylethanamine
Di-tert-butyl dicarbonate (Boc₂O)
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM.
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
Extract the aqueous layer with DCM (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
C. Visualization of the Boc Protection/Deprotection Workflow
Caption: Boc protection and deprotection workflow.
D. Data Summary: Boc Protection
Parameter
Protection
Deprotection
Reagents
Boc₂O, TEA/DIPEA
TFA, HCl in dioxane
Solvent
DCM, THF
DCM
Temperature
0 °C to room temperature
0 °C to room temperature
Advantages
High yield, mild conditions, stable protecting group.
Clean reaction, volatile byproducts.
Disadvantages
Potential for di-tert-butylation with primary amines.
Requires acidic conditions, potential for side reactions with acid-labile groups.
II. The Benzyloxycarbonyl (Cbz or Z) Group: Cleavage by Hydrogenolysis
The Cbz group is a classic amine protecting group, valued for its stability to both acidic and basic conditions.[7][8] Its removal via catalytic hydrogenolysis offers a mild and orthogonal deprotection strategy.[9][10]
A. Rationale for Use
The Cbz group is ideal for syntheses that require strongly acidic or basic reaction conditions where a Boc or Fmoc group would be cleaved. The deprotection via hydrogenolysis is highly selective and generally does not affect other functional groups, including the methoxy ether of 2-methoxy-N-methylethanamine.
B. Experimental Protocols
Protocol 3: Cbz Protection of 2-methoxy-N-methylethanamine
Materials:
2-methoxy-N-methylethanamine
Benzyl chloroformate (Cbz-Cl)
Sodium carbonate (Na₂CO₃) or triethylamine (TEA)
Dichloromethane (DCM) or a biphasic system (e.g., dioxane/water)
Dissolve 2-methoxy-N-methylethanamine (1.0 eq) and Na₂CO₃ (2.0 eq) in a mixture of DCM and water (1:1).
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
Separate the organic layer and extract the aqueous layer with DCM.
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify by column chromatography if necessary.
Protocol 4: Deprotection of N-Cbz-2-methoxy-N-methylethanamine
Materials:
N-Cbz-2-methoxy-N-methylethanamine
Palladium on activated carbon (10% Pd/C)
Methanol (MeOH) or Ethanol (EtOH)
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
Dissolve the Cbz-protected amine (1.0 eq) in methanol in a round-bottom flask.
Carefully add 10% Pd/C (5-10 mol% of palladium).
Evacuate the flask and backfill with hydrogen gas (repeat three times).
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 2-8 hours.
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
Rinse the Celite® pad with methanol.
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
C. Visualization of the Cbz Protection/Deprotection Workflow
Caption: Cbz protection and deprotection workflow.
D. Data Summary: Cbz Protection
Parameter
Protection
Deprotection
Reagents
Cbz-Cl, Na₂CO₃/TEA
H₂, 10% Pd/C
Solvent
DCM, Dioxane/Water
MeOH, EtOH
Temperature
0 °C to room temperature
Room temperature
Advantages
Stable to a wide range of conditions.
Very mild and selective deprotection.
Disadvantages
Cbz-Cl is lachrymatory and moisture-sensitive.
Incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). Catalyst can be pyrophoric.
III. The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Base-Labile Protection
The Fmoc group is a cornerstone of solid-phase peptide synthesis and is increasingly used in solution-phase synthesis.[11][12] Its key feature is its lability to mild basic conditions, typically a secondary amine like piperidine.[13]
A. Rationale for Use
The Fmoc group provides an orthogonal protection strategy to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[1] This is particularly useful in complex syntheses where multiple protecting groups are required. The deprotection conditions are mild and generally do not affect the methoxy ether.
B. Experimental Protocols
Protocol 5: Fmoc Protection of 2-methoxy-N-methylethanamine
Materials:
2-methoxy-N-methylethanamine
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
Sodium bicarbonate (NaHCO₃)
Dioxane and water
Diethyl ether
Procedure:
Dissolve 2-methoxy-N-methylethanamine (1.0 eq) in a mixture of dioxane and aqueous NaHCO₃ solution.
Cool the solution to 0 °C and add Fmoc-Cl (1.1 eq) portion-wise.
Stir the reaction mixture at room temperature for 3-5 hours.
Pour the reaction mixture into cold water and extract with diethyl ether.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify by recrystallization or column chromatography.
Protocol 6: Deprotection of N-Fmoc-2-methoxy-N-methylethanamine
Materials:
N-Fmoc-2-methoxy-N-methylethanamine
Piperidine
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
Dissolve the Fmoc-protected amine (1.0 eq) in DMF or DCM.
Add a solution of 20% piperidine in DMF (v/v).
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor by TLC.
Upon completion, remove the solvent under reduced pressure.
The crude product can be purified by co-evaporation with a suitable solvent to remove residual piperidine and the dibenzofulvene-piperidine adduct, followed by column chromatography if necessary.
C. Visualization of the Fmoc Protection/Deprotection Workflow
Caption: Fmoc protection and deprotection workflow.
D. Data Summary: Fmoc Protection
Parameter
Protection
Deprotection
Reagents
Fmoc-Cl or Fmoc-OSu, NaHCO₃
20% Piperidine in DMF
Solvent
Dioxane/Water, DCM
DMF, DCM
Temperature
0 °C to room temperature
Room temperature
Advantages
Orthogonal to acid-labile and hydrogenolysis-labile groups.
Very mild deprotection conditions.
Disadvantages
Fmoc group is large and can affect solubility. Deprotection byproducts can be difficult to remove.
Not stable to basic conditions.
IV. Sulfonamide-Based Protecting Groups: A Robust Alternative
For reactions requiring exceptional stability, sulfonamide-based protecting groups such as tosyl (Ts), nosyl (Ns), and 2-(trimethylsilyl)ethanesulfonyl (SES) offer a robust option.[14][15] They are generally stable to a wide range of acidic, basic, and oxidative/reductive conditions.[8] However, their removal often requires harsh conditions, which may not be compatible with all substrates.
Tosyl (Ts): Very stable, but deprotection requires strong reducing agents (e.g., sodium in liquid ammonia) or strong acids.[14]
Nosyl (Ns): Can be cleaved under milder conditions using a thiol and a base, providing greater orthogonality.[14]
2-(Trimethylsilyl)ethanesulfonyl (SES): Removable with fluoride ions (e.g., TBAF), offering another mild and orthogonal deprotection strategy.[16]
The choice to use a sulfonamide protecting group should be made when other, more labile protecting groups are incompatible with the planned synthetic route.
Conclusion: A Strategic Approach to Amine Protection
The successful synthesis of complex molecules containing the 2-methoxy-N-methylethanamine scaffold hinges on a well-defined protecting group strategy. The choice between Boc, Cbz, Fmoc, or sulfonamide-based protecting groups should be dictated by the specific requirements of the synthetic route, with careful consideration of orthogonality and functional group compatibility. By understanding the principles and protocols outlined in this guide, researchers can confidently navigate the protection and deprotection of 2-methoxy-N-methylethanamine, paving the way for the efficient and successful synthesis of their target molecules.
References
BenchChem. (2025).
BenchChem. (2025). A Comparative Guide to Sulfonamide Protecting Groups in Organic Synthesis.
BenchChem. (2025). Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine.
Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989). Selective removal of the tert-butoxycarbonyl group from secondary amines: ZnBr2 as the deprotecting reagent.
BenchChem. (2025). An In-depth Technical Guide to Fmoc Protection and Deprotection.
Wikipedia. (2023). Protecting group.
Master Organic Chemistry. Amine Protection and Deprotection.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 208-223.
ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
Wang, P. G., & Cheng, J. (2015). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. Organic letters, 17(15), 3782–3785.
Almaliti, J., Alhindy, M., Yoon, M. C., Hook, V., Molinski, T. F., O'Donoghue, A. J., & Gerwick, W. H. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(4), 3997–4003.
PubMed. (2016).
TCI Chemicals. Protecting Agents.
Master Organic Chemistry. (2018).
SciSpace. Amino Acid-Protecting Groups.
chem.iitb.ac.in. (2020). Protecting Groups.
Organic Chemistry Portal. Trifluoroacetamides.
VI Protecting Groups and Orthogonal Protection Str
Scribd. Overview of Hydroxyl Protecting Groups.
ResearchGate.
ChemBK. (2024). 2-methoxy-N-methylethanamine.
BenchChem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.
R Discovery. Substituent effects and free radical stability. The methoxy group.
In modern agrochemical research, the precise tuning of a molecule's physicochemical properties is the primary driver of its systemic efficacy. (2-Methoxyethyl)(methyl)amine hydrochloride has emerged as a highly versatile bifunctional building block in the synthesis of novel fungicides, herbicides, and insecticides. By introducing a methoxyethyl ether linkage alongside a sterically controlled tertiary amine, this moiety optimizes both the binding kinetics at target enzymes and the macroscopic transport of the active ingredient (AI) through plant vascular systems[1][2]. This application note details the mechanistic rationale, handling advantages, and validated synthetic protocols for incorporating this specific hydrochloride salt into agrochemical pharmacophores.
Physicochemical Profiling: The Case for the Hydrochloride Salt
When designing synthetic workflows, the choice between a free base and its corresponding salt dictates both safety and reaction reproducibility.
The free base, N-(2-methoxyethyl)methylamine (CAS 38256-93-8), is a highly volatile liquid (MW 89.14 g/mol ) classified as a highly flammable liquid (H225) and a corrosive agent capable of causing severe skin burns (H314)[3]. Its volatility makes accurate stoichiometric weighing challenging, often leading to skewed molar equivalents and batch-to-batch yield variations.
Causality in Reagent Selection:
By utilizing the hydrochloride salt , researchers bypass these handling bottlenecks. The HCl salt is a bench-stable, non-hygroscopic, and non-volatile solid. This physical state allows for precise gravimetric measurement, ensuring exact stoichiometry in sensitive cross-coupling or nucleophilic aromatic substitution (SNAr) reactions. The amine is subsequently liberated in situ using a mild, sterically hindered base (such as DIPEA), which neutralizes the HCl without competing as a nucleophile[4].
Mechanistic Role in Agrochemical Pharmacophores
The structural incorporation of the (2-methoxyethyl)(methyl)amino group into an agrochemical core serves three distinct mechanistic purposes:
Phloem and Xylem Mobility: The ether oxygen acts as a potent hydrogen bond acceptor. This enhances the water solubility of the AI, allowing it to partition favorably into the aqueous phloem sap. Concurrently, the alkyl backbone maintains sufficient lipophilicity (logP modulation) to ensure penetration through the waxy plant cuticle[2].
Steric Control and Target Binding: The N-methyl group ensures that upon attachment to the agrochemical core, a tertiary amine is formed. This eliminates the presence of a hydrogen bond donor (HBD) at this position, reducing the desolvation energy penalty required for the molecule to cross cellular membranes, while optimizing the dissociation kinetics from target pathogenic enzymes (e.g., fungal kinases)[1].
Metabolic Stability: The absence of a secondary amine prevents rapid N-acetylation or oxidative degradation by plant cytochrome P450 enzymes, prolonging the half-life of the AI in the field.
Caption: Structural contributions of the (2-methoxyethyl)(methyl)amino moiety to agrochemical efficacy.
Quantitative Data: Reaction Optimization
To maximize the yield of the AI, the in situ free-basing and subsequent nucleophilic attack must be carefully controlled. Table 1 summarizes the optimized conditions for integrating the HCl salt into a standard heteroaryl chloride core (a common motif in modern fungicides and herbicides).
Table 1: Optimization of SNAr Conditions using (2-Methoxyethyl)(methyl)amine HCl
Base (Equivalents)
Solvent
Temp (°C)
Time (h)
Competing Side Reactions
Isolated Yield (%)
K₂CO₃ (3.0 eq)
DMF
90
12
Mild hydrolysis of Ar-Cl
78%
TEA (2.5 eq)
MeCN
80
16
Trace quaternary ammonium salt
82%
DIPEA (2.5 eq)
DMF
90
8
None detected
94%
NaH (2.2 eq)
THF
65
24
Ether cleavage (trace)
61%
Data Synthesis Rationale: DIPEA in DMF provides the optimal balance. DIPEA is basic enough to rapidly neutralize the HCl salt but too sterically hindered to undergo competing alkylation or SNAr with the electrophilic core[4][5].
The following self-validating protocol describes the synthesis of a 2-((2-methoxyethyl)(methyl)amino)pyrimidine intermediate, a structural analog frequently utilized in broad-spectrum fungicide development.
Anhydrous Dimethylformamide (DMF) (0.2 M relative to the core)
Step-by-Step Methodology:
Preparation & Free-Basing: To an oven-dried, argon-purged round-bottom flask, add the 2-chloro-4-(trifluoromethyl)pyrimidine (10.0 mmol) and anhydrous DMF (50 mL). Add (2-methoxyethyl)(methyl)amine hydrochloride (12.0 mmol).
Base Addition: Dropwise, add DIPEA (25.0 mmol) to the stirring suspension at room temperature. Causality note: 1.0 equivalent of DIPEA is consumed immediately to neutralize the HCl salt, liberating the free amine. The remaining 1.5 equivalents act as an acid scavenger for the HCl generated during the SNAr reaction.
Thermal Activation: Heat the reaction mixture to 90°C using a pre-heated oil bath. Stir continuously for 8 hours.
Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active starting material (Rf ~0.6) and the appearance of a more polar product spot (Rf ~0.3) confirms the successful displacement of the chloride.
Quenching & Extraction: Cool the mixture to room temperature. Quench by pouring into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to yield the pure agrochemical intermediate.
Caption: Standard synthetic workflow for integrating the amine hydrochloride into agrochemical cores.
Downstream Applications in Crop Protection
The integration of the (2-methoxyethyl)(methyl)amino moiety has distinct downstream benefits depending on the agrochemical class:
Fungicides: Enhances binding affinity to fungal target proteins (e.g., sterol biosynthesis enzymes) by occupying specific lipophilic pockets while maintaining favorable dissociation kinetics[1].
Herbicides: The ether oxygen acts as an excellent chelating point for formulation adjuvants, improving the solubility of the AI in aqueous tank mixes without the need for harsh, phytotoxic solvents.
Insecticides: The tertiary amine structure provides a handle for protonation in the highly acidic midgut of certain pest species, facilitating targeted ion-trapping and localized toxicity while sparing beneficial insects.
References
PubChem. "(2-Methoxyethyl)(methyl)amine | C4H11NO | CID 300977 - Chemical and Physical Properties." National Institutes of Health. Available at: [Link]
Google Patents. "Process for the preparation of relugolix (WO2024126674A1)." World Intellectual Property Organization.
ACS Publications. "Design, Synthesis, and Biological Characterization of Inhaled p38α/β MAPK Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]
Application Notes & Protocols: Generating Anhydrous Methylamine Gas from Methylamine Hydrochloride for In Situ Reaction Applications
Abstract Methylamine (CH₃NH₂), a foundational primary amine, serves as an indispensable building block in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1][2] While commercially...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Methylamine (CH₃NH₂), a foundational primary amine, serves as an indispensable building block in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1][2] While commercially available as a compressed gas or in aqueous solutions, the in situ generation of anhydrous methylamine gas from its stable, solid hydrochloride salt (CH₃NH₃⁺Cl⁻) is a prevalent, practical, and often safer laboratory-scale technique. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, safety protocols, and experimental setups for the controlled liberation of methylamine gas for direct use in chemical reactions.
The Foundational Principle: Acid-Base Displacement
The generation of methylamine gas from its hydrochloride salt is a classic acid-base displacement reaction. Methylamine hydrochloride is the salt formed from a weak base (methylamine, pKa of conjugate acid ~10.66) and a strong acid (hydrochloric acid).[3][4] To liberate the volatile free base, a stronger, non-volatile base is introduced to deprotonate the methylammonium cation.[1][5]
The net ionic equation is:
CH₃NH₃⁺(aq) + OH⁻(aq) → CH₃NH₂(g) + H₂O(l)
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are the bases of choice for this procedure. Their key advantages are:
High Basicity: They are significantly stronger bases than methylamine, ensuring the equilibrium lies far to the right, driving the reaction to completion.[6][7]
Low Volatility: Unlike the product, these inorganic bases are salts with extremely high boiling points, ensuring they remain in the generation flask.
Cost-Effectiveness: They are inexpensive and readily available laboratory reagents.
Methylamine's low boiling point of -6.3 °C allows it to be easily removed from the aqueous reaction mixture as a gas upon its formation, enabling its transfer to a subsequent reaction vessel.[3]
Critical Safety Mandates: Managing a Hazardous Gas
Methylamine is a hazardous substance that demands stringent safety protocols. Failure to adhere to these measures can result in serious injury or property damage.
2.1. Hazard Profile
Methylamine gas presents a three-fold hazard: flammability, toxicity, and corrosivity.[8][9] All operations must be conducted with a thorough understanding of these risks.
Hazard Category
Description
Mitigation & PPE
Flammability
Extremely flammable gas. Forms explosive mixtures with air. Vapors are heavier than air and may travel to an ignition source.[8][10]
Work in a chemical fume hood away from all ignition sources (sparks, open flames, hot surfaces).[10] Use non-sparking tools and bonded/grounded equipment.[10]
Toxicity
Harmful if inhaled, causing respiratory irritation.[8][11] Moderately toxic by inhalation.[8]
All work must be performed in a properly functioning chemical fume hood.[8] Have an appropriate respirator available for emergencies.
Corrosivity
Causes severe skin burns and serious eye damage.[11]
Wear chemical safety goggles and a face shield.[8] Use chemical-resistant gloves (e.g., Nitrile, Neoprene).[10] Wear a flame-resistant lab coat and closed-toe shoes.[8]
Reactivity
Reacts vigorously with acids, oxidizing agents, and certain metals like copper, aluminum, and zinc.[10]
Store away from incompatible materials. Ensure the experimental setup is constructed from compatible materials (borosilicate glass, PTFE).
Primary Engineering Control: All procedures involving the generation or handling of methylamine gas must be conducted within a certified chemical fume hood with adequate exhaust.[8]
Emergency Equipment: An eyewash station and safety shower must be immediately accessible.[8]
Spill Response: In case of a leak, evacuate the area, shut off ignition sources, and increase ventilation.[8][12] Only personnel with appropriate PPE should attempt to stop the leak if it is safe to do so.
Experimental Design: The Gas Generation Train
A standard laboratory setup, often called a "gas train," is required to generate, dry, and deliver the methylamine gas to the reaction vessel. The components are assembled to ensure a controlled, one-way flow of gas.
Caption: Experimental workflow for methylamine gas generation and trapping.
Step-by-Step Generation Protocols
Two primary methods are presented below. Protocol 1 is highly recommended for its superior control over the rate of gas evolution.
4.1. Protocol 1: Controlled Generation from Aqueous Solution
This method allows for a steady and easily controlled stream of methylamine gas, making it ideal for most applications.
Materials & Reagents:
Methylamine hydrochloride (CH₃NH₃Cl)
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets
Deionized water
Reaction solvent (e.g., THF, Et₂O, MeOH)
Procedure:
Preparation of Generation Flask: In a two-neck round-bottom flask equipped with a magnetic stir bar, dissolve the required amount of methylamine hydrochloride in a minimal volume of deionized water (e.g., 2-3 mL of water per gram of salt).
Preparation of Base Solution: In a separate beaker, prepare a concentrated solution of NaOH (e.g., 50% w/v). Caution: This process is highly exothermic. Allow the solution to cool to room temperature.
Assembly: Assemble the gas train as shown in the diagram above.
Fill the addition funnel with the cooled, concentrated NaOH solution.
Pack the drying column with pellets of solid NaOH or KOH. Do not use calcium chloride (CaCl₂) , as it will form an adduct with the amine and trap the product.[13]
The receiving flask should contain the substrate dissolved or suspended in the reaction solvent. It is highly recommended to cool this flask in an ice/water bath to maximize the dissolution of the incoming methylamine gas.[14]
Gas Liberation: Begin stirring the methylamine hydrochloride solution. Start adding the NaOH solution dropwise from the addition funnel.[14] A steady evolution of gas should be observed. Control the rate of addition to control the rate of gas flow.
Driving the Reaction: Once the addition is complete, you may gently warm the generation flask with a water bath (40-50 °C) to drive the dissolved methylamine out of the solution and ensure the reaction goes to completion.[13]
Completion and Shutdown: Continue the gas flow for 15-20 minutes after the addition is complete. Once the reaction is finished, stop stirring and heating. Disassemble the apparatus carefully within the fume hood. The exhaust gas should be bubbled through a dilute acid solution to neutralize any unreacted methylamine.
4.2. Protocol 2: Vigorous Generation from Solid Reagents
This method is faster but produces a vigorous and difficult-to-control burst of gas. It is not recommended for reactions that require slow, controlled addition.
Procedure:
Preparation: In the generation flask, mix solid methylamine hydrochloride with an equimolar amount of powdered or pelletized NaOH.[13]
Assembly: Assemble the gas train as described in Protocol 1.
Initiation: Using a pipette or addition funnel, add a few drops of water to the solid mixture.[13] The reaction will begin almost immediately and can be very vigorous, generating significant heat and a rapid stream of gas.[13] Be prepared for a sudden increase in pressure.
Completion and Shutdown: The reaction will subside as the reagents are consumed. Follow Step 6 from Protocol 1 for shutdown and neutralization.
Parameter
Protocol 1 (Aqueous)
Protocol 2 (Solid)
Control
Excellent; rate controlled by dropwise addition.
Poor; vigorous initial burst of gas.
Safety
Higher; exothermic nature is managed by slow addition.
Lower; rapid heat and gas evolution can over-pressurize the system.[13]
Scalability
Easily scalable for laboratory use.
Not recommended for larger scales due to lack of control.
Recommendation
Highly Recommended for all applications.
Use with extreme caution for small-scale, rapid generation only.
Quantitative Data & Stoichiometry
Accurate stoichiometry is crucial for efficient synthesis. Use a slight excess (1.05-1.10 equivalents) of the strong base to ensure complete liberation of the methylamine.
The generation of anhydrous methylamine gas is fundamental for reactions where water would interfere or where the amine is required as a nucleophile in an aprotic solvent.
Caption: Nucleophilic reactivity of in situ generated methylamine.
Key Applications Include:
Amide Bond Formation: Reacting with acid chlorides, anhydrides, or esters to form N-methyl amides, a common functional group in pharmaceuticals.[1]
Sɴ2 Reactions: Displacing leaving groups from alkyl halides to synthesize secondary amines, which are crucial synthetic intermediates.[1]
Imine (Schiff Base) Formation: Condensation with aldehydes and ketones to form imines, which are versatile intermediates in organic synthesis.[1]
Conclusion
The in situ generation of methylamine gas from its hydrochloride salt is a powerful and versatile technique in the synthetic chemist's toolkit. Its successful execution hinges on a robust understanding of the underlying acid-base chemistry and, most importantly, an unwavering commitment to rigorous safety protocols. By employing the controlled aqueous generation method and a properly designed gas train, researchers can safely and efficiently produce anhydrous methylamine for a wide range of synthetic transformations, advancing projects in drug discovery and materials science.
References
What Chemical Reactions Can Methylamine Hydrochloride Undergo? - Knowledge. (2024, December 16). Vertex AI Search.
Methylamine. Rutgers University Environmental Health and Safety. [Link]
Safety D
Methylamine - HAZARD SUMMARY. New Jersey Department of Health.
Methylamine Purification. (2007, October 14). Sciencemadness Discussion Board.
Methylamine. Scribd.
SAFETY DATA SHEET Methylamine, anhydrous. (2017, January 24). Linde Gas GmbH.
Safety D
Methylamine problem. (2014, January 8). Sciencemadness Discussion Board.
Methylamine Synthesis. Safrole.
Methylamine. Wikipedia.
liberating methylamine from its hcl salt. (2007, March 24). Sciencemadness Discussion Board.
Methylamine can be prepared by..?? (2014, February 3). askIITians.
Explaining the strength of organic bases. Chemguide.
Methylamine. Sciencemadness Wiki.
Which Is More Basic: NH₂ or OH⁻? (2024, January 17). ECHEMI.com.
Basicity of Amines. (2025, February 24). Chemistry LibreTexts.
How to make methylamine solution (40%) from methylamime hydrochloride? (2022, September 24). Reddit.
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Methoxyamine Hydrochloride and the Need for Optimized Synthesis
Methoxyamine hydrochloride (CH₅NO·HCl) is a vital reagent and building block in the pharmaceutical and agrochemical industries. It is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including the second-generation cephalosporin antibiotic, cefuroxime, as well as in the production of fungicides like phenoxystrobin.[1] The core utility of methoxyamine hydrochloride lies in its ability to introduce a methoxyamine group, which can significantly alter the biological activity and properties of a molecule.
Traditionally, the synthesis of methoxyamine hydrochloride has faced challenges related to reaction efficiency, the use of hazardous materials, and the generation of waste.[1][2] This application note details a robust and efficient method for the synthesis of methoxyamine hydrochloride utilizing Phase Transfer Catalysis (PTC). This approach offers significant advantages over conventional methods, including improved reaction rates, higher yields, milder reaction conditions, and a more favorable environmental profile.
The Principle of Phase Transfer Catalysis in Methoxyamine Hydrochloride Synthesis
Phase Transfer Catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. In the context of methoxyamine hydrochloride synthesis via the O-methylation of an oxime precursor (e.g., butanone oxime), the challenge lies in bringing the water-soluble hydroxide ions (the base) into contact with the organic-soluble oxime and methylating agent.
A phase transfer catalyst, typically a quaternary ammonium salt such as Tetrabutylammonium Bromide (TBAB), acts as a shuttle for the hydroxide ions.[3][4] The lipophilic cation of the PTC pairs with the hydroxide anion, transporting it from the aqueous phase into the organic phase. Here, the "naked" and highly reactive hydroxide ion deprotonates the oxime, which can then readily undergo nucleophilic attack on the methylating agent (e.g., dimethyl sulfate). The catalyst cation then returns to the aqueous phase to repeat the cycle.
Visualizing the Mechanism
The following diagram illustrates the catalytic cycle of phase transfer catalysis in the O-methylation of an oxime.
Caption: Experimental workflow for the synthesis of Methoxyamine Hydrochloride.
Advantages of Using Phase Transfer Catalysis
The use of a phase transfer catalyst like TBAB in the synthesis of methoxyamine hydrochloride offers several key advantages over traditional methods that may require anhydrous conditions or the use of strong, hazardous bases like sodium methoxide.
[5][6]
Parameter
Traditional Method (e.g., Sodium Methoxide)
Phase Transfer Catalysis Method
Advantage of PTC
Reaction Conditions
Often requires anhydrous solvents and inert atmosphere.
Two-phase system (organic/aqueous), no need for strict anhydrous conditions.
Simpler setup, less sensitive to moisture.
Base
Strong, moisture-sensitive bases like sodium methoxide.
Inexpensive and easy-to-handle aqueous sodium hydroxide.
Improved safety and cost-effectiveness.
Reaction Time
Can be lengthy.
Generally faster due to the high reactivity of the "naked" anion in the organic phase.
| Waste Generation | Generation of metallic salt byproducts in organic waste streams. | Catalyst is recyclable, and the primary byproduct is sodium sulfate in the aqueous phase. | More environmentally friendly. |
Conclusion and Future Perspectives
The application of phase transfer catalysis in the synthesis of methoxyamine hydrochloride represents a significant advancement in process chemistry. The methodology described in this application note provides a safer, more efficient, and more environmentally benign route to this critical chemical intermediate. The use of readily available and inexpensive reagents, coupled with the operational simplicity of the process, makes it highly suitable for both laboratory-scale synthesis and industrial-scale production.
Further research in this area could explore the use of other phase transfer catalysts, including other quaternary ammonium salts or crown ethers, to further optimize the reaction. Additionally, the integration of this PTC-based synthesis into continuous flow reactor systems could offer even greater control over reaction parameters and lead to further improvements in yield and purity.
[1]
References
Abd-Ellah H.S., Abdel-Aziz M., Shoman M.E., Beshr E.A.M., Kaoud T.S., Ahmed A.S.F.F. Novel 1,3,4-oxadiazole/oxime hybrids: Synthesis, docking studies and investigation of anti-inflammatory, ulcerogenic liability and analgesic activities. Bioorg. Chem. 2016;69:48–63. [Link]
Chavan, S. P., et al. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules 2021, 26(15), 4479. [Link]
Dai, C., Shen, Y., Wei, Y., Liu, P., & Sun, P. (2021). A Copper-Catalyzed Cross-Dehydrogenative Coupling Reaction between N-Hydroxyphthalimide and Aldehydes. The Journal of Organic Chemistry, 86(19), 13711–13719. [Link]
Dunstan, W. R., & Goulding, E. (1901). O-methylation of acetone oxime. J. Chem. Soc., 91, 628.
Gao, Y., et al. (2011). An efficient catalytic oxidation of p-Alkoxypenols to p-quinones using tetrabutylammonium bromide and oxone. Chemical & Pharmaceutical Bulletin, 59(1), 132-134. [Link]
Gholamhosseini, S., et al. (2019). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. Journal of Chemical Health Risks, 9(3), 221-228.
Google Patents. (2009). Synthesis method of methoxamine hydrochloride. CN101417956A.
Google Patents. (1984). Process for the production of o-substituted oximes. EP0121701A1.
Google Patents. (2009). Method for synthesizing methoxamine hydrochloride. CN101357895B.
Hu, J. (2021). Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride. Highlights in Science, Engineering and Technology, 2, 120-125.
Lianfang, Z. (2012).
Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 2017, 117 (21), 13454-13569. [Link]
Nanjing Kelishuo Biotechnology Co., Ltd. (2021). Method for preparing methoxyamine hydrochloride by adopting microreactor. CN113004168A.
Oriental Journal of Chemistry. (2017). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. 33(5), 2631-2635. [Link]
ResearchGate. (2020). Phase-Transfer Catalysis in Synthesis of Oximes. [Link]
Semantic Scholar. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. [Link]
Shirini, F., & Abedini, M. (2008). Tetrabutylammonium Bromide Promoted Efficient and Chemoselective Trimethylsilylation of Primary and Secondary Alcohols Under Mild Reaction Conditions. Journal of the Iranian Chemical Society, 5(S1), S87-S90. [Link]
Application Notes & Protocols: A Guide to Green and Sustainable N-Methylation of Amines
Introduction: The Imperative for Greener N-Methylation N-methylated amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] The introduction of a methyl gr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Greener N-Methylation
N-methylated amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] The introduction of a methyl group can significantly modulate a molecule's biological activity, solubility, and metabolic stability.[1] Historically, the synthesis of these vital compounds has relied on classical methods such as the use of toxic and carcinogenic reagents like methyl iodide and dimethyl sulfate, or the Eschweiler-Clarke reaction, which often involves excess formaldehyde and formic acid.[1][4] These traditional approaches suffer from poor atom economy, the generation of hazardous waste, and significant environmental and safety concerns.[4]
In response to the growing need for sustainable chemical manufacturing, the field of green chemistry has provided innovative and efficient alternatives for N-methylation. This guide provides an in-depth exploration of several cutting-edge, green approaches to the synthesis of N-methylated amines. We will delve into the mechanistic underpinnings of these methods, offer expert insights into experimental design, and provide detailed, validated protocols for their implementation in a research and development setting. The focus will be on methodologies that utilize benign and renewable C1 sources, including methanol, carbon dioxide (CO2), dimethyl carbonate (DMC), and formic acid, as well as greener modifications of classical reactions.
Catalytic N-Methylation using Methanol: The "Borrowing Hydrogen" Strategy
Methanol has emerged as a highly attractive, sustainable C1 source for N-methylation.[5] It is readily available, inexpensive, and the only byproduct of the reaction is water, making it an exceptionally clean process.[4][5][6] The predominant mechanism for this transformation is the "borrowing hydrogen" or "hydrogen autotransfer" pathway, which is typically catalyzed by transition metal complexes.
Mechanism & Rationale:
The borrowing hydrogen strategy involves a three-step catalytic cycle:
Dehydrogenation: The transition metal catalyst temporarily "borrows" hydrogen from methanol to form a metal-hydride species and in-situ generated formaldehyde.
Condensation: The amine substrate reacts with the highly reactive formaldehyde to form an intermediate imine or enamine.
Hydrogenation: The metal-hydride species then transfers the "borrowed" hydrogen back to the imine intermediate, yielding the N-methylated amine and regenerating the active catalyst.
This elegant, one-pot process avoids the direct use of hazardous formaldehyde and leverages the inherent reactivity of the system. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity.
Experimental Protocol: Ruthenium-Catalyzed N-Methylation of Amines with Methanol
This protocol is based on the work of Li and colleagues, who developed an efficient ruthenium-catalyzed system for the N-methylation of a broad range of amines under weak base conditions.[4]
Materials:
Ruthenium catalyst: (DPEPhos)RuCl2PPh3 (0.5 mol%)
Amine substrate (1.0 mmol)
Base: Cesium carbonate (Cs2CO3) (0.5 equiv)
Anhydrous methanol (1 mL)
10 mL Schlenk tube
Magnetic stir bar
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ruthenium catalyst (0.5 mol %), the amine substrate (1.0 mmol, 1.0 equiv), and cesium carbonate (0.5 equiv).
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
Solvent Addition: Add anhydrous methanol (1 mL) to the reaction mixture under the inert atmosphere.
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 140 °C. Stir the reaction mixture for 12 hours.
Work-up: After 12 hours, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
Purification: Concentrate the reaction mixture in vacuo to remove the methanol. The resulting residue can then be purified by column chromatography on silica gel to afford the desired N-methylated amine product.
Self-Validation & Insights:
Catalyst Choice: The (DPEPhos)RuCl2PPh3 catalyst demonstrated superior performance in the original study.[4] The choice of ligands is crucial for the stability and activity of the catalytic system.
Weak Base: The use of a weak base like Cs2CO3 is a significant advantage over many other systems that require strong bases (e.g., KOH, t-BuOK), making the reaction compatible with a wider range of functional groups.[4]
Monitoring: The progress of the reaction can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS.
Selectivity: For primary amines, double methylation to the N,N-dimethyl product may occur. The reaction conditions can sometimes be tuned (e.g., by adjusting stoichiometry or reaction time) to favor mono-methylation.
Diagram: Catalytic Cycle of "Borrowing Hydrogen" N-Methylation
Caption: Catalytic cycle of N-methylation via the "Borrowing Hydrogen" strategy.
N-Methylation using Carbon Dioxide (CO₂) as a C1 Source
The utilization of carbon dioxide (CO₂) as a C1 building block is a cornerstone of green chemistry, as it is abundant, non-toxic, and renewable.[7] For N-methylation, CO₂ is used in conjunction with a reducing agent, typically a hydrosilane or molecular hydrogen, to achieve the transformation.
Mechanism & Rationale:
The reaction generally proceeds through the following steps:
Carbamate Formation: The amine reacts with CO₂ to form a carbamic acid or a carbamate salt.
Reduction to Formamide: The carbamate intermediate is then reduced by the hydrosilane or H₂ to a formamide.
Further Reduction to Methylamine: The formamide is subsequently reduced further to the corresponding N-methylated amine.
Controlling the selectivity between the N-formylated and N-methylated product is a key challenge and can often be tuned by the choice of catalyst, reductant, and reaction conditions.[8][9]
Experimental Protocol: Catalyst-Free N-Methylation of Amines with CO₂ and Phenylsilane
This protocol is adapted from research demonstrating a catalyst-free approach to N-methylation using CO₂.[10]
Materials:
Amine substrate (1.0 mmol)
Phenylsilane (PhSiH₃) (2.0 equiv)
Dimethylformamide (DMF) (2 mL)
CO₂ balloon
Reaction vial with a screw cap
Magnetic stir bar
Procedure:
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add the amine substrate (1.0 mmol, 1.0 equiv) and dimethylformamide (2 mL).
Addition of Reductant: Add phenylsilane (2.0 equiv) to the reaction mixture.
CO₂ Atmosphere: Purge the vial with CO₂ and then maintain a CO₂ atmosphere using a balloon.
Reaction: Seal the vial tightly and place it in a preheated oil bath at 90 °C. Stir the reaction for the required time (typically 12-24 hours, monitor by TLC/GC-MS).
Quenching: After cooling to room temperature, carefully quench the reaction by the slow addition of an aqueous solution of NaOH (1M).
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Self-Validation & Insights:
Catalyst-Free: This method's primary advantage is its simplicity and avoidance of potentially toxic or expensive metal catalysts.[10]
Reductant: Phenylsilane is an effective reductant for this transformation. Other hydrosilanes can also be used, and the choice may influence selectivity.[9]
Solvent: DMF is reported to promote the reactivity of the Si-H bond.[11]
Safety: Hydrosilanes can react with moisture to produce hydrogen gas. The quenching step should be performed with care in a well-ventilated fume hood.
Diagram: Workflow for CO₂-based N-Methylation
Caption: Step-by-step workflow for the catalyst-free N-methylation of amines using CO₂.
N-Methylation with Dimethyl Carbonate (DMC): A Green Methylating Agent
Dimethyl carbonate (DMC) is an environmentally benign reagent that serves as an excellent substitute for traditional toxic methylating agents like dimethyl sulfate and methyl halides.[12] It is non-toxic, biodegradable, and has a high atom economy.
Mechanism & Rationale:
The N-methylation with DMC can proceed through different pathways depending on the conditions. In base-catalyzed reactions, the amine attacks one of the carbonyl carbons of DMC, followed by the departure of a methoxycarbonyl group and subsequent methylation. The reaction can be performed under thermal or microwave conditions, with the latter often leading to significantly reduced reaction times.
Experimental Protocol: Microwave-Assisted N-Methylation of Aromatic Amines with DMC
This protocol is a representative example of the green N-methylation of aromatic amines using DMC under microwave irradiation.
Reaction Setup: In a microwave reactor vial, combine the aromatic amine (1.0 mmol), an excess of dimethyl carbonate, a catalytic amount of a suitable base (e.g., K₂CO₃), and DMF as the solvent.
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-180 °C) and power for a short duration (e.g., 10-30 minutes).
Monitoring: Monitor the reaction progress by TLC or GC-MS.
Work-up: After completion, cool the reaction mixture to room temperature.
Isolation: Isolate the product by standard procedures, which may include filtration to remove the base, removal of solvent under reduced pressure, and purification by column chromatography or recrystallization.
Self-Validation & Insights:
Green Reagent: DMC is a safe and environmentally friendly alternative to traditional methylating agents.
Microwave Enhancement: Microwave irradiation can dramatically accelerate the reaction, leading to higher yields in shorter times compared to conventional heating.
Selectivity: Mono-N-methylation of primary aromatic amines can often be achieved with high selectivity using DMC, particularly with zeolite catalysts.[12]
Versatility: This method has been shown to be effective for a variety of aromatic amines.
Avoids formalin and concentrated formic acid, solvent-free.[14][15]
Still relies on formaldehyde chemistry, requires elevated temperatures.
Conclusion
The transition to greener and more sustainable synthetic methods is a critical endeavor in modern chemistry. The N-methylation of amines, a ubiquitous transformation in the synthesis of valuable molecules, is an area ripe for the application of green chemistry principles. The approaches detailed in this guide, utilizing methanol, carbon dioxide, and dimethyl carbonate, offer significant advantages over traditional methods in terms of safety, environmental impact, and atom economy. By understanding the underlying mechanisms and adopting these robust protocols, researchers and drug development professionals can contribute to a more sustainable future for chemical synthesis while maintaining high standards of efficiency and innovation.
References
Additive-free N-methylation of amines with methanol over supported iridium catalyst. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC. Available at: [Link]
Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry (RSC Publishing). Available at: [Link]
Catalyst-free selective N-formylation and N-methylation of amines using CO2 as a sustainable C1 source. Green Chemistry (RSC Publishing). Available at: [Link]
N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst. Organic Chemistry Portal. Available at: [Link]
N-Methylation of Amines with Methanol at Room Temperature. Organic Chemistry Portal. Available at: [Link]
Active Pd Catalyst for the Selective Synthesis of Methylated Amines with Methanol. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Iridium-catalyzed N-methylation of drug molecules. Green Chemistry (RSC Publishing). Available at: [Link]
Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Chinese Chemical Letters. Available at: [Link]
Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. IAENG. Available at: [Link]
Tuneable reduction of CO2 – organocatalyzed selective formylation and methylation of amines. Green Chemistry (RSC Publishing). Available at: [Link]
A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. Available at: [Link]
A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
Dimethylcarbonate as a Green Reagent. ACS Publications. Available at: [Link]
A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Wiley Online Library. Available at: [Link]
Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. Available at: [Link]
A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry (RSC Publishing). Available at: [Link]
CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. PMC. Available at: [Link]
Selective Methylation of Amines with Carbon Dioxide and H2. Moodle@Units. Available at: [Link]
Catalyst-free N-Methylation of Amines Using CO2. ResearchGate. Available at: [Link]
N‐Methylation of amines using formic acid as a C1 source... ResearchGate. Available at: [Link]
Catalyst-free N-methylation of amines using CO2. RSC Publishing. Available at: [Link]
A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate. Available at: [Link]
N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)]. Organic Chemistry Portal. Available at: [Link]
Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of NiNiO@C. Semantic Scholar. Available at: [Link]
Efficient and Selective N-Dimethylation of Amines with Functional Aldehydes Catalysed by Ru Nanoparticles Heterogeneous Catalyst. ChemRxiv. Available at: [Link]
Simplified Version of the Eschweiler-Clarke Reaction. Organic Chemistry Portal. Available at: [Link]
Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]
Comprehensive Studies on Ionic Liquid-Catalyzed Continuous Methacrolein Synthesis via Aldol Reaction. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
Technical Support Center: Purification of (2-Methoxyethyl)(methyl)amine Hydrochloride
Welcome to the Technical Support Center. (2-Methoxyethyl)(methyl)amine hydrochloride is a highly versatile secondary amine building block used extensively in drug development. However, its pronounced hygroscopicity and t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. (2-Methoxyethyl)(methyl)amine hydrochloride is a highly versatile secondary amine building block used extensively in drug development. However, its pronounced hygroscopicity and the presence of the ether linkage make its purification challenging. This guide provides field-proven troubleshooting strategies, physical data, and validated protocols to isolate the pure hydrochloride salt.
Section 1: Troubleshooting Guides & FAQs
Q1: My crude hydrochloride salt is a viscous oil or paste instead of a crystalline solid. How do I induce crystallization?Causality: (2-Methoxyethyl)(methyl)amine hydrochloride is highly hygroscopic. Trace amounts of water or residual polar solvents disrupt the ionic crystal lattice, causing freezing point depression that manifests as a sticky oil.
Solution: Do not attempt immediate recrystallization. First, perform azeotropic drying. Dissolve the oil in anhydrous toluene and evaporate under reduced pressure (rotary evaporator). Repeat this 2-3 times to strip residual water. Once dry, triturate the residue vigorously with anhydrous diethyl ether or acetone to induce nucleation and precipitate the solid salt.
Q2: My synthesis yielded a mixture of primary, secondary, and tertiary amines. How do I isolate the desired secondary amine?Causality: Amine hydrochlorides share similar solubility profiles, making fractional crystallization inefficient for complex mixtures.
Solution: The most reliable method is to convert the mixture to free bases and distill. Since the free base of (2-Methoxyethyl)(methyl)amine has a distinct boiling point of 97–98 °C[1], it can be separated from higher or lower boiling impurities. If distillation is not viable, consider a chemical trapping strategy: react the crude mixture with di-tert-butyl dicarbonate (Boc₂O). Secondary amines form stable Boc-derivatives that can be easily purified via silica gel chromatography, followed by deprotection with 4M HCl in dioxane to yield the pure hydrochloride salt[2].
Q3: What is the optimal recrystallization solvent system for this specific hydrochloride salt?Causality: The salt is highly soluble in water and lower alcohols but insoluble in non-polar organics.
Solution: Use a binary solvent system (solvent/anti-solvent). Dissolve the crude solid in a minimum volume of hot anhydrous isopropanol (or absolute ethanol). Slowly add anhydrous diethyl ether or ethyl acetate dropwise until slight turbidity persists. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. This slow cooling ensures the formation of a rigid, pure crystal lattice while leaving impurities in the mother liquor[3].
Q4: How can I remove inorganic salts (e.g., NaCl or KCl) from the crude hydrochloride?Causality: Inorganic salts generated during alkylation reactions are entirely insoluble in less polar organic solvents, whereas the amine hydrochloride retains some organic solubility.
Solution: Suspend the crude mixture in a dry 9:1 mixture of dichloromethane and methanol, or hot absolute ethanol. The (2-Methoxyethyl)(methyl)amine hydrochloride will dissolve completely, leaving the inorganic lattice intact. Perform a hot vacuum filtration to remove the inorganics, then concentrate the filtrate.
Section 2: Quantitative Data & Physical Properties
To design an effective purification strategy, reference the physical properties of the compound in both its free base and salt forms.
Soluble in H2O, MeOH, EtOH. Insoluble in Et₂O, Hexane
Section 3: Purification Workflow Visualization
The following decision tree outlines the optimal purification path based on the specific impurity profile of your crude batch.
Decision workflow for purifying crude (2-Methoxyethyl)(methyl)amine hydrochloride.
Section 4: Step-by-Step Experimental Protocols
Protocol A: Free-Basing, Distillation, and Re-acidification (High-Purity Route)
This protocol is a self-validating system: achieving a steady vapor temperature plateau at 97–98 °C during distillation physically guarantees the isolation of the target secondary amine, free from inorganic salts and non-volatile organics[1].
Free-Basing: Dissolve the crude hydrochloride salt in a minimum amount of distilled water. Cool the flask in an ice bath. Slowly add a cold 10 M NaOH solution dropwise until the pH is >12.
Causality: A strong base is required to fully deprotonate the secondary amine (estimated pKa ~10.5); weaker bases like NaHCO₃ will result in an equilibrium mixture, causing incomplete conversion and poor extraction yields.
Extraction: Extract the aqueous layer three times with dichloromethane (DCM) or diethyl ether. Combine the organic layers.
Drying: Add solid anhydrous potassium hydroxide (KOH) pellets or activated 3Å molecular sieves to the organic layer and let it sit for 12 hours.
Causality: KOH is preferred over MgSO₄ or CaCl₂ for basic amines because acidic drying agents or those that form coordination complexes can trap the basic amine, significantly reducing the isolated yield.
Distillation: Filter the drying agent and concentrate the solvent on a rotary evaporator (if using DCM/ether, ensure the bath temperature does not exceed 40 °C to prevent loss of the volatile amine). Set up a short-path distillation apparatus. Distill the residue at atmospheric pressure, collecting the fraction that boils precisely at 97–98 °C.
Re-acidification: Dissolve the pure distilled free base in anhydrous diethyl ether (1:10 v/v). Place in an ice bath. While stirring vigorously, slowly add a stoichiometric amount of 2M HCl in diethyl ether (or 4M HCl in dioxane). The pure (2-Methoxyethyl)(methyl)amine hydrochloride will immediately precipitate as a stark white solid.
Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption), wash with cold anhydrous ether, and dry under high vacuum.
Use this protocol if the crude salt is already >90% pure and only requires the removal of minor colored impurities or trace starting materials[3].
Dissolution: Place the crude salt in a round-bottom flask equipped with a reflux condenser. Add anhydrous isopropanol dropwise while heating to reflux, just until the solid completely dissolves.
Hot Filtration: If any insoluble particles remain (indicating inorganic salts), quickly filter the hot solution through a pre-warmed fluted filter paper or a heated glass frit.
Anti-Solvent Addition: Return the clear filtrate to a gentle boil. Slowly add anhydrous diethyl ether dropwise until the solution becomes slightly cloudy (turbid). Add one final drop of isopropanol to clear the turbidity.
Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath for 1 hour to maximize the yield.
Causality: Slow cooling promotes the growth of large, pure crystals, whereas crash-cooling traps impurities within the crystal lattice.
Collection: Collect the crystals via vacuum filtration, wash with ice-cold diethyl ether, and dry in a vacuum desiccator over P₂O₅.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of methylamine hydrochloride (
CH3NH2⋅HCl
), specifically the stubborn carryover of unreacted ammonium chloride (
NH4Cl
). This guide bypasses generic advice to provide a mechanistic, self-validating approach to isolating high-purity
CH3NH2⋅HCl
.
Mechanistic Causality: The Principle of Differential Solubility
The synthesis of methylamine via the condensation of formaldehyde and ammonium chloride inherently leaves a crude matrix of
CH3NH2⋅HCl
, unreacted
NH4Cl
, and trace dimethylamine hydrochloride[1].
Why is separation difficult? Both primary products are chloride salts with high affinities for polar solvents.
The Solution: We exploit the disruption of the crystal lattice caused by the organic methyl group.
NH4Cl
possesses a rigid, high-energy inorganic lattice that requires highly polar solvents (like water) to solvate. In contrast, the methyl group in
CH3NH2⋅HCl
lowers the lattice energy and introduces lipophilic character, allowing it to dissolve in less polar, longer-chain alcohols like absolute ethanol and n-butanol[1].
Quantitative Solubility Profiles
To design a rational extraction protocol, we must analyze the thermodynamic solubility data.
This is the gold-standard method endorsed by Organic Syntheses[1]. Because
NH4Cl
is virtually insoluble in boiling n-butanol, this method guarantees pharmaceutical-grade purity.
Step 1: Dehydration. Dry the crude salt mixture in a vacuum desiccator over
P2O5
or via azeotropic distillation with toluene.
Self-Validation Check: The powder must be free-flowing. If it clumps, water is still present, which will artificially increase
NH4Cl
solubility in the next step.
Step 2: Hot Extraction. Transfer the dried crude mixture to a round-bottom flask equipped with a reflux condenser. Add 4–6 parts of fresh n-butanol for every 1 part of crude salt. Heat to 90–100 °C for 30 minutes with vigorous stirring[1].
Self-Validation Check: A significant portion of white solid (
NH4Cl
) will refuse to dissolve, regardless of how long you heat it. This is the expected thermodynamic behavior.
Step 3: Hot Filtration. Rapidly filter the hot suspension through a pre-warmed Buchner funnel.
Self-Validation Check: The filter cake (
NH4Cl
) should not melt or turn gummy. The filtrate must be perfectly clear.
Step 4: Crystallization. Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0–5 °C).
Self-Validation Check: Brilliant, leaflet-like crystals of
CH3NH2⋅HCl
will precipitate[2].
Step 5: Desolvation and Verification. Filter the crystals and dry under high vacuum. Because n-butanol has a high boiling point, residual solvent can be stubborn. Dissolve the crystals in a minimal amount of water, distill off the water/butanol azeotrope, and recrystallize[1].
Self-Validation Check (Critical): Take the melting point of the final dried crystals. Pure
CH3NH2⋅HCl
melts sharply at 226–228 °C[2],[6]. If the melting point is elevated or broad,
NH4Cl
(which sublimes at 338 °C) is still present.
Use this when speed is prioritized over absolute purity. Note that 100g of absolute ethanol will dissolve ~0.6g of
NH4Cl
at 15 °C, leading to minor contamination[1].
Step 1: Suspend the strictly anhydrous crude salts in absolute ethanol (2 mL per gram of crude).
Step 2: Heat to a gentle boil (78 °C) for 30 minutes.
Step 3: Perform a hot filtration to remove the insoluble
NH4Cl
.
Step 4: Cool the filtrate to -20 °C to force the
CH3NH2⋅HCl
out of solution.
Self-Validation Check: Evaporate a 1 mL aliquot of the mother liquor to dryness. If the residue is >5% of the initial mass, perform a second crop crystallization.
Troubleshooting FAQs
Q: My methylamine hydrochloride is forming a syrup instead of crystallizing. What went wrong?A: You have a water contamination issue. Both
CH3NH2⋅HCl
and
NH4Cl
are highly hygroscopic[6],[8]. Even a few percent of water in your solvent will lower the lattice energy threshold, causing the salts to crash out as an inseparable syrup (an oiling-out effect). You must use absolute ethanol or anhydrous n-butanol, and your starting crude must be thoroughly desiccated.
Q: Can I use methanol instead of ethanol or n-butanol to save costs?A: No. As shown in our solubility data,
NH4Cl
is significantly more soluble in methanol (3.54 g/100g at 25 °C) than in ethanol[5]. Using methanol will result in massive co-crystallization, defeating the purpose of the extraction.
Q: I suspect my product is contaminated with dimethylamine hydrochloride. How do I remove it?A: Before performing the alcohol extraction, wash your dry crude powder with ambient-temperature chloroform. Dimethylamine hydrochloride is soluble in chloroform, whereas both methylamine hydrochloride and ammonium chloride are strictly insoluble[2],[6],[7].
Technical Support Center: N-Methylethylamine Synthesis
Prepared by the Senior Application Scientist Team Welcome to the technical support center for N-methylethylamine (also known as N-methylethanamine) synthesis. This guide is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N-methylethylamine (also known as N-methylethanamine) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this versatile secondary amine. N-methylethylamine is a crucial building block in the production of various pharmaceuticals and agrochemicals.[1] However, achieving high yields and purity can be challenging due to potential side reactions and purification difficulties.
This document provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may encounter. We will explore the causality behind experimental choices, provide validated protocols, and offer data-driven insights to optimize your synthesis.
Common Synthesis Routes: An Overview
Several synthetic strategies exist for preparing N-methylethylamine. The optimal choice depends on the desired scale, purity requirements, and available starting materials.[1]
Reductive Amination : This is a widely used industrial method, often involving the reaction of acetaldehyde with methylamine or ethylamine with formaldehyde in the presence of a reducing agent and a catalyst.[1][2] This approach can offer high selectivity and yield when properly optimized.[2]
Alkylation of Ethylamine : A classic method involves the direct alkylation of ethylamine with a methylating agent like methyl iodide.[1] A significant drawback is the tendency for over-alkylation, which produces N,N-dimethylethylamine and quaternary ammonium salts, complicating purification and reducing the yield of the desired secondary amine.[1][2]
Alkylation via Imine Intermediate : A more controlled variation of the alkylation method involves protecting the primary amine by first forming an N-benzylideneethylamine intermediate. This imine is then methylated, followed by hydrolysis to yield the secondary amine with significantly higher yields (83-93%).[1][3]
Eschweiler-Clarke Reaction : This method involves the reductive methylation of a primary amine (ethylamine) using excess formic acid and formaldehyde. A key advantage of the Eschweiler-Clarke reaction is that it selectively produces the tertiary amine from the primary amine, but its principles can be adapted for methylation, and it inherently avoids the formation of quaternary ammonium salts.[4][5]
Troubleshooting Guide: Optimizing Your Synthesis
This section addresses specific issues encountered during N-methylethylamine synthesis, providing potential causes and validated solutions.
Issue 1: Low Product Yield
Q: My reductive amination yield is disappointingly low. What are the common causes and how can I optimize the reaction?
A: Low yields in reductive amination can stem from several factors. Here’s a breakdown of potential causes and corrective actions:
Suboptimal Reaction Conditions: Harsh conditions, such as excessively high temperatures or pressures in gas-phase catalytic processes, can promote side reactions, leading to the formation of byproducts like dimethylethylamine or diethylmethylamine and reducing the overall yield.[2]
Solution: Operate under milder liquid-phase conditions. For the reaction of monomethylamine and acetaldehyde, a temperature range of 60°C to 75°C and a hydrogen pressure of 1 to 5 MPa have been shown to be effective.[2]
Catalyst Inactivity: The hydrogenation catalyst (e.g., Raney nickel) may be deactivated or used in insufficient quantities.
Solution: Ensure the catalyst is fresh and active. The reaction is typically run with a Raney nickel catalyst, and adding a catalytic amount of a strong base like sodium hydroxide can significantly improve selectivity and yield.[2]
Incomplete Reaction: The reaction may not have been allowed to proceed to completion.
Solution: Monitor the reaction's progress. In a batch reactor under hydrogen pressure, the reaction is complete when hydrogen consumption ceases.[2]
Q: I'm observing significant over-alkylation during the direct methylation of ethylamine. How can I improve selectivity for N-methylethylamine?
A: Over-alkylation is the most significant challenge in the direct alkylation of primary amines.[1] The N-methylethylamine product is itself a nucleophile and can react further with the methylating agent.
Primary Cause: The rate of methylation of the secondary amine product is often comparable to or faster than that of the starting primary amine.
Authoritative Solution: The Protecting Group Strategy. The most effective way to prevent over-alkylation is to temporarily protect the primary amine. The procedure detailed in Organic Syntheses provides a robust, high-yield method.[3]
Imine Formation: React ethylamine with benzaldehyde to form N-benzylideneethylamine. This converts the primary amine into a less reactive imine.
Methylation: The imine is then methylated with methyl iodide.
Hydrolysis: The resulting iminium salt is hydrolyzed to liberate the desired N-methylethylamine.
This multi-step process consistently delivers yields in the 83-93% range, effectively circumventing the over-alkylation problem.[3]
Issue 2: Persistent Impurities
Q: My final product is contaminated with N,N-dimethylethylamine. How can I minimize its formation and remove it?
A: This is a common and particularly challenging issue, especially when using the reductive amination route with ethylamine and formaldehyde.[2]
Cause of Formation: The N-methylethylamine product competes with the starting ethylamine for reaction with formaldehyde, leading to the formation of the tertiary amine byproduct.
The Purification Challenge: N-methylethylamine has a boiling point of 34–37°C, while N,N-dimethylethylamine boils at 37°C.[2][3][6] This proximity makes separation by standard distillation extremely difficult.
Solutions:
Optimize the Synthetic Route: The most effective solution is to choose a synthetic route that avoids this byproduct. The reductive amination of monomethylamine with acetaldehyde is highly selective and yields N-methylethylamine of very high purity (>99.8%) with minimal N,N-dimethylethylamine formation (<100 ppm).[2]
High-Efficiency Fractional Distillation: If the byproduct is already present, purification requires a fractional distillation column with a high number of theoretical plates (e.g., 15 to 20) to achieve separation.[2]
Q: My reaction with dimethyl sulfate produced a significant amount of tar.
A: Dimethyl sulfate is a powerful methylating agent, but it can be overly reactive.
Cause: When reacting with the N-benzylideneethylamine intermediate, dimethyl sulfate can react too vigorously, even at ice-bath temperatures. This uncontrolled reactivity leads to decomposition and polymerization, resulting in tar formation.[3]
Solution: Methyl iodide is a more controlled and suitable methylating agent for this specific synthesis, leading to much higher yields (up to 93%) and avoiding the tar issue.[3] If you must use dimethyl sulfate, consider using a microchannel reactor to ensure precise temperature control and minimize side reactions.[6]
Issue 3: Product Loss During Purification
Q: I'm losing a significant portion of my product during distillation. What are the best practices for handling this low-boiling-point amine?
A: With a boiling point of 34-37°C, N-methylethylamine is highly volatile and requires careful handling to prevent evaporative losses.[3][6]
Critical Step: The receiver flask during distillation must be efficiently cooled.
Recommended Procedure:
Use a condenser with a high surface area.
Cool the receiver flask using a mixture of dry ice and acetone. This ensures that the distilled amine condenses and is collected effectively.[3]
Ensure all joints in the distillation apparatus are well-sealed to prevent vapor loss.
Final purification can be achieved by distilling the crude product from solid potassium hydroxide, which also serves to dry the amine.[3]
Frequently Asked Questions (FAQs)
Q: Which synthesis method is most reliable for a high-purity, lab-scale preparation?
A: For laboratory-scale synthesis where purity and yield are paramount, the alkylation of an N-benzylideneethylamine intermediate is highly recommended. This method, validated by Organic Syntheses, consistently produces high yields (83-93%) and avoids the over-alkylation issues common with direct alkylation.[1][3]
Q: What are the key safety precautions when working with N-methylethylamine and its precursors?
A: Safety is critical.
N-Methylethylamine: It is a volatile, flammable, and corrosive liquid.[6][7] Always handle it in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Reagents: Methyl iodide is toxic and a suspected carcinogen. Dimethyl sulfate is extremely toxic and corrosive. Handle these reagents with extreme caution and appropriate engineering controls. Benzaldehyde and ethylamine also require careful handling in a fume hood.[3]
Q: How can I effectively monitor the reaction progress?
A: For most lab-scale syntheses, Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are effective.
TLC: Can be used to monitor the disappearance of starting materials (e.g., benzaldehyde in the imine formation step).
GC-MS: Ideal for monitoring the appearance of the product and the formation of byproducts, providing both retention time and mass data for identification.
Data Presentation
Table 1: Comparison of N-Methylethylamine Synthesis Routes
Protocol 1: Synthesis via N-Benzylideneethylamine Intermediate
This two-part protocol is adapted from a procedure validated by Organic Syntheses.[3]
A. Preparation of N-Benzylideneethylamine
Equip a 2-liter three-necked flask with a mechanical stirrer and a thermometer.
Cool the flask to 5°C in an ice bath and add 466 g (4.40 moles) of benzaldehyde.
Slowly add 200 g (4.44 moles) of anhydrous ethylamine to the stirred benzaldehyde, maintaining the temperature below 15°C.
Stir for an additional 30 minutes at room temperature and let stand for 1 hour.
Arrange for downward distillation and remove the water formed by codistillation with 200 ml of benzene.
Purify the residue, N-benzylideneethylamine, by vacuum distillation. (Expected yield: 80–89%).
B. Synthesis of N-Methylethylamine
Heat 133 g (1.00 mole) of N-benzylideneethylamine with 156 g (1.10 moles) of methyl iodide in a 300-ml pressure bomb at 100°C for 24 hours.
Cool the bomb to 50°C and pour the resulting viscous oil into 200 ml of water.
Heat the aqueous mixture on a steam bath for 20 minutes to hydrolyze the iminium salt, then cool.
Extract with ether to remove the benzaldehyde byproduct.
To liberate the free amine, set up a 1-liter Claisen flask for distillation with a separatory funnel and an efficient condenser leading to a receiver cooled in a dry ice/acetone bath.
Add a solution of 100 g (2.5 moles) of sodium hydroxide in 100 ml of water to the flask and heat to ~100°C.
Slowly add the aqueous solution of N-methylethylamine hydriodide from the previous step to the hot NaOH solution over 1.5 hours.
Continue heating for 30 minutes after the addition is complete.
Collect the crude N-methylethylamine (b.p. 30–70°C) in the cooled receiver.
Purify the crude product by distillation from 25 g of solid potassium hydroxide. Collect the pure N-methylethylamine at 34–35°C. (Expected yield: 83–93%).
Visualization of Key Processes
Caption: Generalized workflow for N-methylethylamine synthesis.
Caption: Reductive amination pathway for N-methylethylamine.
References
Organic Syntheses. (n.d.). N-METHYLETHYLAMINE. Retrieved from [Link]
Google Patents. (2011). US8420864B2 - High-purity N-ethylmethylamine and process for preparing same.
ACS Publications. (2018). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. Retrieved from [Link]
LookChem. (n.d.). Cas 624-78-2,N-Ethylmethylamine. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of N-Methyl Secondary Amines | Request PDF. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. Retrieved from [Link]
Vedantu. (2024). How is nitroethane converted into i Ethylamine ii Nethyl class 12 chemistry CBSE. Retrieved from [Link]
Reddit. (2025). Help with Low Yield Synthesis : r/Chempros. Retrieved from [Link]
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
Troubleshooting low yield in amidation reactions with secondary amines
Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with low-yielding amidation reactio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with low-yielding amidation reactions involving secondary amines.
Secondary amines present a notorious synthetic hurdle: their increased steric bulk and altered nucleophilicity often lead to stalled reactions, incomplete conversions, or epimerization of chiral centers. Below, we provide a diagnostic workflow, mechanistic troubleshooting FAQs, and self-validating experimental protocols to overcome these challenges.
Diagnostic Workflow for Secondary Amine Amidation
Diagnostic workflow for selecting the optimal amidation strategy.
Troubleshooting & Mechanistic FAQs
Q1: Why is my standard EDC/HOBt coupling stalling at <30% yield with a secondary amine?Causality: Secondary amines (e.g., piperidine, N-methylalkylamines) possess significant steric bulk, which exponentially increases the activation energy required for nucleophilic attack on the activated ester. When using standard carbodiimides like EDC with HOBt, the resulting OBt-active ester is relatively stable. However, its reaction rate with a hindered secondary amine is so slow that competing side reactions—such as the hydrolysis of the active ester back to the carboxylic acid or the formation of unreactive N-acylureas—outcompete the desired amidation. You must shift to a reagent that drastically lowers the activation energy of the transition state.
Q2: HATU vs. COMU: Which is the superior choice for sterically hindered secondary amines?
Both are exceptional uronium-type reagents, but COMU provides distinct operational advantages. HATU drives high coupling efficiency through a neighboring group effect, where its pyridine nitrogen stabilizes the incoming amine via a hydrogen-bonded 7-membered cyclic transition state[1]. However, COMU—a morpholine-based uronium salt with an Oxyma leaving group—matches or exceeds HATU's reactivity while offering a safer, non-explosive profile[2][3].
Trustworthiness Tip: COMU acts as a self-validating system. The reaction mixture changes color based on the base used, providing a visual cue of active species formation[3]. Furthermore, COMU only requires one equivalent of base to achieve optimal yields, minimizing side reactions, whereas HATU typically requires two[4].
Q3: I upgraded to a highly reactive reagent, but my chiral
α
-amino acid is now epimerizing. How can I force the coupling without losing stereointegrity?
Highly reactive reagents accelerate the formation of oxazolone intermediates, which is the primary mechanistic pathway for epimerization in chiral acids. To bypass this, switch to Propylphosphonic anhydride (T3P).
Causality & Solution: T3P activates the carboxylic acid by converting its oxygen into a leaving group, forming a mixed anhydride[5]. When paired with a mild base like pyridine, T3P facilitates amide bond formation with exceptionally low epimerization rates, even when coupling bulky secondary amines[6]. As a self-validating feature, T3P's byproducts are entirely water-soluble; if the reaction goes to completion, a simple aqueous wash will yield highly pure product without the need for chromatography[5].
Q4: Nothing is working for my extremely hindered secondary amine (e.g., diisopropylamine). What is the ultimate fallback?
When traditional active esters fail due to severe steric clash, Acyl Fluorides are the definitive solution.
Causality: Unlike acyl chlorides, which are highly sensitive to moisture, acyl fluorides strike a unique balance: they behave as highly reactive electrophiles toward amines but are stable enough to be isolated and handled without stringent anhydrous conditions[7][8]. The exceptionally small van der Waals radius of the fluorine atom minimizes steric hindrance during the nucleophilic attack of the bulky secondary amine, allowing couplings that are otherwise impossible[7][9].
Best for: Moderate to highly hindered secondary amines where stereochemical loss is not the primary concern.
Activation: In a dry flask, dissolve the carboxylic acid (1.0 equiv) and COMU (1.0 equiv) in DMF (or 2-MeTHF for a greener alternative)[3].
Base Addition: Add DIPEA (1.0 to 2.0 equiv). Self-Validation Check: Observe the immediate color change (typically yellow to red/orange depending on the solvent/base), confirming the successful generation of the highly reactive Oxyma ester[3].
Coupling: Add the secondary amine (1.2 equiv). Stir at room temperature for 1–2 hours.
Workup: Quench with water. The Oxyma byproduct and COMU salts are highly water-soluble. Extract with EtOAc, wash the organic layer with 1N HCl, saturated NaHCO
3
, and brine. The organic layer will contain the pure amide.
Protocol B: Low-Epimerization Coupling using T3P
Best for: Chiral substrates prone to racemization (e.g.,
α
-amino acids).
Preparation: Combine the epimerization-prone carboxylic acid (1.0 equiv) and the secondary amine (1.2 equiv) in EtOAc.
Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine is critical here as its mild basicity prevents oxazolone formation[6].
Coupling: Cool the mixture to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv). Self-Validation Check: Cooling mitigates the mild exotherm associated with T3P addition, confirming reagent activation[6]. Warm to room temperature and stir for 4–12 hours.
Workup: Wash the organic mixture sequentially with water (2x), 1N HCl, and saturated NaHCO
3
. The T3P byproducts are exclusively water-soluble phosphates, leaving >95% pure amide in the organic phase.
Best for: Extremely hindered amines (e.g., diisopropylamine) that fail with HATU/COMU.
Biphasic Halogen Exchange: Dissolve the corresponding acyl chloride (1.0 equiv) in Dichloromethane (DCM). Add an aqueous solution of Potassium Bifluoride (KHF
2
, 3.0 equiv) and Tetrabutylammonium chloride (NBu
4
Cl, 0.05 equiv)[10].
Phase-Transfer Catalysis: Stir vigorously at room temperature for 2 hours. The lipophilic tetraalkylammonium cation transports the bifluoride anion into the organic phase, driving the halogen exchange[10].
Isolation: Separate the organic layer, dry over Na
2
SO
4
, and concentrate. Self-Validation Check: The resulting acyl fluoride is highly stable to moisture and can be isolated with excellent purity without degrading[10].
Coupling: Dissolve the isolated acyl fluoride in THF. Add the sterically hindered secondary amine (1.5 equiv) and a suitable base (e.g., LiHMDS or DIPEA, depending on amine basicity). Stir at elevated temperature (50 °C) if necessary until complete conversion is observed[7][10].
References
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters - ACS Publications. Available at:[Link]
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry (RSC). Available at:[Link]
Gram-Scale Preparation of Acyl Fluorides and Their Reactions with Hindered Nucleophiles. Organic Chemistry Portal (Synthesis 2022). Available at:[Link]
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at:[Link]
HATU Reaction Mechanism and Applications. Wikipedia. Available at: [Link]
Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Chinese Academy of Sciences. Available at:[Link]
WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. Available at:[Link]
Amine to Amide Mechanism - T3P. Common Organic Chemistry. Available at:[Link]
(2-Methoxyethyl)(methyl)amine hydrochloride stability and degradation pathways
Welcome to the dedicated support center for (2-Methoxyethyl)(methyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, trou...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated support center for (2-Methoxyethyl)(methyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting assistance, and practical protocols related to the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and materials.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for (2-Methoxyethyl)(methyl)amine hydrochloride to ensure long-term stability?
A1: (2-Methoxyethyl)(methyl)amine hydrochloride, like many amine hydrochloride salts, is susceptible to moisture.[1][2] Its hygroscopic nature means it can readily absorb water from the atmosphere, which can act as a medium for potential hydrolytic degradation or facilitate other reactions.
Core Recommendations:
Container: Always store the compound in a tightly sealed container to minimize exposure to ambient air and humidity.[3]
Environment: The storage area should be cool, dry, and well-ventilated.[4][5]
Inert Atmosphere: For long-term storage or for highly sensitive applications, storing under an inert gas like argon or nitrogen is recommended to displace moisture and oxygen.[1]
Incompatibilities: Keep the compound segregated from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can trigger vigorous reactions or catalytic degradation.[1][4]
Q2: I've noticed a slight discoloration and clumping in my aged sample. What are the likely causes?
A2: These physical changes are classic indicators of potential chemical degradation and moisture absorption.
Clumping: This is a direct result of the compound's hygroscopic nature.[1] The absorption of water molecules leads to the formation of hydrates and causes the powder to stick together. This increased water content can accelerate chemical degradation.[6]
Discoloration: Color change often points to the formation of minute quantities of degradation products. This could be due to slow oxidation from atmospheric oxygen or other low-level reactions occurring over time, especially if the material was exposed to light or elevated temperatures. Aliphatic amines can be susceptible to oxidative degradation.[7]
If you observe these changes, it is crucial to re-qualify the material's purity using an appropriate analytical method, such as HPLC or GC-MS, before use.
Q3: What are the most probable degradation pathways for (2-Methoxyethyl)(methyl)amine hydrochloride under common laboratory stress conditions?
A3: While specific literature on this exact molecule is sparse, we can predict the primary degradation pathways based on its chemical structure—an ether linkage and a secondary amine hydrochloride. The main vulnerabilities are hydrolysis and oxidation.
Hydrolysis (Acidic/Basic Conditions): The ether linkage is the most likely site for hydrolysis.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether oxygen can be protonated, making the adjacent carbon more susceptible to nucleophilic attack by water. This would cleave the molecule, potentially yielding methanol and N-methyl-ethanolamine.
Base-Catalyzed Hydrolysis: While ethers are generally stable to bases, extreme pH and temperature could promote cleavage, although this is typically less efficient than acid-catalyzed hydrolysis.
Oxidation: The nitrogen atom and the carbons adjacent to the nitrogen and oxygen atoms are susceptible to oxidation.
N-Oxidation: The secondary amine can be oxidized to form an N-oxide or other related species.
N-Demethylation: Oxidative removal of the methyl group could occur, leading to the formation of 2-methoxyethylamine.
Peroxide Formation: Ethers are known to form explosive peroxides over time upon exposure to air and light, although this is more common with liquid ethers. While less likely for a solid salt, it's a theoretical pathway for the free base.
The following diagram illustrates these potential degradation routes.
Caption: Potential degradation pathways for the parent compound.
Troubleshooting Guides & Experimental Protocols
For researchers needing to actively investigate the stability of (2-Methoxyethyl)(methyl)amine hydrochloride, a forced degradation study is the standard approach.[8] These studies intentionally stress the compound to identify potential degradants and establish a stability-indicating analytical method.[8]
Designing a Forced Degradation Study
The objective is to achieve a target degradation of 5-20%.[8] This ensures that degradation products are formed at a high enough concentration for detection and characterization without completely consuming the parent compound.
Stress Condition
Recommended Reagents & Conditions
Rationale & Causality
Acid Hydrolysis
0.1 M to 1 M HCl; Heat at 60-80 °C
Simulates exposure to acidic environments. The low pH is intended to catalyze the hydrolysis of the ether linkage.[6][8]
Base Hydrolysis
0.1 M to 1 M NaOH; Heat at 60-80 °C
Simulates exposure to alkaline environments. While ethers are more resistant to bases, this condition tests for base-labile functional groups.[6][8]
Oxidation
3-30% Hydrogen Peroxide (H₂O₂); Room Temp or slightly elevated
Tests the molecule's susceptibility to oxidation. The nitrogen atom is a primary target for this pathway.[6]
Thermal Stress
Dry Heat (e.g., 80-105 °C) on solid sample
Evaluates the intrinsic thermal stability of the solid-state material.[6]
Photostability
Expose to light source (ICH Q1B guidelines); Solid or in solution
Determines if the molecule is light-sensitive, which can cause photo-oxidation or rearrangement reactions.
Protocol 1: General Workflow for a Forced Degradation Study
This protocol provides a framework for systematically assessing stability. An HPLC method with a universal detector (like CAD or ELSD) or a mass spectrometer (LC-MS) is ideal for separating and detecting the parent compound and its potential non-chromophoric degradation products.
Caption: General workflow for a forced degradation study.
Step-by-Step Methodology:
Prepare Stock Solution: Accurately weigh and dissolve (2-Methoxyethyl)(methyl)amine hydrochloride in a suitable solvent (e.g., water, methanol) to a known concentration (e.g., 1 mg/mL).
Initiate Stress Conditions:
For hydrolysis , mix equal volumes of the stock solution with a 2x concentration of the acid or base (e.g., 1 mL of stock + 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl).
For oxidation , mix the stock solution with H₂O₂ to achieve the target concentration.
For thermal/photolytic studies, expose aliquots of the stock solution or solid material to the stress conditions.
Prepare a control sample by diluting the stock with the solvent and storing it at ambient temperature, protected from light.
Incubate and Sample: Place the stressed samples (and control) under the specified conditions. Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).
Quench Reaction:
Immediately neutralize the acid and base hydrolysis samples to stop further degradation. For example, add an equimolar amount of NaOH to the acidic sample and HCl to the basic sample.
Dilute other samples with mobile phase to stop the reaction.
Analyze: Analyze all samples (including time zero and controls) using a developed stability-indicating method (e.g., reverse-phase HPLC with MS detection).
Evaluate Results:
Calculate the percentage of the parent compound remaining.
Identify peaks corresponding to new degradation products.
If a degradant exceeds a specified threshold (e.g., >1%), further structural elucidation using techniques like high-resolution MS/MS or NMR may be required.[9]
By following this structured approach, researchers can gain a comprehensive understanding of the stability profile of (2-Methoxyethyl)(methyl)amine hydrochloride, ensuring the accuracy and reliability of their scientific work.
References
Analytical Methods - RSC Publishing. (n.d.).
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methylamine Hydrochloride, PA.
Sigma-Aldrich. (n.d.). Methylamine hydrochloride - Safety Data Sheet.
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption.
SciSpace. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process.
TCI Chemicals. (2025, May 12). SAFETY DATA SHEET.
Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
ECHEMI. (n.d.). 2-Methoxyethylamine SDS, 109-85-3 Safety Data Sheets.
ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - BIS(2-METHOXYETHYL)AMINE.
Journal of Taibah University for Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
PubMed. (2004, March 15). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent.
ResearchGate. (2024, October 2). Isolation and characterization of a degradation product of mexiletine hydrochloride using FT-IR, LC-MS and NMR.
Technical Support Center: Managing Hygroscopic Amine Hydrochloride Salts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with amine hydrochloride salts and encounter challenges related to their hygroscopi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with amine hydrochloride salts and encounter challenges related to their hygroscopic nature. Instead of a rigid manual, we've structured this resource as a series of practical questions and in-depth answers to address the real-world issues you face in the lab and during formulation development. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions.
Section 1: Understanding the Root Cause
This section delves into the fundamental principles governing the hygroscopicity of amine hydrochloride salts.
Q1: I left my amine hydrochloride salt on the bench overnight, and now it's a sticky liquid. What happened and why?
A: You have observed a phenomenon called deliquescence . This occurs when a solid substance absorbs a significant amount of moisture from the atmosphere and dissolves in it to form a liquid solution.[1][2] Amine hydrochloride salts are particularly susceptible to this for two primary reasons:
Ionic Nature: As salts, they consist of a positively charged ammonium cation (R-NH₃⁺) and a negatively charged chloride anion (Cl⁻). These ions have a strong affinity for the polar water molecules in the air.
Critical Relative Humidity (CRH): Every water-soluble salt has a CRH, which is the specific relative humidity (RH) of the surrounding air, at a given temperature, above which it will begin to absorb moisture.[3][4] If the RH in your lab was higher than the CRH of your salt, the salt actively pulled water from the air until it dissolved. The resulting "sticky liquid" is actually a concentrated aqueous solution of your salt.
The CRH is a critical parameter to know for your specific salt, as it dictates the maximum humidity the material can tolerate before it begins to liquefy.[3][5]
Section 2: Characterization and Quantification of Water Content
Accurately measuring the water content of your material is the first step in controlling its effects.
Q2: How can I accurately determine the water content of my amine hydrochloride salt? Is "Loss on Drying" a suitable method?
A: While Loss on Drying (LOD) is a common technique, it is often not suitable for amine hydrochloride salts. LOD measures the total mass lost upon heating, which can include not just water but also other volatile components or even cause thermal degradation of the salt itself.[6]
The gold standard for specific and accurate water content determination is the Karl Fischer (KF) Titration .[7] This method is based on a chemical reaction that is highly specific to water, making it more accurate than LOD, especially for samples with low moisture levels.[7][8]
There are two main types of KF titration:
Volumetric KF: Best suited for samples with higher water content (typically >1%).[7]
Coulometric KF: Ideal for samples with very low water content (<1%).[7]
Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph.Eur.) provide detailed guidelines for water content determination using KF titration, solidifying its status as a regulatory-accepted method.[8][9]
Protocol: Volumetric Karl Fischer Titration for an Amine HCl Salt
System Preparation: Add a suitable solvent (e.g., anhydrous methanol) to the KF titration vessel.
Pre-Titration: Titrate the solvent with the Karl Fischer reagent to a stable, moisture-free endpoint. This neutralizes any residual water in the vessel and solvent.[6]
Standardization: Accurately weigh a certified water standard (e.g., sodium tartrate dihydrate) and add it to the vessel. Titrate to the endpoint. This step determines the water equivalence factor (F) of the KF reagent, typically in mg of water per mL of titrant.[6] The calculation is:
F = (Weight of sodium tartrate [mg] * 0.1566) / Volume of KF reagent [mL][6]
Sample Analysis: Accurately weigh your amine hydrochloride salt sample and quickly transfer it to the titration vessel.
Titration: Titrate the sample with the standardized KF reagent to the electrometric endpoint. The instrument will automatically stop when all the water in the sample has reacted.
Calculation: The water content is calculated as follows:
% Water = (Volume of KF reagent consumed [mL] * F) / (Weight of sample [mg]) * 100[6]
Q3: What is Dynamic Vapor Sorption (DVS), and how can it help me understand my salt's behavior?
A: Dynamic Vapor Sorption (DVS) is a powerful gravimetric technique that measures the extent and rate at which a sample absorbs or desorbs a vapor, typically water, at various relative humidity levels and constant temperature.[10][11]
By exposing a small amount of your salt to a programmed sequence of increasing and decreasing RH steps, a DVS instrument generates a moisture sorption isotherm . This plot provides invaluable information:
Hygroscopicity Classification: The amount of water absorbed at a specific RH (e.g., 75% RH) allows you to classify the material from non-hygroscopic to very hygroscopic.
Critical Relative Humidity (CRH): The isotherm will show a sharp, significant increase in mass at the CRH, pinpointing the exact humidity level that triggers deliquescence.[12]
Physical Form Stability: Changes in the shape of the isotherm between sorption and desorption cycles (hysteresis) can indicate irreversible physical changes, such as a transition from a crystalline to an amorphous form or the formation of a hydrate.[10]
DVS is widely used in the pharmaceutical industry for salt screening, stability prediction, and understanding the impact of moisture on the physical properties of active pharmaceutical ingredients (APIs) and excipients.[10][11]
Section 3: Practical Strategies for Prevention and Mitigation
This section provides actionable troubleshooting and strategic advice for handling, storing, and formulating hygroscopic amine hydrochloride salts.
Q4: My lab is often humid. What are the best practices for handling and storing my hygroscopic amine HCl salt to prevent water uptake?
A: Proper handling and storage are your first line of defense. The key is to minimize the material's exposure to atmospheric moisture.
Strategy
Actionable Steps
Rationale
Controlled Environment
Handle the material in a glove box with controlled low humidity or under a nitrogen blanket.
This directly removes atmospheric water from the immediate environment of the salt.
Proper Containers
Store the salt in tightly sealed containers, preferably with a polytetrafluoroethylene (PTFE) or foil liner in the cap. Use containers made of non-porous materials like glass or high-density polyethylene (HDPE).
Prevents slow ingress of moisture over time that can occur with poorly sealed or porous containers.
Use of Desiccants
Place the tightly sealed container inside a larger secondary container or a desiccator cabinet that contains an active desiccant (e.g., silica gel, molecular sieves).[13]
The desiccant will absorb any moisture that permeates the primary container, maintaining a low RH environment.
Temperature Acclimation
If the salt is stored refrigerated or frozen, allow the container to reach ambient room temperature before opening it.[13]
Opening a cold container will cause moisture from the warmer room air to condense on the cold surfaces of the powder, leading to rapid water absorption.[13]
Minimize Exposure Time
Weigh out only the amount of material needed for your experiment and promptly and securely reseal the main container. Avoid leaving the container open on the bench.
Reduces the time the bulk material is exposed to ambient humidity.
Q5: I am developing a tablet formulation. How can I protect my hygroscopic API from moisture within the dosage form?
A: Formulation science offers several effective strategies to mitigate the impact of a hygroscopic API.[14] The goal is to create a micro-environment within the tablet that protects the API.
Excipient Selection: The choice of excipients is critical.[5]
Hydrophobic Excipients: Incorporate water-insoluble or hydrophobic excipients like microcrystalline cellulose (MCC), mannitol, or lactose.[[“]][16] These can act as "moisture sinks" or create a more tortuous path for water to reach the API.
Moisture Scavengers: Certain excipients, like specific grades of starch, can bind water tightly, reducing the "water activity" within the formulation and making less free water available to interact with the API.[17][18]
Film Coating: Applying a polymer-based film coating to the finished tablet is a highly effective method.[14][19] These coatings act as a physical barrier, significantly slowing the rate of moisture ingress from the environment.[17][19] Polyvinyl alcohol (PVA) and hydroxypropyl methylcellulose (HPMC) are common polymers used in moisture-barrier coatings.[19]
Packaging: Never underestimate the importance of packaging. Using blister packs with high moisture barrier films (e.g., Aclar®, aluminum foil) or tightly sealed bottles containing a desiccant canister is essential for maintaining long-term stability.[14]
Q6: Can changing the salt form of my amine reduce its hygroscopicity?
A: Yes, this is a fundamental strategy in drug development known as salt selection .[20][21] The hydrochloride salt is often a first choice due to its ease of formation and good solubility.[20] However, if it proves to be unmanageably hygroscopic, creating and screening other salt forms (e.g., mesylate, sulfate, tartrate, etc.) is a standard approach.[20]
Different salt forms of the same parent amine will have different crystal lattice structures and energies, which directly impacts their affinity for water and their resulting CRH.[22] A comprehensive salt screening study will characterize various properties, including hygroscopicity, solubility, stability, and crystallinity, to identify an optimal salt form that balances all the necessary attributes for development.[23]
Visual Workflows & Decision Guides
Troubleshooting Workflow for a Hygroscopic Salt
This diagram outlines a logical process for identifying and addressing issues with a potentially hygroscopic amine HCl salt.
Caption: A decision tree for troubleshooting hygroscopic issues.
Mechanism of Water Absorption by an Amine HCl Salt
This diagram illustrates the molecular interactions that drive hygroscopicity.
Caption: Molecular interactions at the salt-air interface.
References
The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023). Available at: [Link]
KF titration in pharmaceuticals. (2025). News-Medical.Net. Available at: [Link]
The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab. Available at: [Link]
Techniques for stabilizing moisture-sensitive drug compounds. (n.d.). Consensus. Available at: [Link]
ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). Available at: [Link]
ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. Available at: [Link]
Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. (n.d.). Mettler-Toledo. Available at: [Link]
Karl Fischer vs. water activity: Which is best in pharmaceuticals. (n.d.). AquaLab. Available at: [Link]
Liew, C. V., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(7), 834. Available at: [Link]
Water Content Determination by Karl Fischer. (2011). Pharmaguideline. Available at: [Link]
Heng, D., et al. (2024). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. Molecular Pharmaceutics, 21(5), 2603-2616. Available at: [Link]
ICH Q1A (R2) Stability testing of new Drug Substances and Products. (2003). European Medicines Agency. Available at: [Link]
Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. (2024). Molecular Pharmaceutics. Available at: [Link]
Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. (2024). Molecular Pharmaceutics. Available at: [Link]
New ICH Q1 Draft Guideline - What's Changing in Stability Testing. (2025). ECA Academy. Available at: [Link]
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA). Available at: [Link]
Eye on Excipients: How Moisture Content Affects Excipient Behavior. (2018). Tablets & Capsules. Available at: [Link]
Critical relative humidity. (n.d.). Wikipedia. Available at: [Link]
Salt Selection in Drug Development. (2026). Pharmaceutical Technology. Available at: [Link]
Gould, P. L. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Available at: [Link]
Pharmaceutical Salts Optimization of Solubility or Even More? (2010). Chemie in unserer Zeit. Available at: [Link]
Water Content of APIs and Its Impact on Potency Results. (n.d.). ARL Bio Pharma. Available at: [Link]
Dynamic Vapor Sorption. (n.d.). ProUmid. Available at: [Link]
Deliquescence in Chemistry: Meaning, Examples & Applications. (n.d.). Vedantu. Available at: [Link]
Critical Relative Humidity. (2020). Fitosoil. Available at: [Link]
Deliquescence of Eutectic LiCl-KCl Diluted with NaCl for Interim Waste Salt Storage. (n.d.). Idaho National Laboratory. Available at: [Link]
PROPERTIES OF SALTS. (n.d.). FCT EMIS. Available at: [Link]
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2000). Organic Process Research & Development. Available at: [Link]
Critical relative humidity – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
Calculating critical relative humidity from solubility according to Pitzer ion interaction model. (2010). Chemical and Pharmaceutical Bulletin. Available at: [Link]
Deliquescence Relative Humidities of Organic and Inorganic Salts Important in the Atmosphere. (2016). Journal of Physical Chemistry A. Available at: [Link]
Deliquescence: Hygroscopicity of Water-Soluble Crystalline Solids. (n.d.). ResearchGate. Available at: [Link]
Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. (n.d.). ResearchGate. Available at: [Link]
Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (2008). Journal of Pharmaceutical Sciences. Available at: [Link]
Vapor sorption: DVS and SVS. (n.d.). 3P Instruments. Available at: [Link]
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis. University of Glasgow. Available at: [Link]
Dynamic vapor sorption. (n.d.). Wikipedia. Available at: [Link]
Dynamic Vapor Sorption and its Applications. (2015). AZoM. Available at: [Link]
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (n.d.). RSC Publishing. Available at: [Link]
Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Support Center. (2-Methoxyethyl)(methyl)amine hydrochloride is a highly polar, low-molecular-weight secondary amine. Because it lacks a conjugated π-electron system and exists as a hygroscopic salt, traditional reversed-phase UV methods are entirely ineffective for its impurity profiling. This guide provides field-proven troubleshooting, validated methodologies, and regulatory grounding to ensure robust analytical control for researchers and drug development professionals.
Diagnostic Decision Matrix
Diagnostic workflow for impurity profiling of (2-Methoxyethyl)(methyl)amine HCl.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: Why do I see no peaks or extremely poor sensitivity for organic impurities using standard RP-HPLC-UV?A: (2-Methoxyethyl)(methyl)amine is an aliphatic secondary amine with an ether linkage. It completely lacks a chromophore, meaning it has virtually no UV absorbance above 200 nm. Furthermore, its high polarity and hydrochloride salt state cause it to elute in the void volume of a standard C18 reversed-phase column.
Causality & Solution: You must shift your detection strategy to a universal detector like a Charged Aerosol Detector (CAD), which relies on the mass concentration of the analyte rather than optical properties[1]. For retention, switch from C18 to Hydrophilic Interaction Liquid Chromatography (HILIC)[2].
Q2: When using HPLC-CAD, my baseline is erratic and I have a massive solvent front peak. How can I resolve this?A: CAD requires strictly volatile mobile phases. The HCl salt of your amine introduces a high concentration of non-volatile chloride ions into the system. If the chloride load is too high, it precipitates in the CAD nebulizer, causing severe baseline noise and a massive interference peak at the solvent front[3].
Causality & Solution: Use a HILIC column. HILIC retains the polar amine past the solvent front, allowing the un-retained chloride matrix to elute early and separate from your analytes. Ensure all mobile phase additives are strictly volatile (e.g., ammonium formate or formic acid)[4].
Q3: How do we establish the reporting thresholds for the impurities found in this intermediate?A: Thresholds are dictated by the5[5].
Causality & Solution: The limits are dose-dependent. For a maximum daily dose of ≤ 2.0 g/day , the reporting threshold is 0.05%[5]. This means your analytical method must reliably detect impurities at 0.05% of the nominal API concentration. If your CAD Limit of Quantitation (LOQ) is ~15 ng on-column[2], you must inject a high concentration of the sample (e.g., 5 mg/mL at 10 µL = 50 µg on-column) so that a 0.05% impurity yields 25 ng, safely above the LOQ.
Q4: Can I use pre-column derivatization instead of CAD?A: Yes. Reagents like Dansyl Chloride react with primary and secondary amines to form highly fluorescent, UV-active derivatives[6].
Causality & Solution: This reaction shifts the highly polar amine into a hydrophobic state, allowing excellent retention on standard4[4]. However, note the mechanistic limitation: Dansyl Chloride only reacts with primary and secondary amines. Tertiary amine impurities or non-amine organic byproducts will remain invisible.
Part 2: Quantitative Data Summaries
To aid in method selection, the following table synthesizes the performance metrics of various analytical strategies for (2-Methoxyethyl)(methyl)amine HCl.
Universal detection independent of chemical properties; avoids derivatization artifacts[1][2].
RP-HPLC (Dansyl)
Primary & Secondary amines only
~1–5 ng
≥ 0.995
Extremely high sensitivity via fluorescence; utilizes standard C18 columns[6].
GC-FID (Headspace)
Residual solvents (e.g., Methanol, Toluene)
< 50 ppm
≥ 0.990
Headspace extraction completely avoids the non-volatile HCl salt matrix.
Ion Chromatography
Chloride, inorganic ions
< 1 ppm
≥ 0.999
Direct quantification of the counter-ion to ensure exact stoichiometry.
Part 3: Step-by-Step Validated Methodologies
Protocol 1: Direct Analysis via HILIC-CAD
Objective: Quantify organic impurities without derivatization. HILIC provides ~3x higher Signal-to-Noise (S/N) and 2x lower LOQ compared to Ion-Pairing Chromatography for highly polar amines[2].
Mobile Phase Preparation:
Buffer A: 10 mM Ammonium Formate in LC-MS grade Water (Adjust to pH 3.0 with Formic Acid to ensure the amine is fully protonated).
Buffer B: 100% LC-MS grade Acetonitrile.
Note: Do not use phosphate or non-volatile salts, as they will permanently foul the CAD corona wire[3].
Sample Preparation: Dissolve the (2-Methoxyethyl)(methyl)amine HCl sample in 80% Acetonitrile / 20% Water to a final concentration of 5.0 mg/mL. Causality: Matching the sample diluent to the initial HILIC mobile phase prevents severe peak splitting caused by solvent-mismatch.
Chromatographic Conditions:
Column: ZIC-HILIC or equivalent (150 x 4.6 mm, 3 µm).
Gradient: Start at 85% B, hold for 2 mins, ramp to 50% B over 15 mins.
Flow Rate: 1.0 mL/min.
CAD Settings: Evaporation temperature 50°C, Power function 1.0, Filter 5s[2].
Self-Validating System Suitability Test (SST):
Inject a resolution standard containing the API and 0.1% methylamine.
Pass Criteria: Resolution (
Rs
) ≥ 1.5 between the API and methylamine. Signal-to-Noise (S/N) for the 0.05% reporting threshold must be ≥ 10.
Protocol 2: Pre-Column Derivatization with Dansyl Chloride (UV/FL)
Objective: Achieve ultra-high sensitivity for primary/secondary amine impurities using standard reversed-phase equipment[6].
Buffering: Dissolve 1.0 mg of the API in 1.0 mL of 0.1 M Sodium Carbonate buffer (pH 9.5). Causality: The amine must be in its deprotonated free-base form to act as a nucleophile against the derivatization reagent.
Derivatization: Add 1.0 mL of Dansyl Chloride solution (5 mg/mL in Acetone). Vortex thoroughly.
Incubation: Heat the mixture at 40°C for 30 minutes in the dark (Dansyl derivatives are light-sensitive).
Quenching: Add 100 µL of 10% Proline solution to quench unreacted Dansyl Chloride, preventing it from interfering with the chromatogram.
Chromatographic Conditions:
Column: Ascentis Express C18 (150 x 4.6 mm, 5 µm)[4].
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Methanol.
Detection: Fluorescence (Excitation: 340 nm, Emission: 525 nm) or UV at 254 nm.
Self-Validating System Suitability Test (SST):
Inject a reagent blank (Buffer + Dansyl Chloride + Proline).
Pass Criteria: The blank must show no interfering peaks at the expected retention time of the derivatized API. %RSD of peak area for 5 replicate injections of the standard must be ≤ 2.0%.
References
ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. [Link]
Evaluating LC methods for enhanced charged aerosol detector response: a case study. Thermo Fisher Scientific (LCMS).[Link]
Technical Support Center: Managing Exothermic Amine Hydrochloride Neutralizations
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals addressing the thermodynamic and operational challenges of neutra...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals addressing the thermodynamic and operational challenges of neutralizing amine hydrochlorides (
R−NH3+Cl−
) to free amines (
R−NH2
).
Below, you will find in-depth troubleshooting guides, thermodynamic causality analyses, and self-validating protocols to ensure safe and efficient scale-up operations.
Section 1: Fundamental Thermodynamics & Process Safety (FAQ)
Q: Why does the neutralization of amine hydrochlorides consistently cause dangerous thermal spikes, and how can I predict the maximum temperature rise?
A: The heat generated during neutralization is not a single variable; it is a combination of two primary thermodynamic events: the enthalpy of neutralization (
ΔHneut
) and the enthalpy of mixing/dissolution (
ΔHmix
).
While the standard heat of neutralization for a strong acid and strong base is approximately -57.1 kJ/mol , the reaction between an amine hydrochloride (a weak base salt) and a strong base (like NaOH) typically releases between -46 to -52 kJ/mol . Mechanistically, this slight reduction occurs because a small amount of energy is first consumed to break the proton-amine bond (endothermic dissociation) before the free
H+
reacts with
OH−
to form water, which is a highly exothermic event . Furthermore, the solvation of the newly freed amine and the NaCl by-product in aqueous media releases additional heat (
ΔHmix
), which can exceed -100 J/g .
To predict the thermal risk, process chemists calculate the Adiabatic Temperature Rise (
ΔTad
) . If the reaction is performed without cooling, the temperature will increase according to the formula:
ΔTad=m×Cp−ΔHrxn×n
Quantitative Data: Thermodynamic Parameters
Parameter
Typical Value / Range
Causality in Exotherm
ΔHneut (Amine HCl + NaOH)
-46 to -52 kJ/mol
The formation of
H2O
from
H+
and
OH−
releases massive energy, driving the primary thermal spike.
ΔHmix (Amine + Water)
Up to -100 J/g
Solvation energy released when the free amine and inorganic salts interact with the aqueous solvent.
Specific Heat Capacity (
Cp
)
~4.18 J/g·K (Aq)
Higher water content absorbs more heat, lowering the overall
ΔTad
.
Adiabatic Temp Rise (
ΔTad
)
20°C to >80°C
Highly dependent on molarity. Concentrated solutions lead to dangerous solvent boiling and thermal runaway.
Q: My batch neutralization of a piperidine hydrochloride derivative overheated upon scaling from 10g to 500g, causing solvent reflux and product degradation. How do I prevent this?
A: You have encountered the classic "Surface Area-to-Volume" scale-up problem. In a laboratory flask (10g scale), the surface area of the glassware is sufficient to dissipate heat rapidly into the ambient air. When scaling to 500g, the volume of the reaction (heat generation,
r3
) increases much faster than the surface area of the reactor (heat dissipation,
r2
). Additionally, localized hot spots occur if the precipitated NaCl by-product impairs mechanical stirring.
To resolve this, you must shift from a standard batch process to either a Semi-Batch Biphasic Dosing System or a Continuous Flow Reactor . Continuous flow chemistry is particularly effective for highly exothermic neutralizations because microreactors possess an exceptionally high surface-area-to-volume ratio, ensuring near-isothermal conditions and preventing amine degradation .
Scale-Up Decision Matrix
Decision matrix and operational workflows for scaling up exothermic amine neutralizations.
Q: What is the standard protocol for safely neutralizing a highly concentrated amine hydrochloride on a multigram-to-kilogram scale?
A: The safest and most reliable method is a Self-Validating Biphasic Neutralization .
Mechanistic Causality: Using a biphasic mixture (e.g., Dichloromethane/Water) allows the newly formed free amine to immediately partition into the organic layer. This prevents product degradation from prolonged exposure to high pH and aqueous heat. Simultaneously, the water layer acts as a heat sink (due to its high
Cp
) and dissolves the NaCl by-product, preventing thick slurry formation that would otherwise stall the stirrer.
System Preparation: Equip a 5L jacketed glass reactor with a mechanical overhead stirrer, an internal PTFE-coated thermocouple, and a pressure-equalizing dropping funnel.
Self-Validation Check: Ensure the chiller unit is actively circulating coolant at 5°C and the internal temperature reads ≤10°C before adding any reagents.
Substrate Charging: Suspend 500g of the amine hydrochloride in 2.0 L of Dichloromethane (DCM) and 1.0 L of Deionized (DI) Water. Initiate high-shear stirring at 300 RPM to ensure maximum interfacial surface area between the phases.
Base Preparation: Prepare 1.05 molar equivalents of 5M NaOH (aq).
Safety Note: The dissolution of NaOH in water is itself highly exothermic. Allow this titrant solution to cool completely to room temperature before transferring it to the dropping funnel.
Controlled Dosing: Begin dropwise addition of the 5M NaOH. Set the addition rate to maintain the internal reactor temperature between 15°C and 25°C.
Self-Validation Check: The internal thermocouple acts as the feedback loop. If the temperature exceeds 25°C, the dosing must automatically pause. This ensures the chemical heat generation never outpaces the mechanical cooling capacity of the jacket.
Phase Monitoring: As the reaction proceeds, the suspended solid amine salt will disappear. The aqueous phase will become saturated with NaCl, and the free amine will partition into the lower DCM layer.
Endpoint Verification: Once dosing is complete, stir for an additional 15 minutes. Stop stirring and allow the phases to separate cleanly. Sample the upper aqueous layer.
Self-Validation Check: Verify the aqueous layer pH is >10 using universal indicator paper. A pH >10 confirms complete consumption of the amine hydrochloride. If pH < 10, the amine remains protonated, validating that further base dosing is required.
Extraction & Isolation: Drain the lower organic layer. Wash the remaining aqueous layer with an additional 500 mL of DCM to capture any residual product. Combine the organic layers, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the pure free amine.
Lessons Learned from a Delayed Exothermic Decomposition Amine Neutralizations with Strong, Oxidizing Acids
Source: ACS Chemical Health & Safety
URL:[Link]
Reactor design and selection for effective continuous manufacturing of pharmaceuticals
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Troubleshooting
Technical Support Center: Catalyst Deactivation in Amination of Ethylene Glycol Ethers
This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in addressing catalyst deactivation during the ami...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in addressing catalyst deactivation during the amination of ethylene glycol ethers.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Gradual Decrease in Conversion Rate Over Time
Q1: My conversion rate is slowly declining. What are the likely causes, and how can I investigate this?
A1: A gradual decrease in conversion is a classic sign of catalyst deactivation. For the amination of ethylene glycol ethers, the primary culprits are typically coking/fouling, thermal degradation (sintering), or slow poisoning.
Troubleshooting Steps:
Analyze Back Pressure (for flow reactors): A steady increase in the back pressure of a packed bed reactor often points to fouling or coking, where carbonaceous deposits block the catalyst pores and the flow path.[1]
Monitor Temperature Profile: In a fixed-bed reactor, a shift in the reaction "hot spot" downstream can indicate that the initial part of the catalyst bed has deactivated, and the main reaction zone is moving along the reactor.[1]
Post-Run Catalyst Characterization: After the experiment, carefully analyze the spent catalyst.
Visual Inspection: Discoloration (e.g., darkening) can suggest coke formation.
Thermogravimetric Analysis (TGA): This technique can quantify the amount of carbonaceous deposits on the catalyst surface.
BET Surface Area Analysis: A significant reduction in surface area compared to the fresh catalyst is a strong indicator of sintering (thermal degradation) or pore blockage by coke.[2]
Temperature Programmed Oxidation (TPO): TPO can be used to characterize and quantify the carbonaceous deposits on the catalyst.
Issue 2: Sudden and Sharp Drop in Catalytic Activity
Q2: My reaction suddenly stopped or experienced a rapid loss of activity. What should I check?
A2: A rapid loss of activity often points to catalyst poisoning or a critical system failure.[1]
Troubleshooting Steps:
Check for Feed Impurities: Immediately analyze your ethylene glycol ether starting material, amine source (e.g., ammonia), and solvent for potential poisons. Common poisons for metal catalysts include sulfur, nitrogen, and phosphorus compounds.[3]
Verify System Integrity (for flow reactors):
Check for Channeling: In a packed bed reactor, the formation of channels can cause the reactant stream to bypass the catalyst, leading to a dramatic drop in conversion. This can sometimes be visually inspected after the reactor has cooled.[1]
Confirm Flow and Temperature: Ensure that pumps are delivering the correct flow rate and that the reactor temperature is stable. A pump failure or a sudden temperature drop can halt the reaction.[1]
Post-Run Catalyst Analysis for Poisons:
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can identify the presence of poisoning elements on the catalyst's surface.[2][4]
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): These techniques can be used to analyze the bulk composition of the catalyst and detect any accumulated poisons.[1][5]
Issue 3: Change in Product Selectivity
Q3: My conversion is stable, but the selectivity towards my desired amine is decreasing, and I'm seeing more byproducts. What could be the cause?
A3: A shift in selectivity often indicates a change in the nature of the active sites on the catalyst surface.
Troubleshooting Steps:
Investigate Byproduct Formation: Identify the new byproducts being formed. For instance, in reductive amination, an increase in secondary or tertiary amines might suggest changes in the surface properties that favor further alkylation.[6] The formation of nitriles could indicate that the catalyst is pre-reduced.[7][8]
Consider Partial Poisoning: Some poisons may not completely deactivate a catalytic site but can alter its electronic or steric properties, leading to changes in the reaction pathway and, consequently, product selectivity.
Evaluate Support Interactions: The support material can play a crucial role in catalyst performance.[9] Changes to the support, such as dealumination in zeolites, can alter the acidity and affect selectivity.[10] For alumina supports, which are common in amination catalysis, changes in surface Lewis acid sites can impact the reaction.[11][12]
Characterize Spent Catalyst:
Temperature Programmed Desorption (TPD): TPD, often with a probe molecule like ammonia, can provide information about changes in the number and strength of acid sites on the catalyst surface.[2]
Issue 4: Catalyst Activity Cannot Be Recovered After Regeneration
Q4: I've attempted to regenerate my catalyst, but its activity is not restored. What went wrong?
A4: This suggests that the deactivation is irreversible, or the regeneration procedure was not appropriate for the deactivation mechanism.
Troubleshooting Steps:
Identify the Deactivation Mechanism: Before choosing a regeneration method, it's crucial to understand why the catalyst deactivated.
For coking , regeneration typically involves controlled oxidation (burning off the coke).[3]
For sintering , the loss of surface area due to the agglomeration of metal particles at high temperatures is generally irreversible.[2][13]
For irreversible poisoning , the poison forms a strong chemical bond with the active sites that cannot be broken by typical regeneration methods.
For leaching , the active metal has been lost from the support into the reaction medium, which is also an irreversible process.[10][14]
Analyze the "Regenerated" Catalyst: Compare the characterization data (BET, XPS, TEM) of the fresh, deactivated, and regenerated catalyst to see if the regeneration procedure had the intended effect (e.g., removal of coke, redispersion of metal).
Consider Leaching of Active Metal:
Hot Filtration Test: During the reaction, if the solid catalyst is filtered out at the reaction temperature and the filtrate continues to show catalytic activity, it confirms that active species have leached into the solution.[10]
ICP-OES/AAS Analysis of the Product Stream: Analyzing the liquid product for the presence of the catalytic metal can quantify the extent of leaching.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the amination of ethylene glycol ethers, and how do they typically deactivate?
A1: Nickel-based catalysts (e.g., Raney Nickel, Ni/Al₂O₃) and ruthenium-based catalysts are commonly employed.[15][16]
Nickel Catalysts:
Deactivation Mechanisms: Nickel catalysts are susceptible to sintering at high temperatures, which reduces the active surface area.[17] They can also be deactivated by coking, where carbonaceous deposits block active sites.[18] The formation of nickel nitride in the absence of sufficient hydrogen can also lead to deactivation.[18]
Ruthenium Catalysts:
Deactivation Mechanisms: Ruthenium catalysts can also deactivate via coking.[15] Additionally, leaching of the active metal can be a concern in liquid-phase reactions. In some cases, the formation of stable complexes with reactants or products can inhibit catalytic activity.
Q2: How does the presence of water affect catalyst stability in amination reactions?
A2: Water is a common byproduct of the amination of alcohols.[8] In some cases, its accumulation can lead to catalyst deactivation. For certain support materials like zeolites, hot liquid water can cause structural damage (dealumination), leading to a loss of acid sites and activity.[3][10] However, in continuous flow setups, the continuous removal of water can help maintain catalyst activity.[7][8]
Q3: Can the catalyst support material influence deactivation?
A3: Absolutely. The support material plays a critical role in catalyst stability.[19][20]
Dispersion and Sintering: A good support helps to disperse the active metal particles, preventing them from agglomerating (sintering) at high temperatures.[9][19]
Metal-Support Interactions: Strong interactions between the metal and the support can anchor the active species, reducing the likelihood of leaching.[9][10]
Surface Chemistry: The acidity or basicity of the support can influence the reaction mechanism and can also play a role in coke formation.[11][12] For example, Ni/Al₂O₃ catalysts have been shown to possess Lewis acid sites that are important for amination.[11][12]
Q4: What are the best practices to minimize catalyst deactivation?
A4: Minimizing deactivation is key to developing robust and economical processes.[13]
Feed Purification: Ensure that your reactants and solvents are of high purity and free from potential catalyst poisons.[1][13]
Optimize Reaction Conditions: Operate at the lowest temperature and pressure that still achieve the desired conversion and selectivity. Higher temperatures can accelerate sintering and coking.[1][13]
Maintain Adequate Hydrogen Pressure (for reductive amination): A sufficient partial pressure of hydrogen is often necessary to keep the metal catalyst in its active, reduced state and to prevent the formation of metal nitrides.[18][21]
Choose a Stable Catalyst System: Select a catalyst and support combination that is known for its stability under your specific reaction conditions.
Q5: What analytical techniques are essential for studying catalyst deactivation?
A5: A multi-technique approach is often necessary to fully understand deactivation mechanisms.[2][22]
Analytical Technique
Information Provided
BET Surface Area Analysis
Measures the surface area and pore size distribution; a decrease indicates sintering or fouling.[2]
Thermogravimetric Analysis (TGA)
Quantifies the amount of coke or other deposits on the catalyst.
X-ray Photoelectron Spectroscopy (XPS)
Identifies the chemical state and elemental composition of the catalyst surface, useful for detecting poisons.[2][4]
Transmission Electron Microscopy (TEM)
Visualizes the size and distribution of metal particles on the support; can directly show sintering.
Inductively Coupled Plasma (ICP-OES/MS)
Determines the elemental composition of the catalyst and can quantify metal leaching into the liquid phase.[1][10]
Temperature Programmed Methods (TPD, TPO, TPR)
Provides information on surface acidity/basicity, the nature of coke deposits, and the reducibility of the metal.[2][22]
Visualizing Deactivation Pathways and Troubleshooting
Common Catalyst Deactivation Pathways
Caption: Logical flow of catalyst deactivation and regeneration.
Troubleshooting Workflow
Caption: A step-by-step troubleshooting decision tree.
References
Catalysis in flow: Nickel-catalyzed synthesis of primary amines from alcohols and NH3 - Spiral. (2018, February 19).
Technical Support Center: Catalyst Deactivation in Continuous Flow Beckmann Rearrangement - Benchchem. (n.d.).
Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3 | ACS Sustainable Chemistry & Engineering - ACS Publications. (2018, March 5).
Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020, February 14).
The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts - MDPI. (2023, October 7).
Propanol Amination over Supported Nickel Catalysts: Reaction Mechanism and Role of the Support - CORE. (2019, April 5).
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC. (n.d.).
Nickel- and cobalt-based heterogeneous catalytic systems for selective primary amination of alcohol with ammonia - Arabian Journal of Chemistry. (2022, January 17).
Technical Support Center: Catalyst Leaching in Liquid-Phase Reactions of (-)-Isopulegol - Benchchem. (n.d.).
What Makes Alumina-Based Catalyst Support Media Reliable - FOX Industries. (2025, June 26).
Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
Supported Ionic Liquid Phase (SILP) Allylic Alkylation of Amines in Continuous Flow - PMC. (n.d.).
A catalytic support material takes a leading role - Argonne National Laboratory. (2018, July 24).
Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters - MDPI. (2023, March 27).
Amination Reaction of Cyclohexanol Over a Commercial Ni-Based Catalyst. Part I: Influence of Operating Conditions | Request PDF - ResearchGate. (2025, August 5).
Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. (n.d.).
Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and CC-Coupling Reactions - mediaTUM. (n.d.).
Role of the Support in Gold-Containing Nanoparticles as Heterogeneous Catalysts | Chemical Reviews - ACS Publications. (2020, March 30).
Investigation of Transition Metal Leaching from Supported Pd Catalysts during the Heck Reaction. (n.d.).
Catalyst Support: Definition & Applications | StudySmarter. (2024, August 27).
Disclosing the leaching behaviour of Pd@CMK3 catalysts in formic acid decomposition by electron tomography - Nanoscale Advances (RSC Publishing). (n.d.).
Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines - ResearchGate. (2019, May 15).
Amination of Polyethylene Glycol to Polyetheramine over the Supported Nickel Catalysts. (n.d.).
Deactivation of ruthenium olefin metathesis catalysts through intramolecular carbene-arene bond formation - PubMed. (n.d.).
Catalyst deactivation mechanisms and how to prevent them. (2025, June 19).
Catalyst Characterization Techniques - Gas Analysis. (2021, November 29).
Process for the regeneration of raney-nickel catalyst - Google Patents. (n.d.).
Amination of Polyethylene Glycol to Polyetheramine over the Supported Nickel Catalysts. (2001, November 1).
Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis | Accounts of Chemical Research - ACS Publications. (2015, May 7).
Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization | Journal of the American Chemical Society - ACS Publications. (2017, October 20).
(PDF) Catalyst Speciation and Deactivation in the Ruthenium mediated transformation of Ethynyl-β-Ionol to α,β-Unsaturated Esters for Vitamin A Synthesis - ResearchGate. (2024, November 21).
Catalyst Immobilization Techniques for Continuous Flow Synthesis - DSpace@MIT. (n.d.).
Decomposition of Ruthenium Olefin Metathesis Catalyst - MDPI. (2020, August 5).
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (n.d.).
Solving Surface Fouling and Coking Problems in Industrial Applications - AZoM. (2017, October 31).
Amination of Ethylene Glycol to Ethylenediamine Catalyzed by Co‐Cu/γ‐Al2O3. (2022, August 17).
Catalyst speciation and deactivation in the ruthenium-mediated transformation of ethynyl-β-ionol to α,β-unsaturated esters for vitamin A synthesis - Catalysis Science & Technology (RSC Publishing). (2024, November 21).
Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications | Chemical Reviews - ACS Publications. (2017, January 4).
Catalyst for preparing ethylene diamine through amination of ethylene glycol and preparation method thereof - Google Patents. (n.d.).
How to Prevent Coking and Fouling in Refinery Applications - SilcoTek. (n.d.).
Amination of Ethylene Glycol to Ethylenediamine Catalyzed by Co‐Cu/γ‐Al 2 O 3. (n.d.).
Fouling (coking) deactivation of catalysts: (a) Coke accumulation on - ResearchGate. (n.d.).
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC - NIH. (n.d.).
Inhibition of fouling or coke formation in hydrocarbon processing equipment - European Patent Office - EP 0714969 A2. (1996, June 5).
Technical Support Center: Work-up and Troubleshooting for Reactions Involving (2-Methoxyethyl)(methyl)amine Hydrochloride
Welcome to the technical support guide for handling reactions involving (2-Methoxyethyl)(methyl)amine and its hydrochloride salt. This resource is designed for researchers, chemists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for handling reactions involving (2-Methoxyethyl)(methyl)amine and its hydrochloride salt. This resource is designed for researchers, chemists, and drug development professionals to provide both foundational principles and practical, field-tested solutions to common challenges encountered during reaction work-up and purification.
Core Principles: The Chemistry of Amine Work-ups
Understanding the acid-base properties of (2-Methoxyethyl)(methyl)amine is fundamental to designing a successful work-up strategy. The amine contains a basic nitrogen atom that readily reacts with acids to form a water-soluble ammonium salt, (2-Methoxyethyl)(methyl)amine hydrochloride. The entire work-up procedure is an exercise in controlling the protonation state of this amine to dictate its solubility and facilitate its separation from the desired product.
By manipulating the pH of the aqueous phase during extraction, you can drive this equilibrium to the left (high pH) to keep the amine in the organic layer, or to the right (low pH) to pull it into the aqueous layer.
Frequently Asked Questions (FAQs)
Here we address the most common queries and issues encountered in the laboratory.
Question 1: My reaction uses (2-Methoxyethyl)(methyl)amine hydrochloride as a starting material. How do I convert it to the free base to proceed with the reaction?
Answer:
You must neutralize the hydrochloride salt with a base to generate the free amine. This is typically done in situ or as a separate preparatory step.
Expert Rationale: The hydrochloride salt is the protonated, inactive form of the amine for many reactions requiring a nucleophile. Deprotonation with a base liberates the lone pair of electrons on the nitrogen, rendering it nucleophilic.
Procedure:
If your reaction solvent is immiscible with water (e.g., Dichloromethane, Ethyl Acetate), you can perform a biphasic neutralization. Dissolve the (2-Methoxyethyl)(methyl)amine hydrochloride in water.
Add a suitable organic solvent.
Slowly add a base (e.g., 1-2 equivalents of sodium hydroxide solution or saturated sodium bicarbonate) while stirring.
Separate the organic layer, which now contains the free amine. The aqueous layer contains the resulting salt (e.g., NaCl).
For anhydrous reactions, the free base must be generated and isolated first. After the extraction described above, the organic layer should be dried thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before use.[1]
Question 2: How do I remove unreacted (2-Methoxyethyl)(methyl)amine (the free base) from my organic reaction mixture after the reaction is complete?
Answer:
To remove a basic amine from an organic solution containing a neutral or acidic product, you perform an acidic wash.
Expert Rationale: Washing the organic layer with a dilute aqueous acid will protonate the excess (2-Methoxyethyl)(methyl)amine, converting it into its highly water-soluble hydrochloride salt.[1] This salt will then partition into the aqueous layer, effectively removing it from your product.
Procedure:
Transfer your reaction mixture to a separatory funnel.
Add one to two volumes of a dilute acid solution, such as 1 M hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl).[1][2]
Shake the funnel, vent frequently, and allow the layers to separate.
Drain and discard the lower aqueous layer (confirm which layer is aqueous).
Repeat the wash if necessary (TLC can be used to check for residual amine).
Follow with a wash using saturated sodium chloride solution (brine) to remove residual water from the organic layer.[1]
Question 3: My desired product is the molecule containing the (2-Methoxyethyl)(methyl)amine moiety, but it's currently in its hydrochloride salt form in the crude mixture. How do I isolate the neutral product?
Answer:
You need to perform a basic work-up to deprotonate your product and extract it into an organic solvent. This is the most common scenario when this amine is incorporated into a target molecule.
Expert Rationale: Similar to Question 1, your product is trapped in the aqueous phase or is an insoluble salt. Adding a base will neutralize the hydrochloride, converting your product into its free amine form, which is typically more soluble in organic solvents like ethyl acetate or dichloromethane.
Procedure:
Reduce the volume of the reaction solvent if necessary using a rotary evaporator.
Add an appropriate organic extraction solvent (e.g., ethyl acetate) and water.
Slowly add a basic solution (e.g., saturated sodium bicarbonate or 1 M sodium hydroxide) until the pH of the aqueous layer is >8.
Extract the product into the organic layer. Repeat the extraction from the aqueous layer 2-3 times to maximize yield.
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield your crude product.
Question 4: I am experiencing a persistent emulsion during the extraction process. How can I resolve this?
Answer:
Emulsions are common when working with amines due to their surfactant-like properties.
Expert Rationale: Emulsions are colloidal suspensions of one immiscible liquid in another. Amines can stabilize these mixtures. To break them, you must disrupt the stabilizing interface.
Troubleshooting Steps:
Add Brine: The most common solution is to add a significant volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase helps to force the separation of the layers.[1]
Gentle Agitation: Avoid vigorous shaking. Instead, gently rock or swirl the separatory funnel.
Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth). This can physically disrupt the emulsion.
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force layer separation.
Question 5: My product is sensitive to strong bases like sodium hydroxide. What are my options for neutralizing the hydrochloride salt?
Answer:
Use a milder inorganic base.
Expert Rationale: For substrates with base-sensitive functional groups (e.g., esters, β-lactams), strong bases like NaOH can cause unwanted side reactions (e.g., hydrolysis). Weaker bases are strong enough to deprotonate the amine hydrochloride (pKa of the conjugate acid is typically ~9-10) but not strong enough to attack sensitive functional groups. The pKa of the related 2-methoxyethylamine is 9.89, providing a good estimate.[3]
Recommended Bases:
Saturated Sodium Bicarbonate (NaHCO₃): pH ~8. Ideal for most applications.[1]
Potassium Carbonate (K₂CO₃): A slightly stronger base than NaHCO₃ but still gentler than NaOH.[4]
Technical Support Center: Bayesian Optimization for Reactive Extrusion Amidation
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Bayesian optimization to enhance reactive extrusion amidation processes. Here, you will find pra...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Bayesian optimization to enhance reactive extrusion amidation processes. Here, you will find practical guidance to navigate common challenges, answers to frequently asked questions, and detailed protocols to streamline your experimental workflow. Our goal is to provide you with the expertise to not only troubleshoot issues as they arise but also to proactively design robust and efficient experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the integration of Bayesian optimization with reactive extrusion for amidation reactions.
Q1: What is Bayesian optimization and why is it suitable for reactive extrusion amidation?
Bayesian optimization is a powerful machine learning technique used to find the optimal conditions for a given function with a minimal number of experiments.[1][2] It is particularly well-suited for complex processes like reactive extrusion amidation where each experiment can be time-consuming and resource-intensive.[3] Unlike traditional methods such as Design of Experiments (DoE), which pre-defines all experiments, Bayesian optimization uses the results of previous experiments to intelligently select the next set of conditions to test.[1] This sequential, data-driven approach allows for a more efficient exploration of the parameter space to identify optimal reaction conditions, such as temperature, screw speed, and reactant stoichiometry.[4][5]
Q2: What are the key components of a Bayesian optimization workflow?
A Bayesian optimization workflow consists of three core components:
A Surrogate Model: This is a probabilistic model, often a Gaussian Process, that creates a statistical representation of the reaction landscape based on the experimental data.[2][6] It provides predictions of the objective function (e.g., reaction yield) and the uncertainty associated with those predictions.
An Acquisition Function: This function guides the selection of the next experimental conditions to evaluate.[2][6] It balances "exploration" (sampling in regions of high uncertainty to learn more about the reaction space) and "exploitation" (sampling in regions predicted to have a high objective value to pinpoint the optimum).[6] Common acquisition functions include Expected Improvement (EI) and Upper Confidence Bound (UCB).[6]
An Objective Function: This is the specific outcome you aim to optimize. For reactive extrusion amidation, this could be maximizing product yield, minimizing impurities, or achieving a target molecular weight.[1]
Q3: What is reactive extrusion (REX) and what are its advantages for amidation?
Reactive extrusion is a process that utilizes an extruder as a continuous chemical reactor.[7][8] This technique combines chemical reactions with polymer processing in a single, solvent-free step.[8][9] For amidation, REX offers several advantages:
Solvent-Free or Solvent-Minimized Synthesis: It provides a more sustainable and environmentally friendly approach by reducing or eliminating the need for solvents.[10]
Process Intensification: It combines reaction, mixing, and compounding into a single, continuous operation, leading to increased efficiency and reduced manufacturing costs.[8][9]
Enhanced Mixing and Heat Transfer: The intense mixing and shearing within the twin-screw extruder can improve reaction rates and product homogeneity.[11]
Continuous Manufacturing: It allows for the continuous production of amide products, which is highly desirable for industrial applications.[12][13]
Q4: What types of amidation reactions can be performed using reactive extrusion?
Reactive extrusion has been successfully employed for various amidation reactions, including:
The reaction of carboxylic acids with amines, sometimes in the presence of a coupling agent.[14][15]
The amination of polymers containing anhydride groups, such as maleic anhydride-grafted polypropylene.[12]
The synthesis of active pharmaceutical ingredients (APIs) containing amide bonds.[14]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: The Bayesian optimization algorithm is not converging or is converging to a suboptimal result.
Potential Cause
Troubleshooting Steps
Poor Initial Sampling
The initial set of experiments may not be diverse enough to effectively map the reaction landscape. Ensure your initial experimental design covers a broad range of the parameter space. Techniques like Latin Hypercube Sampling can be more effective than random sampling for selecting initial data points.[6]
Inappropriate Surrogate Model
The chosen surrogate model (e.g., Gaussian Process) might not be suitable for the complexity of your reaction. For highly non-linear reaction outcomes, consider using a more flexible model like a Random Forest.[6]
Acquisition Function is Too Exploitative
The algorithm might be prematurely focusing on a local optimum. Use an acquisition function that balances exploration and exploitation, such as Expected Improvement or Upper Confidence Bound.[6]
Incorrect Hyperparameter Tuning
The hyperparameters of the surrogate model need to be optimized for a good fit. It is crucial to optimize these hyperparameters, often by maximizing the marginal likelihood on the available data.[6]
High Experimental Noise
Significant noise in your experimental data can mislead the optimization algorithm. Ensure your experimental procedures are consistent and your analytical methods are properly calibrated.[6]
Issue 2: The reactive extrusion process is unstable (e.g., torque fluctuations, surging).
Potential Cause
Troubleshooting Steps
Inconsistent Feeding of Reactants
Poor feeding of solid or liquid reactants can lead to process instability. Ensure your feeders are calibrated and providing a consistent flow rate. For solid-solid or solid-liquid reactions, consider the physical form of the input materials.[10]
Poor Mixing
Inadequate mixing can result in localized temperature differences and non-uniform reaction, leading to viscosity fluctuations. Optimize the screw design to include more mixing elements in the reaction zone.
Reaction Exotherm
A highly exothermic reaction can cause a rapid decrease in viscosity, leading to instability. Adjust the temperature profile of the extruder to better manage the heat generated by the reaction.
Generation of Volatiles
The formation of volatile byproducts (e.g., water in some amidation reactions) can cause pressure fluctuations. Ensure proper venting is in place to remove volatiles from the extruder barrel.[8]
Issue 3: Low product yield or incomplete conversion.
Potential Cause
Troubleshooting Steps
Insufficient Residence Time
The reactants may not have enough time in the extruder to react completely. Decrease the feed rate or increase the screw length to increase the residence time.
Suboptimal Temperature Profile
The temperature in the reaction zone may be too low for the reaction to proceed at a sufficient rate. Use the Bayesian optimization algorithm to explore higher temperature ranges, while being mindful of potential degradation.
Incorrect Stoichiometry
The ratio of reactants may not be optimal. Include the stoichiometry of the reactants as a variable in your Bayesian optimization search space.[5]
Presence of Inhibitors or Moisture
Contaminants in the feed materials can inhibit the reaction. Ensure your reactants are of high purity and dry, as moisture can lead to side reactions like ester hydrolysis.
Issue 4: Product degradation or undesirable side reactions.
Potential Cause
Troubleshooting Steps
Excessive Temperature
High temperatures can lead to thermal degradation of the reactants or products. Set an upper bound for the temperature in your Bayesian optimization search space based on the thermal stability of your materials.
Long Residence Time
Prolonged exposure to high temperatures can also cause degradation. Optimize for a shorter residence time while still achieving high conversion.
High Shear
Excessive shear from the screws can sometimes lead to mechanical degradation of polymers. Adjust the screw speed and design to reduce shear stress.
Section 3: Experimental Protocols & Workflows
This section provides a general workflow for setting up and running a Bayesian optimization-driven reactive extrusion experiment for amidation.
Defining the Optimization Problem
Identify Key Parameters: Determine the critical process and formulation parameters that influence the amidation reaction. These can include:
Process Parameters: Barrel temperature profile, screw speed, feed rate.
Formulation Parameters: Stoichiometry of reactants (e.g., amine to carboxylic acid/ester ratio), catalyst loading.[5]
Define the Search Space: For each parameter, define a reasonable range of values to explore. This should be based on prior knowledge, literature, and safety considerations.
Select the Objective Function: Clearly define the goal of the optimization. This is typically to maximize the yield of the desired amide product, which will be measured analytically (e.g., by HPLC or NMR) after each experiment.[6]
Bayesian Optimization Workflow
The following diagram illustrates the iterative nature of the Bayesian optimization process.
Caption: A schematic of a typical reactive extrusion setup for amidation.
General Procedure:
Pre-Experiment Setup:
Ensure the extruder and all feeding equipment are clean and dry.
Calibrate the feeders for all reactants.
Set the desired temperature profile for the different zones of the extruder barrel.
Running the Experiment:
Start the extruder at a low screw speed.
Begin feeding the reactants at the rates determined by the Bayesian optimization algorithm.
Once the process has stabilized (consistent torque and die pressure), collect a sample of the extrudate.
Allow sufficient time for the system to purge before changing to the next set of conditions.
Sample Analysis:
Analyze the collected sample to determine the yield of the amide product and the presence of any impurities.
Data Input:
Input the experimental conditions and the corresponding yield into the Bayesian optimization software. [1]The software will then suggest the next set of experimental conditions to perform.
[6]5. Iteration:
Repeat steps 2-4 until the optimization algorithm converges on an optimal set of conditions or the experimental budget is exhausted.
References
Benchchem. Technical Support Center: Bayesian Optimization for Refining Chemical Reaction Conditions.
Chemetrian. (2025, October 12).
Browne, D. L., et al. (2024, September 9). Solvent Minimized Synthesis of Amides by Reactive Extrusion.
M
Madsen, R., et al. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society, 130, 17672-17673.
Doyle, A. G., et al. (2021, February 4). Bayesian reaction optimization as a tool for chemical synthesis. The Doyle Group.
Aspuru-Guzik, A., et al. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA, 77(1/2), 32-38.
Lamaty, F., Bantreil, X., & Lavayssiere, M. (2025, March 3).
Collier, J. H., et al. (2024, July 16). Amination of polypropylene-g-(maleic anhydride) using reactive extrusion. NSF Public Access Repository.
Desimpel, S., et al. (2026, February 10). Bayesian optimization for chemical reactions. RSC Publishing.
Colacino, E., et al. (2025, October 7). Mechanochemical Extrusion for Sustainable Synthesis of Amides and Amines via the Leuckart Reaction.
Browne, D. L., et al. (2024, September 9). Solvent Minimized Synthesis of Amides by Reactive Extrusion.
B&P Littleford. (2025, November 19). Why Reactive Extrusion Is the Future of TPU Extrusion.
UD-GTI Process Technology. (2024, December 6). Unlocking the Potential of Reactive Extrusion: A Deep Dive into Chemical Reaction within the Twin Screw Extruder.
AIMPLAS. (2023, June 8).
Cowell Extrusion. (2025, October 23). Understanding Reactive Extrusion: How Reactive Extruders Transform Polymer Processing.
Lamaty, F., & Lavayssiere, M. (2022, December 21). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. ChemRxiv.
Lamaty, F., & Lavayssiere, M. (2023, February 22). Amidation by reactive extrusion for the synthesis of active pharmaceutical ingredients teriflunomide and moclobemide.
Lamaty, F., & Lavayssiere, M. (2026, January 29). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide.
Métro, T.-X., & Colacino, E. (2023). Evolution of Solid Processing Methods in Continuous Flow Technology: Reactive Extrusion. CHIMIA, 77(5), 339-346.
Technical Support Center: Impact of Metal Oxide Impurities on Amine Stability in Solution
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with amine-containing molecules in solution.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with amine-containing molecules in solution. Metal oxide impurities, often overlooked, can be a significant source of degradation, leading to loss of product, formation of unknown impurities, and compromised experimental outcomes. This resource provides in-depth troubleshooting guidance, answers to frequently asked questions, and validated experimental protocols to help you diagnose and mitigate these issues effectively.
FAQs: Understanding the Problem
This section addresses fundamental questions about the role of metal oxide impurities in amine degradation.
Q1: What are common metal oxide impurities and where do they come from?
Metal oxide impurities can be introduced at various stages of your workflow. Common sources include:
Raw Materials and Reagents: Catalysts, precursors, and even high-purity salts can contain trace levels of metal impurities.[1][2]
Manufacturing and Storage Equipment: Stainless steel reactors, vessels, and pipework are common sources.[3][4] Corrosion or leaching, especially under acidic or high-temperature conditions, can release metal ions like iron, chromium, and nickel, which then form oxides.[5][6]
Environmental Contaminants: Dust and particulates, such as fly ash in industrial settings, can introduce a variety of metal oxides.[7]
The most frequently encountered and catalytically active metal oxides include various forms of iron oxide (e.g., magnetite, hematite), zinc oxide, and copper oxides.[1][8][9]
Q2: How exactly do metal oxides cause amine degradation?
Metal oxides are not inert; they can actively catalyze the degradation of amines, primarily through oxidative pathways. The mechanism often involves a series of redox reactions on the surface of the metal oxide particle.[8]
A simplified, generally accepted mechanism involves:
Adsorption: The amine molecule adsorbs onto the surface of the metal oxide.[10]
Electron Transfer: The metal ion in the oxide (e.g., Fe³⁺) oxidizes the amine by accepting an electron, which in turn reduces the metal ion (e.g., to Fe²⁺).[11] This generates a highly reactive amine radical cation.
Radical Propagation: This initial radical can trigger a chain reaction, leading to further amine degradation.[11]
Catalyst Regeneration: Dissolved oxygen in the solution can re-oxidize the reduced metal ion (e.g., Fe²⁺ back to Fe³⁺), regenerating the catalytic site and allowing the degradation cycle to continue.[11]
This catalytic cycle means that even trace amounts of metal oxide impurities can cause significant degradation over time.[1][12]
Q3: Which types of amines are most susceptible to this degradation?
The susceptibility of an amine to metal oxide-catalyzed degradation depends on its structure. Generally, secondary and tertiary aliphatic amines are more easily oxidized than primary amines.[13] The presence of electron-donating groups near the nitrogen atom can increase the susceptibility to oxidation.
Q4: What are the typical degradation products I should be looking for?
Degradation can lead to a variety of products, including:
Smaller Amines and Ammonia: Through dealkylation or fragmentation of the parent amine.[11][13]
Aldehydes and Ketones: From oxidation of the carbon adjacent to the nitrogen.[14]
N-oxides: A common product of amine oxidation.[16]
Polymeric Materials: Complex, often colored, degradation products can form, sometimes referred to as "sludge" in industrial contexts.[17]
The appearance of new, unidentified peaks in your analytical runs (e.g., HPLC, GC, LC-MS) is a key indicator that degradation may be occurring.[18][19]
Troubleshooting Guide
Use this section to diagnose and resolve amine stability issues you may be encountering in your experiments.
Issue 1: I'm observing unexpected loss of my amine compound over time in my formulation.
Possible Cause: Catalytic degradation by metal oxide impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected amine loss.
Issue 2: My amine-containing solution is changing color (e.g., turning yellow or brown) upon storage.
Possible Cause: Formation of colored degradation products, often resulting from oxidative processes catalyzed by metal impurities.[17]
Diagnostic Steps:
Visual Inspection: Note the rate and intensity of the color change under different conditions (e.g., light vs. dark, ambient vs. elevated temperature).
UV-Vis Spectroscopy: Quantify the color change by scanning the solution's absorbance. This can be a simple, semi-quantitative way to track the degradation rate.
LC-MS Analysis: Attempt to identify the molecular weights of the colored impurities. Often, these are complex, higher molecular weight species formed from the initial degradation products.
Root Cause Analysis: Review the potential sources of metal contamination as listed in FAQ Q1. Pay special attention to any stainless steel components that are new, corroded, or have been subjected to harsh cleaning procedures.[6]
Issue 3: I'm seeing new, unidentified peaks in my HPLC or LC-MS analysis of my amine solution.
Possible Cause: Formation of amine degradation products.
Analytical Approach:
Forced Degradation Study: Intentionally degrade a sample of your amine to generate a "fingerprint" of potential degradation products. A common method is to treat the solution with a small amount of hydrogen peroxide in the presence of a metal salt (e.g., FeCl₃). This can help in the tentative identification of the unknown peaks in your experimental samples.
Mass Spectrometry (MS) Analysis: Use high-resolution MS to obtain accurate mass data for the unknown peaks. This information is critical for proposing molecular formulas.
Tandem MS (MS/MS): Fragment the unknown peaks in the mass spectrometer. The resulting fragmentation pattern provides structural clues that can help elucidate the identity of the degradation products.
Review Literature: Search for known degradation products of similar amine compounds. The pathways are often conserved.[18][19]
Experimental Protocols
These protocols provide step-by-step guidance for investigating the impact of metal oxides.
Protocol 1: Metal Oxide Spiking Study to Confirm Amine Susceptibility
This experiment is a self-validating system to determine if specific metal oxides catalyze the degradation of your amine.
Objective: To quantify the degradation of an amine in solution in the presence of various metal oxide impurities.
Materials:
Your amine compound of interest
The solvent/buffer system for your formulation
Fine powders (<5 µm) of representative metal oxides (e.g., Fe₂O₃, Fe₃O₄, ZnO, CuO)
Control (no metal oxide)
Chelating agent (e.g., EDTA)
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Methodology:
Stock Solution Preparation: Prepare a stock solution of your amine in the desired solvent at a known concentration.
Sample Preparation:
Label a series of vials for each condition: Control, Fe₂O₃, Fe₃O₄, ZnO, CuO, and a positive control with a chelator (e.g., Fe₂O₃ + EDTA).
To each vial (except the Control), add a specific amount of the corresponding metal oxide powder (e.g., 10 ppm).
To the "chelator" vial, add both the metal oxide and a molar excess of EDTA.
Add an equal volume of the amine stock solution to all vials.
Incubation:
Store all vials under the same conditions (e.g., 40°C in an incubator) to simulate accelerated aging.
Protect samples from light if your compound is light-sensitive.
Time-Point Analysis:
At specified time points (e.g., T=0, 24h, 48h, 1 week), withdraw an aliquot from each vial.
Immediately filter the aliquot through a 0.22 µm syringe filter to remove the metal oxide particles.
Analyze the filtrate by HPLC-UV or LC-MS to determine the concentration of the remaining parent amine.
Data Analysis:
Plot the percentage of remaining amine versus time for each condition.
Compare the degradation rate in the presence of each metal oxide to the Control. A significantly faster rate indicates catalytic activity.
The "chelator" sample should show a degradation rate similar to the Control, confirming that metal ions are responsible for the catalysis.
Data Presentation Example:
Table 1: Effect of Metal Oxides on Amine Stability (Example Data)
Condition
Amine Remaining at 48h (%)
Degradation Rate Constant (k, hr⁻¹)
Control (No Oxide)
98.5
0.00015
Fe₂O₃ (10 ppm)
75.2
0.0060
Fe₃O₄ (10 ppm)
81.0
0.0044
CuO (10 ppm)
68.9
0.0078
ZnO (10 ppm)
95.3
0.00049
Fe₂O₃ + EDTA
98.1
0.00019
Mitigation Strategies
If you've confirmed that metal oxide impurities are causing degradation, consider the following strategies.
Source Material Control
The most effective strategy is prevention.
High-Purity Reagents: Use reagents and solvents with specified low levels of metal impurities.[1] Many suppliers offer "metal-free" or "low-metal" grades.
Material Selection: When possible, use glass-lined reactors instead of stainless steel for sensitive processes.[3] If stainless steel is necessary, choose a high-grade, corrosion-resistant alloy like duplex stainless steel.[3]
Use of Chelating Agents
Chelating agents are molecules that bind tightly to metal ions, effectively sequestering them and preventing them from participating in catalytic reactions.
Common Chelators: Ethylenediaminetetraacetic acid (EDTA) and its salts are highly effective and widely used.
Application: Add a small concentration (e.g., 0.01-0.1%) of a chelating agent to your formulation. The optimal concentration should be determined experimentally.
Mechanism Diagram:
Caption: Chelators inactivate metal ions, halting the degradation cycle.
Process Optimization
Minimize Oxygen: Since dissolved oxygen is often required to regenerate the metal catalyst, de-gassing solvents or blanketing the reaction vessel with an inert gas (e.g., nitrogen or argon) can significantly slow degradation.
Control pH: The catalytic activity of metal oxides can be pH-dependent.[8] Experimentally determine the pH at which your amine is most stable.
Temperature Control: Degradation reactions are typically accelerated at higher temperatures.[20] Store and process materials at the lowest practical temperature.
By systematically investigating potential sources of contamination and implementing these targeted strategies, you can significantly improve the stability of your amine-containing solutions, leading to more reliable and reproducible results in your research and development efforts.
References
Synthesis of Amine-stabilized Aqueous Colloidal Iron Oxide Nanoparticles - PMC. (n.d.). National Institutes of Health.
1995: CONTROLLING CORROSION IN AMINE TREATING PLANTS - Amine Gas Treatment. (n.d.). Amine Gas Treatment.
Amine Oxidation Catalyzed by NO2 - OSTI.GOV. (n.d.). Office of Scientific and Technical Information.
Effect of Amines on the Surface Charge Properties of Iron Oxides - ResearchGate. (n.d.). ResearchGate.
Developments in the Aerobic Oxidation of Amines | ACS Catalysis. (2012, May 9). ACS Publications.
Failure Modes and Prevention Strategies for Amine-Induced Corrosion in Absorbers of Post-Combustion Carbon Capture Units - ResearchGate. (2026, January 2). ResearchGate.
Amine corrosion: The role of stainless steel in mitigation. (2021, March 29). Stainless Steel World.
Catalytic Applications of Natural Iron Oxides and Hydroxides: A Review - MDPI. (2025, February 28). MDPI.
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC. (n.d.). National Institutes of Health.
INVESTIGATIVE STUDIES ON THE STABILITY OF AN AMINE BLEND IN THE PRESENCE OF EXHAUST GAS DUST (METAL OXIDE) IMPURITIES DURING AN - Scholaris. (n.d.). Scholaris.
Trace Metal Impurities in API Synthesis and Drug Quality - Sigma-Aldrich. (n.d.). MilliporeSigma.
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research. (2022, October 18). ACS Publications.
Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes | ACS Omega. (2023, July 17). ACS Publications.
A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments | Request PDF. (2021, January 4). ResearchGate.
Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes - PMC. (n.d.). National Institutes of Health.
A Review on Metal Impurities in Pharmaceuticals | Request PDF. (n.d.). ResearchGate.
Corrosion Mechanism of Austenitic Stainless Steel in Simulated Small Modular Reactor Primary Water Chemistry - MDPI. (2025, August 4). MDPI.
Impact of Solvent on the Thermal Stability of Amines - PMC. (n.d.). National Institutes of Health.
A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products - MDPI. (2024, December 20). MDPI.
Corrosion of UNS S30403 stainless steel trays in an amine unit - ResearchGate. (n.d.). ResearchGate.
Pharmaceutical impurities: A review of their importance in drug safety and efficacy. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Environmental Science & Technology. (2014, March 11). ACS Publications.
Contamination in Amine Systems | Refining Community. (n.d.). Refining Community.
Recent trends in the impurity profile of pharmaceuticals - PMC. (n.d.). National Institutes of Health.
MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS - DTIC. (n.d.). Defense Technical Information Center.
IMPURITIES AND ITS IMPORTANCE IN PHARMACY. (2010, July 15). International Journal of Pharmaceutical Sciences Review and Research.
Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC.
Reclamation of reactive metal oxides from complex minerals using alkali roasting and leaching – an improved approach to process engineering. (n.d.). Royal Society of Chemistry.
Amine Oxides. In: Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4). Wiley Online Library.
Advancing Amine Degradation Analysis - CCS Knowledge Centre. (2021, January 26). International CCS Knowledge Centre.
GC-MS analysis to confirm purity of (2-Methoxyethyl)(methyl)amine hydrochloride
An In-Depth Comparative Guide to Purity Analysis of (2-Methoxyethyl)(methyl)amine Hydrochloride: GC-MS vs. Orthogonal Methods In the landscape of pharmaceutical development and chemical synthesis, the purity of starting...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to Purity Analysis of (2-Methoxyethyl)(methyl)amine Hydrochloride: GC-MS vs. Orthogonal Methods
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. (2-Methoxyethyl)(methyl)amine hydrochloride, a key building block in various synthetic pathways, is no exception. Its purity can directly influence reaction yields, impurity profiles, and the ultimate safety of the final active pharmaceutical ingredient (API).
This guide provides a senior application scientist’s perspective on confirming the purity of (2-Methoxyethyl)(methyl)amine hydrochloride. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a powerful but often challenging technique for such polar molecules. Furthermore, we will objectively compare GC-MS with robust orthogonal methods—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—providing the data-driven insights necessary for researchers to select the most appropriate analytical strategy for their specific needs.
The Analytical Challenge: The Nature of Amine Hydrochlorides
(2-Methoxyethyl)(methyl)amine hydrochloride presents a distinct analytical challenge due to its fundamental physicochemical properties. As a salt, it is non-volatile and thermally labile. Direct injection into a hot GC inlet would lead to decomposition rather than the required volatilization, rendering the analysis futile. The primary amine moiety is also highly polar and prone to interacting with active sites within the GC system, leading to poor peak shape and inconsistent results. Therefore, a direct GC-MS approach is not viable; a chemical modification step known as derivatization is mandatory.
Primary Method: GC-MS Analysis via Derivatization
Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are more amenable to a particular analytical technique. For the GC-MS analysis of (2-Methoxyethyl)(methyl)amine hydrochloride, the goal is to convert the polar, non-volatile amine salt into a less polar, more volatile derivative.
The Rationale for Derivatization
Increased Volatility : By replacing the active hydrogen on the amine with a bulkier, non-polar group (e.g., a trimethylsilyl or acetyl group), the intermolecular forces are significantly reduced, allowing the molecule to transition into the gas phase at a lower temperature.
Improved Peak Shape : The derivatization process masks the polar amine group, preventing unwanted interactions with the GC column and leading to sharper, more symmetrical peaks.
Enhanced Mass Spectral Information : Derivatization can produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural confirmation.
A common and effective approach is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Experimental Protocol: GC-MS with BSTFA Derivatization
Objective: To determine the purity of (2-Methoxyethyl)(methyl)amine hydrochloride by converting it to its trimethylsilyl (TMS) derivative for GC-MS analysis.
Methodology:
Sample Preparation (Free Basing):
Accurately weigh approximately 10 mg of the (2-Methoxyethyl)(methyl)amine hydrochloride sample into a 2 mL vial.
Add 1 mL of a 1 M Sodium Hydroxide (NaOH) solution to neutralize the hydrochloride salt and liberate the free amine.
Add 1 mL of a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) and vortex vigorously for 1 minute to extract the free amine into the organic layer.
Carefully transfer the organic layer to a clean, dry vial. Anhydrous sodium sulfate can be used to remove any residual water.
Derivatization:
Transfer 100 µL of the organic extract containing the free amine into a new autosampler vial.
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 8890 GC or equivalent.
Mass Spectrometer: Agilent 5977B MSD or equivalent.
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is recommended.
Injection Volume: 1 µL.
Inlet Temperature: 250°C.
Split Ratio: 20:1.
Oven Program:
Initial Temperature: 60°C, hold for 2 minutes.
Ramp: 10°C/min to 280°C.
Hold: 5 minutes at 280°C.
MSD Transfer Line: 280°C.
Ion Source: 230°C.
Quadrupole: 150°C.
Scan Range: 40-450 m/z.
Data Analysis:
The purity is calculated based on the relative peak area of the derivatized (2-Methoxyethyl)(methyl)amine in the total ion chromatogram (TIC).
The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of the TMS-derivatized compound.
Workflow Diagram: GC-MS with Derivatization
Caption: Workflow for GC-MS purity analysis via silylation.
Orthogonal Method 1: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
High-Performance Liquid Chromatography (HPLC) is an excellent alternative that analyzes compounds in the liquid phase, thereby avoiding the need for derivatization. Since (2-Methoxyethyl)(methyl)amine lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) is required. CAD offers near-universal detection for non-volatile and semi-volatile compounds, providing a response that is more uniform and independent of the analyte's chemical structure compared to UV detection.
Experimental Protocol: HPLC-CAD
Objective: To determine the purity of (2-Methoxyethyl)(methyl)amine hydrochloride without derivatization.
Methodology:
Sample Preparation:
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
Dissolve and dilute to the mark with the mobile phase starting condition (e.g., 95% Mobile Phase A).
HPLC-CAD Instrumentation and Conditions:
HPLC System: Thermo Scientific Vanquish or equivalent.
Detector: Charged Aerosol Detector (CAD).
Column: A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar amines. Example: Acclaim Trinity P1 (100 x 2.1 mm, 3 µm).
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Column Temperature: 30°C.
Gradient Program:
0-1 min: 5% B.
1-8 min: Gradient to 90% B.
8-10 min: Hold at 90% B.
10.1-12 min: Return to 5% B and re-equilibrate.
Data Analysis:
Purity is determined by the area percent of the main peak relative to all other peaks in the chromatogram.
CAD provides a more accurate estimation of mass-based purity compared to UV for compounds with varying chromophores.
Orthogonal Method 2: Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei. By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.
Experimental Protocol: ¹H qNMR
Objective: To determine the absolute purity (mass fraction) of (2-Methoxyethyl)(methyl)amine hydrochloride.
Methodology:
Sample Preparation:
Select a suitable, high-purity internal standard that has resonances in a clean region of the spectrum (e.g., Maleic Acid or Dimethyl Sulfone).
Accurately weigh ~15 mg of the (2-Methoxyethyl)(methyl)amine hydrochloride sample and ~10 mg of the certified internal standard into the same vial.
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of D₂O).
NMR Instrumentation and Conditions:
Spectrometer: Bruker 400 MHz Avance III or equivalent.
Probe: Standard 5 mm BBO probe.
Experiment: Standard quantitative ¹H experiment.
Key Parameters:
A long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest is crucial for accurate quantification (e.g., D1 = 30s).
A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Pulse angle of 90°.
Data Analysis:
Integrate a well-resolved, unique proton signal from the analyte and a signal from the internal standard.
Gold standard for volatile impurity profiling and structural elucidation.
Robust, high-throughput, no derivatization.
Primary method, highly accurate, no analyte-specific reference needed.
Weaknesses
Complex sample prep, potential for artifacts from derivatization.
CAD response can be non-linear; not ideal for volatile impurities.
Lower sensitivity, requires expensive equipment and skilled operators.
Decision Logic: Selecting the Right Tool
The choice of analytical technique is driven by the specific question being asked. The following decision tree can guide researchers to the most appropriate method.
Caption: Decision tree for selecting an analytical method.
Conclusion
Confirming the purity of (2-Methoxyethyl)(methyl)amine hydrochloride requires a thoughtful analytical approach. While GC-MS offers unparalleled specificity and is a powerful tool for identifying unknown volatile impurities, its utility is contingent upon a successful and reproducible derivatization strategy. This multi-step process can be time-consuming and introduce potential variability.
For routine quality control and high-throughput screening, HPLC with universal detection (e.g., CAD) presents a more streamlined and robust alternative, eliminating the need for derivatization entirely. It provides reliable relative purity data for non-volatile impurities.
When the objective is to establish the absolute purity of a batch, for instance, to qualify it as a reference material, qNMR stands out as the definitive technique. As a primary ratio method, it delivers exceptional accuracy and does not require an identical, pre-certified standard of the analyte, making it the gold standard for metrological traceability.
Ultimately, a comprehensive purity assessment may leverage these techniques orthogonally. For example, HPLC-CAD could be used for routine process control, while GC-MS is employed to investigate an unknown impurity, and qNMR is used to certify the final product's absolute purity. This multi-faceted approach ensures the highest level of confidence in the quality of this critical chemical building block.
References
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. [Link]
United States Pharmacopeia (USP). (2021). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. [Link]
Comparative
Comparative reactivity of (2-Methoxyethyl)(methyl)amine vs other secondary amines
Comparative Reactivity of (2-Methoxyethyl)(methyl)amine: A Guide to Secondary Amine Selection in Synthesis As drug development increasingly demands precise control over the physicochemical properties of active pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity of (2-Methoxyethyl)(methyl)amine: A Guide to Secondary Amine Selection in Synthesis
As drug development increasingly demands precise control over the physicochemical properties of active pharmaceutical ingredients (APIs), the selection of secondary amine building blocks has become a critical strategic decision. (2-Methoxyethyl)(methyl)amine (CAS 38256-93-8) is an acyclic, aliphatic secondary amine featuring an ether linkage. It is frequently utilized in the synthesis of complex therapeutics, including the prostate cancer drug Relugolix[1] and various 3-cyanoquinoline protein tyrosine kinase (PTK) inhibitors[2].
This guide provides an objective, data-driven comparison of (2-Methoxyethyl)(methyl)amine against other common secondary amines, detailing the thermodynamic and kinetic causality behind its reactivity, and providing self-validating experimental protocols.
Thermodynamic and Kinetic Causality: Basicity vs. Nucleophilicity
The reactivity of an amine is governed by two distinct but related properties: basicity (thermodynamic affinity for protons) and nucleophilicity (kinetic rate of attack on an electrophile)[3].
Electronic Effects: The methoxy group in (2-Methoxyethyl)(methyl)amine exerts a mild electron-withdrawing inductive effect (-I). This slightly depresses its basicity (predicted pKa ~9.52) compared to purely aliphatic amines like diethylamine (pKa ~10.5) or cyclic amines like piperidine (pKa ~11.2)[3][4].
Steric Profile & Nucleophilicity: According to the Mayr nucleophilicity scale, secondary amines are generally stronger nucleophiles than primary amines due to the electron-donating effect of the additional alkyl group[3][5]. While highly hindered amines like diisopropylamine have low nucleophilicity (
N<11
), (2-Methoxyethyl)(methyl)amine possesses high conformational flexibility. Its nucleophilicity parameter (
N
) is estimated between 14.8 and 15.5, placing it kinetically above bis(2-methoxyethyl)amine (
N=13.24
)[6] and on par with morpholine (
N≈15.6−16.4
)[7].
Table 1: Quantitative Reactivity Comparison
Amine
Structure Type
pKa (approx)
Mayr Nucleophilicity (
N
)
Steric Profile
Primary Synthetic Use Case
Piperidine
Cyclic Aliphatic
11.2
~17.8 - 18.1
Low (Pinned back)
Aggressive aminations, strong base
Morpholine
Cyclic Ether/Amine
8.3
~15.6 - 16.4
Low (Pinned back)
Mild aminations, ADME tuning
(2-Methoxyethyl)(methyl)amine
Acyclic Ether/Amine
9.5
~14.8 - 15.5*
Moderate (Flexible)
SNAr, solubility enhancement
Diethylamine
Acyclic Aliphatic
10.5
~14.7
Moderate (Flexible)
General amidation
Diisopropylamine
Acyclic Branched
11.0
< 11.0
High
Non-nucleophilic base (LDA precursor)
*Estimated based on structurally related aliphatic secondary amines and Mayr database parameters[3][5][6].
Caption: Classification of secondary amines based on nucleophilicity and steric hindrance.
The following protocols demonstrate the practical application of (2-Methoxyethyl)(methyl)amine, emphasizing the causality behind solvent selection and workup validation.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) on Halopyridines
Context: Synthesis of heteroaromatic intermediates (e.g., Relugolix precursors)[1].
Setup & Solvent Causality: Dissolve the electrophile (e.g., a 4-chloro-pyridine derivative) in anhydrous Dimethyl Sulfoxide (DMSO). Causality: Polar aprotic solvents like DMSO are chosen because they solvate cations but leave the amine nucleophile unsolvated, increasing its nucleophilicity by up to 100-fold compared to protic solvents[3].
Reagent Addition: Add 2.5 equivalents of (2-Methoxyethyl)(methyl)amine. Causality: The excess amine acts as an intrinsic acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward without requiring a secondary base.
Reaction & Thermal Control: Heat the mixture to 80°C for 4 hours. The moderate basicity of the amine prevents unwanted degradation or elimination reactions that stronger bases might trigger at elevated temperatures.
Self-Validation (In-Process): Monitor the reaction via LC-MS. The protocol is validated when the starting material mass completely disappears, replaced by the
[M+H]+
peak of the substituted product.
Workup Validation: Quench the reaction by pouring it into ice water. Extract with Ethyl Acetate. Wash the organic layer extensively with dilute aqueous
NaHCO3
and brine. Causality: The unreacted (2-Methoxyethyl)(methyl)amine and its hydrochloride salt are highly water-soluble due to the hydrogen-bonding capacity of the methoxy group, ensuring a self-cleansing phase separation that yields high-purity organic products[8].
Caption: SNAr mechanism showing nucleophilic attack and Meisenheimer complex formation.
Protocol B: Amidation of Acyl Chlorides
Context: Synthesis of functionalized amides for ADME optimization[9].
Setup: Dissolve the acyl chloride in Dichloromethane (DCM) at 0°C. Cold conditions suppress exothermic degradation.
Base Selection: Add 1.2 equivalents of Triethylamine (TEA), followed dropwise by 1.05 equivalents of (2-Methoxyethyl)(methyl)amine. Causality: TEA (pKa ~10.7) is utilized as an auxiliary base because it is sterically hindered and more basic than our target amine (pKa ~9.5). It preferentially neutralizes the HCl byproduct without competing as a nucleophile for the acyl electrophile[3].
Self-Validation: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1). Complete consumption of the UV-active acyl chloride spot into a more polar amide spot validates the reaction completion.
Workup: Wash the DCM layer with 1M HCl. Causality: The acidic wash protonates any residual TEA and unreacted (2-Methoxyethyl)(methyl)amine, pulling them into the aqueous phase and leaving the neutral amide product in the organic layer.
Strategic Applications in Drug Development
Choosing (2-Methoxyethyl)(methyl)amine over alternatives like morpholine or piperidine is rarely accidental. It provides two distinct advantages in medicinal chemistry:
Lipophilicity (LogP) Tuning: The incorporation of the methoxyethyl chain introduces a flexible hydrogen-bond acceptor. This significantly improves the aqueous solubility and membrane permeability of the final API compared to rigid cyclic systems or highly lipophilic alkyl chains[8].
Chemoselectivity: Its moderate basicity (pKa ~9.5) allows for robust amination while minimizing the risk of base-catalyzed epimerization at adjacent chiral centers—a common pitfall when utilizing stronger bases like piperidine[3][4].
References
Master Organic Chemistry. "Nucleophilicity Trends of Amines".
PubMed / J Org Chem. "Nucleophilicities of primary and secondary amines in water".
Google Patents. "Process for the preparation of relugolix (WO2024126674A1)".
Google Patents. "Substituted 3-cyanoquinolines (USRE42376E1)".
Comparing nucleophilicity of methoxy(ethyl)amine and ethoxy(ethyl)amine
Title: Comparative Guide: Nucleophilicity of Methoxy(ethyl)amine vs. Ethoxy(ethyl)amine Target Audience: Researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Guide: Nucleophilicity of Methoxy(ethyl)amine vs. Ethoxy(ethyl)amine
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Structural Analysis
In the realm of organic synthesis and drug development—particularly in the formulation of lipid nanoparticles for RNAi therapeutics and active pharmaceutical ingredient (API) synthesis—the selection of an appropriate nucleophile dictates reaction efficiency, yield, and regioselectivity. Two closely related primary amines, 2-methoxyethylamine and 2-ethoxyethylamine , feature an ether linkage within their alkyl chains. While structurally similar, their physicochemical properties diverge significantly, profoundly impacting their nucleophilic strength. This guide provides an objective, data-driven comparison of their nucleophilicity and outlines a self-validating experimental protocol for kinetic evaluation.
Physicochemical Properties & Basicity
A nucleophile's strength is heavily influenced by its basicity (pKa) and the steric environment surrounding the electron-donating nitrogen atom. Table 1 summarizes the key quantitative properties of both amines.
Table 1: Physicochemical Properties of Methoxy(ethyl)amine and Ethoxy(ethyl)amine
Property
2-Methoxyethylamine
2-Ethoxyethylamine
CAS Number
109-85-3
110-76-9
Chemical Structure
CH3-O-CH2-CH2-NH2
CH3-CH2-O-CH2-CH2-NH2
Molecular Weight
75.11 g/mol
89.14 g/mol
pKa (Conjugate Acid)
9.89
6.26
Steric Hindrance
Lower (Methyl ether)
Higher (Ethyl ether)
Mechanistic Causality:
The most striking difference between these two molecules is the pKa of their conjugate acids. 2-Methoxyethylamine exhibits a pKa of 9.89, which is typical for primary aliphatic amines 1. In stark contrast, 2-ethoxyethylamine has a reported pKa of 6.26 2.
In theory, an ethyl group exerts a slightly stronger inductive electron-donating (+I) effect than a methyl group, which should marginally increase basicity. However, this electronic effect is entirely overridden by differential solvation. In aqueous media, the bulkier ethyl group disrupts the hydration sphere around the protonated amine, destabilizing the conjugate acid and drastically lowering the pKa. Consequently, the lone pair on the nitrogen of 2-ethoxyethylamine is less thermodynamically available for donation, rendering it a significantly weaker base and, by extension, a weaker nucleophile 3.
Logical relationship between alkyl chain sterics, solvation, and nucleophilicity.
Nucleophilicity Comparison (Mayr's Scale)
To objectively compare nucleophilicity without the confounding variables of specific reaction conditions, researchers rely on the Mayr nucleophilicity scale4. The scale uses the linear free-energy relationship:
logk(20∘C)=s(N+E)
Where
k
is the second-order rate constant,
s
is the nucleophile-specific sensitivity parameter,
N
is the nucleophilicity parameter, and
E
is the electrophilicity parameter of a reference electrophile.
Based on established kinetic data for primary amines (e.g., ethylamine
N=12.9
), 2-methoxyethylamine is estimated to have an
N
parameter slightly below 12.9 due to the electron-withdrawing nature of the ether oxygen relative to a pure alkyl chain 3. 2-Ethoxyethylamine , burdened by increased steric bulk and a significantly lower pKa, is predicted to exhibit a substantially lower
N
parameter, resulting in slower reaction rates in
SN2
and nucleophilic addition workflows.
Experimental Protocol: Kinetic Determination of Nucleophilicity
To empirically validate the theoretical nucleophilicity of these amines, the following UV-Vis kinetic protocol must be employed.
Self-Validating System Design:
By measuring the reaction rates against at least three different reference benzhydrylium ions, the linearity of the
logk
vs
E
plot acts as an internal control. A strictly linear plot confirms that the reaction follows a consistent bimolecular rate-determining step. Any deviation from linearity immediately flags a change in mechanism or competing side reactions (e.g., general-base catalysis), thereby self-validating the integrity of the kinetic data.
Step-by-Step Methodology:
Electrophile Selection: Select 3-5 reference benzhydrylium tetrafluoroborate salts with known
E
parameters (e.g.,
E
ranging from -10 to -5) that provide measurable half-lives (10 seconds to 30 minutes) when reacted with primary amines.
Solution Preparation: Prepare a
10−4
M solution of the chosen benzhydrylium ion in anhydrous acetonitrile. Prepare the amine (nucleophile) solutions in large excess (
10−2
to
10−1
M) to ensure pseudo-first-order kinetics.
Kinetic Measurement: Using a stopped-flow UV-Vis spectrophotometer thermostated at 20 °C, mix equal volumes of the electrophile and nucleophile solutions.
Data Acquisition: Monitor the exponential decay of the benzhydrylium ion's characteristic absorbance band (typically between 400–600 nm).
Rate Constant Calculation: Extract the pseudo-first-order rate constant (
kobs
) from the decay curve. Calculate the second-order rate constant (
k
) by plotting
kobs
against the amine concentration (
k=kobs/[Amine]
).
Parameter Derivation: Plot
logk
against the
E
parameters of the selected benzhydrylium ions. The slope of the linear regression yields the sensitivity parameter (
s
), and the x-intercept allows for the calculation of the nucleophilicity parameter (
N
).
Self-validating UV-Vis kinetic workflow for determining Mayr nucleophilicity parameters.
Conclusion
For drug development professionals optimizing synthetic routes, 2-methoxyethylamine is the superior nucleophile compared to 2-ethoxyethylamine. Its optimal hydration profile and minimal steric hindrance preserve its basicity (pKa 9.89), ensuring rapid and efficient nucleophilic attack. 2-Ethoxyethylamine's anomalous drop in basicity (pKa 6.26) severely limits its reactivity, making it less suitable for reactions requiring a potent nucleophile.
References
BenchChem. "A Comparative Guide to Ethoxy(ethyl)amine and Methoxy(ethyl)amine as Nucleophiles." 3
1H NMR vs 13C NMR for characterization of substituted ethylamines
Title: Structural Decoding of Substituted Ethylamines: A Comparative Guide to 1H vs. 13C NMR Spectroscopy Substituted ethylamines form the core pharmacophore of numerous neuroactive drugs, including catecholamines, antih...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural Decoding of Substituted Ethylamines: A Comparative Guide to 1H vs. 13C NMR Spectroscopy
Substituted ethylamines form the core pharmacophore of numerous neuroactive drugs, including catecholamines, antihistamines, and amphetamine derivatives[1]. Accurate structural characterization and purity determination of these compounds are critical in pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for this task. While 1H NMR offers unparalleled sensitivity and stereochemical connectivity data, 13C NMR provides an unambiguous map of the carbon skeleton[2].
This guide objectively compares both modalities, detailing the causality behind experimental parameter selection and providing self-validating protocols for robust pharmaceutical analysis.
Fundamental Comparison: 1H vs. 13C NMR in Amine Analysis
The choice between 1H and 13C NMR hinges on the specific analytical objective: mapping stereochemical relationships versus resolving a complex mixture of structural isomers.
1H NMR (Proton NMR): Highly sensitive due to the high gyromagnetic ratio and 99.98% natural abundance of the 1H isotope. In substituted ethylamines, 1H NMR is indispensable for determining the substitution pattern via spin-spin coupling (J-coupling). For example, a chiral center adjacent to the amine (as in amphetamines) renders the neighboring methylene protons diastereotopic, resulting in complex ABX spin systems that confirm the 3D stereochemical environment. However, amine (-NH2) protons often appear as broad, unquantifiable singlets due to chemical exchange and quadrupolar relaxation from the adjacent 14N nucleus[3].
13C NMR (Carbon NMR): Operates over a much broader chemical shift range (~200 ppm compared to ~12 ppm for 1H), drastically reducing signal overlap[4]. Although it suffers from low sensitivity (1.1% natural abundance), proton-decoupled 13C NMR yields sharp singlets for every unique carbon. Crucially, it detects quaternary carbons (e.g., the ipso-carbon of an aromatic ring attached to the ethylamine chain) which are invisible in 1H NMR[4].
Table 1: Quantitative and Qualitative Comparison of 1H and 13C NMR for Ethylamines
Parameter
1H NMR Spectroscopy
13C NMR Spectroscopy
Sensitivity
Extremely High (99.98% natural abundance)
Low (1.1% natural abundance)
Chemical Shift Range
~0 to 12 ppm (High overlap risk)
~0 to 220 ppm (Minimal overlap risk)
Coupling Information
Extensive homonuclear J-coupling (Connectivity)
None (Typically proton-decoupled singlets)
Quaternary Carbons
Invisible
Clearly resolved
Acquisition Time
Minutes (16–64 scans)
Hours (512–1024+ scans)
qNMR Suitability
Primary choice for rapid purity assays
Excellent for complex mixtures (requires specific pulse sequences)
Mechanistic Insights into Experimental Choices
The D2O Exchange Phenomenon
When analyzing primary or secondary ethylamines via 1H NMR, the N-H protons can obscure critical aliphatic signals. By adding a drop of Deuterium Oxide (D2O) to the sample, the labile N-H protons rapidly exchange with deuterium. Because deuterium resonates at a different frequency, the N-H signal disappears from the 1H spectrum. This physically validates which peaks belonged to the amine group and simplifies the integration of the underlying C-H protons[3].
Overcoming the NOE in 13C qNMR
Standard 13C NMR uses broadband proton decoupling, which transfers magnetization from protons to carbons via the Nuclear Overhauser Effect (NOE). This enhances carbon signals, but unevenly—carbons with attached protons (CH, CH2, CH3) are enhanced significantly more than quaternary carbons. For quantitative 13C NMR (13C qNMR), this destroys the direct proportionality between peak area and concentration. To solve this, an inverse-gated decoupling pulse sequence is employed. The decoupler is turned on only during acquisition (to collapse multiplets into singlets) and turned off during a long relaxation delay (to allow NOE to decay), ensuring all carbon signals are strictly proportional to their molar concentration[4].
Workflow and Logical Relationships
Caption: Logical workflow for orthogonal characterization of substituted ethylamines using NMR.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols incorporate internal validation steps. A measurement is only deemed valid if the internal standard (IS) recovers accurately and the relaxation delays are empirically justified.
Protocol 1: High-Precision 1H qNMR of Substituted Ethylamines
Objective: Determine the absolute purity of an ethylamine active pharmaceutical ingredient (API).
T1 Relaxation Measurement: Perform an Inversion-Recovery experiment to determine the longest longitudinal relaxation time (T1) of the analyte and the IS. Causality: Ensures complete magnetization recovery between pulses.
Sample Preparation: Accurately weigh ~10 mg of the ethylamine and ~5 mg of a certified reference material (e.g., Maleic acid, T1 ~ 3s) using a microbalance. Dissolve in 0.6 mL of D2O. Validation Check: Ensure the IS peaks do not overlap with the ethylamine's aromatic or aliphatic signals.
Acquisition: Use a standard 90° pulse program. Set the relaxation delay (D1) to at least 7 × T1 of the slowest relaxing proton (e.g., 30 seconds). Acquire 16-64 scans to achieve a Signal-to-Noise Ratio (SNR) > 250:1[5].
Processing & Integration: Apply a 0.3 Hz exponential line broadening window function. Phase and baseline correct manually. Integrate the IS peak and the target analyte peak (e.g., the isolated CH3 doublet).
Calculation: Calculate purity using the standard qNMR equation, factoring in molecular weights, sample weights, and the number of protons contributing to each integrated resonance[5].
Protocol 2: 13C NMR for Skeletal Elucidation and Quantitation
Objective: Resolve overlapping isomers and quantify without NOE bias.
Sample Preparation: Prepare a highly concentrated sample (~50-100 mg) in CDCl3 or DMSO-d6 to compensate for the inherently low sensitivity of the 13C nucleus[4].
Parameter Selection (Inverse-Gated): Select the inverse-gated decoupling pulse sequence. Causality: The decoupler is active only during the acquisition time (AQ) to remove C-H splitting, and inactive during the D1 delay to prevent NOE build-up[4].
Acquisition: Set D1 to 5 × T1 of the slowest relaxing quaternary carbon (often > 60 seconds). Acquire 512-1024 scans.
Validation Check: Compare the integral ratio of a protonated carbon (e.g., CH3) to a quaternary carbon. If NOE is successfully suppressed and relaxation is complete, the molar ratio will exactly match the theoretical molecular formula.
Applications in Pharmaceutical Development
The integration of 1H and 13C NMR provides a comprehensive analytical profile. While 1H qNMR is the workhorse for rapid purity assessment and batch release due to its speed and high precision[6], 13C NMR is vital during early-stage drug development for tracking synthetic pathways, identifying specific regioisomers of substituted amphetamines, and profiling complex mixtures where 1H spectra suffer from severe overlap[2].
For substituted ethylamines, 1H and 13C NMR are not competing techniques but synergistic systems. By understanding the physical causality behind pulse sequences—such as D2O exchange for labile amines and inverse-gated decoupling for NOE suppression—scientists can design self-validating protocols that ensure absolute scientific integrity in pharmaceutical analysis.
References
A Guide to Quantitative NMR (qNMR) - Emery Pharma. Emery Pharma.
Quantitative NMR Spectroscopy in Pharmaceutical R&D.
Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. PMC (NIH).
24.10 Spectroscopy of Amines – Organic Chemistry.
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
2020_Tesis_Fabregat Safont_David.pdf - TDX (Tesis Doctorals en Xarxa). TDX.
Comprehensive Guide: Response Factor Determination for Impurities in Amine Hydrochloride Salts
As a Senior Application Scientist in pharmaceutical development, one of the most persistent analytical bottlenecks is the accurate quantification of unknown or scarce impurities in amine hydrochloride active pharmaceutic...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in pharmaceutical development, one of the most persistent analytical bottlenecks is the accurate quantification of unknown or scarce impurities in amine hydrochloride active pharmaceutical ingredients (APIs). According to ICH Q3A/Q3B guidelines, process-related impurities and degradation products must be strictly quantified to ensure drug safety and efficacy.
When authentic impurity standards are unavailable, highly unstable, or prohibitively expensive to synthesize, analytical chemists must rely on the Relative Response Factor (RRF) . This guide objectively compares the three leading analytical methodologies for RRF determination—traditional HPLC-UV, tandem HPLC-UV-CAD, and qNMR—providing causality-driven insights and self-validating experimental protocols.
The Causality of RRF Variations in Amine Hydrochlorides
Amine hydrochlorides (e.g., Cinacalcet HCl, Sevelamer HCl, and various aliphatic amines) present unique structural and analytical challenges that invalidate the assumption of an RRF equal to 1.0[1]:
Chromophoric Discrepancy: Many aliphatic amines lack strong UV chromophores. Minor structural changes in an impurity (e.g., the formation of an N-oxide, desmethyl degradants, or regioisomers) can drastically alter molar absorptivity. Relying on an uncorrected UV area normalization can lead to severe over- or under-estimation of trace impurities[1].
Salt vs. Free Base Mass Correction: RRF calculations must account for the molecular weight differences between the API salt form and the impurity. If the impurity exists as a free base while the API is a hydrochloride salt, a stoichiometric mass correction factor is mandatory before calculating the slope ratio[2].
Comparison of Analytical Techniques
To establish a robust impurity profiling strategy, laboratories must choose an RRF determination method based on standard availability and structural characteristics.
HPLC-UV (The Slope Method): The compendial standard. It requires the synthesis and isolation of the impurity to generate a multi-point calibration curve. The RRF is derived from the ratio of the impurity's slope to the API's slope[3].
HPLC-UV-CAD (Tandem Mass-Based Method): Charged Aerosol Detection (CAD) provides a near-universal response independent of chemical structure for non-volatile analytes. By splitting the column effluent, CAD measures the absolute mass of an unknown impurity, allowing the calculation of its UV RRF without ever synthesizing a pure standard[4][5].
qNMR (Quantitative NMR): The absolute gold standard for primary ratio measurements. qNMR relies on the direct proportionality between resonance area and the number of nuclei. It is used either to assign absolute purity to an in-house impurity standard or to determine the RRF directly if the impurity can be isolated[4][6].
Caption: Decision matrix for selecting the optimal RRF determination strategy.
Experimental Data: Method Concordance
To validate the interchangeability of these techniques, we examine a representative dataset for the impurities of an amine hydrochloride API (modeled after Cinacalcet HCl)[7]. The data demonstrates high concordance across the three distinct physical principles (UV absorbance, aerosol charge, and nuclear resonance).
Table 1: Comparative RRF Values for Amine Hydrochloride Impurities
Impurity Type
HPLC-UV (Slope Method)
HPLC-UV-CAD (Tandem)
qNMR (Direct)
% RSD (Across Methods)
Desmethyl Amine
0.85
0.88
0.86
1.7%
N-Oxide Degradant
1.42
1.39
1.45
2.1%
Regioisomer
0.99
1.02
0.98
2.0%
RNEA
1.79
1.75
1.81
1.7%
Data Interpretation: The tight % RSD (< 3.0%) proves that tandem HPLC-UV-CAD can successfully substitute the traditional slope method when impurity standards are unavailable, saving months of synthetic chemistry effort.
Self-Validating Experimental Protocols
Protocol 1: qNMR-Assisted Purity and RRF Determination
Causality: qNMR is structurally agnostic. By ensuring complete longitudinal relaxation (T1) of the nuclei, the integrated area becomes a direct, absolute count of protons, eliminating the need for identical reference materials[8].
Step-by-Step Methodology:
Internal Standard (IS) Selection: Select a highly pure (>99.5%) certified reference material (e.g., Maleic acid or 1,3,5-Trimethoxybenzene) whose proton signals do not overlap with the amine hydrochloride or its impurities[8].
Gravimetric Preparation: Using a microbalance, accurately weigh ~10.0 mg of the isolated impurity and ~5.0 mg of the IS into a glass vial. Record exact weights.
Solvation: Dissolve the mixture in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-
d6
or D
2
O). Transfer to a 5 mm NMR tube.
Parameter Optimization (Self-Validation Check): Run an inversion-recovery experiment to determine the longest T1 relaxation time of the target protons. Set the relaxation delay (D1) to
≥5×T1
(typically 30–60 seconds) to ensure >99.3% magnetization recovery.
Acquisition & Calculation: Acquire 1D
1
H-NMR spectra (minimum 64 scans for signal-to-noise > 150:1). Integrate the IS and target peaks. Calculate absolute purity based on the molar ratio and exact weights. Use this absolute purity to correct the mass concentration for the HPLC-UV slope method.
Protocol 2: Universal HPLC-UV-CAD Tandem Method
Causality: CAD normalizes detector response based on the mass of the non-volatile analyte forming aerosol particles. This bypasses the lack of a chromophore, allowing the CAD signal to act as a surrogate for absolute mass concentration.
Step-by-Step Methodology:
System Configuration: Connect the HPLC column effluent to a low-dead-volume flow splitter. Direct 50% of the flow to the UV/PDA detector and 50% to the CAD.
Mobile Phase Volatility (Critical Check): Ensure all mobile phase buffers are strictly volatile (e.g., 10 mM Ammonium formate or Trifluoroacetic acid). Non-volatile salts (like phosphate) will cause massive CAD background noise, invalidating the mass response[8].
API Mass Calibration: Inject the pure API standard at 5 to 7 concentration levels spanning the expected impurity range (e.g., 0.05% to 1.0%). Generate a CAD mass-response curve. Note: CAD response is inherently non-linear; apply a quadratic or logarithmic fit for accurate mass interpolation.
Degradant Analysis: Inject the forced-degradation sample containing the unknown impurities.
RRF Calculation:
Use the CAD calibration curve to determine the absolute mass (
Mimp
) of the unknown impurity peak.
Measure the UV area (
Auv_imp
) of the same peak.
Calculate the RRF using the formula:
RRF=(Auv_imp/Mimp)/(Auv_API/MAPI)
[5].
Caption: Tandem HPLC-UV-CAD workflow for calculating RRF without impurity standards.
Conclusion
For amine hydrochloride salts, assuming an RRF of 1.0 is an analytical risk that can compromise regulatory submissions. While the HPLC-UV slope method remains the standard when impurities are readily synthesized, modern laboratories should integrate qNMR for absolute purity assignment and HPLC-UV-CAD tandem systems for rapid, standard-free RRF determination of trace degradants. Implementing these self-validating systems ensures data integrity, regulatory compliance, and accelerated drug development timelines.
References
THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) . Rasayan Journal.[Link]
The Critical Need for Implementing RRF in the Accurate Assessment of Impurities in Peptide Therapeutics . PubMed (NIH).[Link]
Relative Response Factor (RRF) and its Calculation in HPLC Analysis . Pharmaguideline. [Link]
Determination of Relative Response Factors of Cefazolin Impurities by Quantitative NMR . ResearchGate. [Link]
Methods for determining relative response factors for impurity analysis using liquid chromatography with absorbance and evaporative light scattering detection.
Impurity profiling of carbocisteine by HPLC-CAD, qNMR and UV/vis spectroscopy . Academia.edu.[Link]
Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation . PMC (NIH).[Link]
Determination of Relative Response Factors of Impurities in Paclitaxel with High Performance Liquid Chromatography Equipped with Ultraviolet and Charged Aerosol Detectors . ResearchGate.[Link]
The Stability Showdown: A Comparative Guide to Amine Blends for Industrial CO2 Capture
In the critical landscape of industrial gas treating and carbon capture, the selection of an amine solvent is a decision with far-reaching consequences. While the initial focus often lies on CO2 absorption capacity and k...
Author: BenchChem Technical Support Team. Date: March 2026
In the critical landscape of industrial gas treating and carbon capture, the selection of an amine solvent is a decision with far-reaching consequences. While the initial focus often lies on CO2 absorption capacity and kinetics, the long-term stability of the amine blend is a paramount factor that dictates operational efficiency, cost-effectiveness, and environmental impact. This guide provides an in-depth, objective comparison of the stability of commonly used amine blends, supported by experimental data and protocols, to empower researchers and drug development professionals in making informed decisions for their applications.
The relentless pursuit of efficient and sustainable industrial processes has cast a spotlight on the performance of amine solvents.[1][2] The ideal solvent should not only exhibit high reactivity and capacity for acid gases but also maintain its chemical integrity under the harsh conditions of absorption and regeneration cycles.[1] Solvent degradation leads to a cascade of operational issues, including reduced capture efficiency, increased solvent makeup costs, equipment corrosion, and the formation of environmentally hazardous byproducts.[3][4][5][6][7] This guide will dissect the nuances of amine stability, offering a comparative analysis of prominent amine blends and the methodologies to evaluate their performance.
Understanding the Foes: Mechanisms of Amine Degradation
The degradation of amine solvents is primarily categorized into two main pathways: thermal degradation and oxidative degradation .[4][5][6][8]
Thermal Degradation occurs at the elevated temperatures of the stripper or reboiler, typically through carbamate polymerization and reactions between amines and CO2-derived species.[4] This process leads to the formation of heat-stable salts (HSS) and higher molecular-weight compounds that are not easily regenerated, effectively reducing the active amine concentration.[3][4]
Oxidative Degradation is prevalent in the absorber where the amine solution comes into contact with oxygen present in the flue gas.[4][5] This complex series of reactions is often catalyzed by the presence of metal ions, such as iron and copper, and can lead to a wide array of degradation products, including organic acids, aldehydes, and ammonia.[4][9] These byproducts can significantly increase the corrosivity of the solvent.[10][11]
Below is a generalized workflow for assessing the stability of amine blends, a critical process for both solvent selection and operational monitoring.
Caption: Experimental workflow for comparative stability testing of amine blends.
A Comparative Look at Common Amine Blends
The choice of amine—primary, secondary, or tertiary—and their formulation into blends significantly influences their stability.
Monoethanolamine (MEA): As a primary amine, MEA is highly reactive with CO2 but is also susceptible to both thermal and oxidative degradation.[3][12] Its high reactivity makes it a benchmark, but its degradation leads to significant solvent loss and corrosion.[3]
Diethanolamine (DEA): This secondary amine generally shows a higher resistance to degradation than MEA.[7] However, its degradation can still lead to the formation of corrosive byproducts.[6]
Methyldiethanolamine (MDEA): A tertiary amine, MDEA exhibits greater stability compared to primary and secondary amines due to the absence of a hydrogen atom on the nitrogen, which hinders carbamate formation.[13][14] Its lower reactivity with CO2 is often boosted by blending it with a faster-reacting amine like piperazine.[13][15]
Piperazine (PZ): This cyclic diamine is known for its high thermal and oxidative stability.[16] It is often used as an activator in MDEA blends to enhance the CO2 absorption rate.[15] Blends of PZ with other amines, such as 4-hydroxy-1-methylpiperidine (HMPD), have shown excellent overall properties including thermal stability.[17]
The following table summarizes the comparative stability and performance of these common amine systems.
Amine System
Amine Type
Relative Thermal Stability
Relative Oxidative Stability
CO2 Absorption Rate
Regeneration Energy
Key Considerations
Monoethanolamine (MEA)
Primary
Low
Low
High
High
Benchmark solvent, but prone to degradation and corrosion.[3][12]
Diethanolamine (DEA)
Secondary
Moderate
Moderate
Moderate
Moderate
More stable than MEA, but still susceptible to degradation.[7]
Methyldiethanolamine (MDEA)
Tertiary
High
High
Low
Low
High stability and low regeneration energy, but slow reaction kinetics.[13][14]
MDEA / Piperazine (PZ) Blend
Tertiary/Cyclic Diamine
High
High
High
Low-Moderate
Combines the stability of MDEA with the fast kinetics of PZ.[15]
Piperazine (PZ)
Cyclic Diamine
Very High
Very High
Very High
Moderate
Excellent stability and kinetics, but can have solubility issues.[16]
Experimental Protocols for Stability Assessment
To objectively compare the stability of different amine blends, standardized and rigorous experimental protocols are essential. The following sections detail the methodologies for thermal and oxidative degradation studies.
Accelerated Thermal Degradation Study
This protocol is designed to simulate the high-temperature conditions of the stripper and reboiler to assess the thermal stability of amine blends.
Objective: To quantify the extent of amine loss and the formation of degradation products under elevated temperatures in an inert atmosphere.
Apparatus:
High-pressure, high-temperature stainless steel reactor equipped with a magnetic stirrer, temperature controller, and sampling port.[18]
Gas chromatograph (GC) for amine concentration analysis.[19]
Ion chromatograph (IC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of degradation products.[20][21]
Procedure:
Solvent Preparation: Prepare the aqueous amine blend of the desired concentration.
CO2 Loading: Sparge the amine solution with a known concentration of CO2 gas until the desired CO2 loading (moles of CO2 per mole of amine) is achieved.
Reactor Charging: Transfer a known volume of the CO2-loaded amine solution into the reactor.
Inerting: Purge the reactor with an inert gas (e.g., nitrogen) to remove any residual oxygen.
Heating and Stirring: Heat the reactor to the desired temperature (e.g., 120-150°C) and begin stirring at a constant rate.[22]
Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours), carefully withdraw liquid samples from the reactor.
Analysis:
Immediately analyze a portion of the sample for amine concentration using GC.
Analyze another portion for the concentration of degradation products (e.g., heat-stable salts) using IC or LC-MS.[20][21]
Data Interpretation: Plot the amine concentration as a function of time to determine the degradation rate. Identify and quantify the major degradation products.
Accelerated Oxidative Degradation Study
This protocol simulates the conditions in the absorber where the amine solution is exposed to oxygen.
Objective: To evaluate the stability of amine blends in the presence of oxygen and to identify and quantify oxidative degradation products.
Apparatus:
Glass-lined or stainless steel reactor equipped with a gas inlet, stirrer, condenser, and sampling port.
Mass flow controllers to regulate the flow of oxygen and an inert gas.
Analytical instrumentation as described in the thermal degradation study.
Procedure:
Solvent Preparation and CO2 Loading: Prepare and load the amine solution with CO2 as described previously.
Reactor Setup: Transfer the solution to the reactor and heat to a temperature representative of the absorber (e.g., 50-70°C).[5]
Gas Exposure: Introduce a continuous flow of a gas mixture with a known oxygen concentration (e.g., 5% O2 in N2) into the solution while stirring.
Sampling: Collect liquid samples at regular intervals.
Analysis: Analyze the samples for amine concentration and degradation products as in the thermal stability study.
Data Interpretation: Determine the rate of amine degradation and identify the primary oxidative degradation products.
The following diagram illustrates the key degradation pathways for a common primary amine, MEA, highlighting the formation of various byproducts.
Caption: Simplified degradation pathways of Monoethanolamine (MEA).
Mitigating Degradation and Ensuring Longevity
While inherent chemical stability is crucial, several strategies can be employed to minimize amine degradation in industrial applications:
Inhibitors: Corrosion inhibitors can be added to the amine solution to passivate metal surfaces and reduce the catalytic effect of metal ions on oxidative degradation.[10][23][24]
Oxygen Scavengers: In some cases, oxygen scavengers can be used to reduce the dissolved oxygen content in the amine solution.
Solvent Reclaiming: Thermal or vacuum distillation processes can be used to remove heat-stable salts and other non-volatile degradation products, thereby restoring the activity of the amine solution.
Process Optimization: Careful control of operating parameters, such as reboiler temperature and oxygen ingress, can significantly reduce the rate of degradation.[5]
Conclusion: A Strategic Approach to Amine Selection
The stability of an amine blend is a complex interplay of its chemical structure, operating conditions, and the presence of contaminants. A thorough understanding of the degradation mechanisms and a robust experimental evaluation are critical for selecting the most suitable solvent for a given industrial application. While highly reactive amines like MEA offer kinetic advantages, their propensity for degradation often makes more stable, albeit less reactive, amines like MDEA, particularly when formulated in blends with activators like piperazine, a more prudent long-term choice. By employing the comparative methodologies outlined in this guide, researchers and engineers can make data-driven decisions that enhance the efficiency, sustainability, and economic viability of their gas treating and carbon capture processes.
References
Asante, R. O. (n.d.). Stability Studies of a New Amine Blend for the Capture of CO2.
Unknown author. (n.d.). Effect of Temperature on Amine-CO2 Reaction Kinetics.
Unknown author. (n.d.). Solvent chemistry: reaction kinetics of CO absorption into reactive amine solutions.
Unknown author. (n.d.). Kinetics of Carbon Dioxide with Amines. I. Stopped-Flow Studies in Aqueous Solutions. A Review.
Unknown author. (1985). Corrosion inhibitor for amine gas sweetening systems. Google Patents.
Fredriksen, S. B., & Jens, K.-J. (n.d.). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review.
Unknown author. (n.d.). The kinetic reactions of carbon dioxide (CO₂) in aqueous amine solutions for post combustion capture processes. Figshare.
Littel, R. J., van Swaaij, W. P. M., & Versteeg, G. F. (n.d.). Kinetics of Carbon Dioxide with Tertiary Amines in Aqueous Solution. Retrieved from [Link]
Unknown author. (n.d.). Corrosion Abatement in Amine Scrubbing Units. ResearchGate.
Unknown author. (n.d.). Amine solvent development for carbon dioxide capture. The University of Texas at Austin.
Unknown author. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI.
Unknown author. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University.
Unknown author. (2021, January 26). Advancing Amine Degradation Analysis. CCS Knowledge Centre.
Unknown author. (n.d.). A Comparative Guide to the Performance of N-Methyldiethanolamine (MDEA) in Gas Treatment Formulations. Benchchem.
Unknown author. (n.d.). Comparative Review for Enhancing CO2 Capture Efficiency with Mixed Amine Systems and Catalysts. PMC.
Unknown author. (2009, September 28). New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications.
Unknown author. (n.d.). Performance Improvement of Gas Sweetening Units by Using a Blend of MDEA/PZ. Aidic.
Unknown author. (2014, July 10). Gas Sweetening-Part 1: Comparison of Amines. Campbell Tip of the Month.
Unknown author. (n.d.). CONTROLLING CORROSION IN AMINE TREATING PLANTS. Amine Gas Treatment.
Unknown author. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. MatheO.
Unknown author. (n.d.). Characterization of the degradation products of amines used for post combustion CO 2 capture. lsabm.
Unknown author. (2020, May 21). Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. MDPI.
Ge, X., et al. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.
Unknown author. (n.d.). Effect of Different Amine Solutions on Performance of Post-Combustion CO2 Capture. MDPI.
Unknown author. (2020, May 1). Comparative study of DEA and MDEA treatments of acid gas. Gas Processing & LNG.
Unknown author. (2024, April 16). Impacts of Key Degradation Byproducts on Amine Scrubbing for Post-Combustion Carbon Capture. University of Kentucky College of Arts & Sciences.
Unknown author. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications.
Unknown author. (2014, April 10). Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes. Taylor & Francis.
Unknown author. (2006, January 17). Kinetics of the Oxidative Degradation of CO2 Loaded and Concentrated Aqueous MEA-MDEA Blends during CO2 Absorption from Flue Gas Streams. Industrial & Engineering Chemistry Research - ACS Publications.
Unknown author. (n.d.). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review.
Unknown author. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
Unknown author. (2013, July 25). Stability of Supported Amine Adsorbents to SO2 and NOx in Postcombustion CO2 Capture. 1. Single-Component Adsorption. Industrial & Engineering Chemistry Research - ACS Publications.
Unknown author. (2017, August 15). An Introduction to the Accelerated Stability Assessment Program.
Unknown author. (n.d.). Industrial amine blends enable efficient CO electrosynthesis in reactive capture.
Unknown author. (2024, January 30). Blended Amines' Effect on Post Combustion CO 2 Capture Process. ResearchGate.
Unknown author. (2017, February). Selection of components for formulation of amine blends for post combustion CO2 capture based on the side chain structure of primary, secondary and tertiary amines. ResearchGate.
Unknown author. (2018, February 5). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed.
Unknown author. (n.d.). Use of amine blends for foundry shaped cores and casting metals. Google Patents.
Unknown author. (2023, July 13). Stability testing of existing active substances and related finished products.
Unknown author. (n.d.). Absorption of CO2by Amine Blends Solution: An Experimental Evaluation. Research Inventy.
Unknown author. (n.d.). Evaluating and optimizing the performance of single and blended amines based on their chemical structures for carbon dioxide capture from industrial gas streams. Scholaris.
Bridging the Translational Gap: In Vitro vs. In Vivo Activity of Modified Antisense Oligonucleotides
As a Senior Application Scientist navigating the landscape of RNA therapeutics, one of the most persistent challenges I encounter is the translational disconnect between in vitro screening and in vivo efficacy. Historica...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the landscape of RNA therapeutics, one of the most persistent challenges I encounter is the translational disconnect between in vitro screening and in vivo efficacy. Historically, antisense oligonucleotides (ASOs) that demonstrated sub-nanomolar potency in cell culture frequently failed in animal models due to rapid renal clearance, poor tissue penetration, or dose-limiting toxicity.
This guide objectively compares the performance of various ASO chemical modifications—specifically focusing on Phosphorothioate (PS), 2'-O-Methoxyethyl (2'-MOE), Locked Nucleic Acid (LNA), and GalNAc conjugates. By dissecting the causality behind experimental workflows, we will establish a self-validating framework for predicting in vivo success from in vitro data.
The Mechanistic Disconnect: Why Lipofection Lies
The traditional method of screening ASOs in vitro relies on lipid-mediated transfection (lipofection). While excellent for proving that an ASO can engage its target mRNA, lipofection forces the oligonucleotide across the plasma membrane via artificial vesicle fusion. This bypasses the natural endocytic pathways, completely masking the ASO's inherent pharmacokinetic (PK) properties.
In vivo, an ASO must survive systemic circulation, bind to cell surface receptors, undergo endocytosis, and successfully escape the endosome to reach the nucleus or cytosol [1]. To bridge this gap, modern drug development relies on specific chemical modifications and specialized in vitro assays like gymnotic delivery (unassisted uptake) to accurately predict in vivo behavior.
The structural evolution of ASOs has been driven by the need to balance nuclease resistance, target affinity, and safety[4]. Table 1 summarizes the impact of these modifications on experimental outcomes.
Table 1: Comparative Profiling of ASO Chemical Modifications
Modification Generation
Key Chemistry
In Vitro Target Affinity (Tm)
In Vivo Nuclease Resistance
In Vivo Half-Life
Primary Toxicity Risk
Gen 1
Phosphorothioate (PS) Backbone
Decreased
Moderate
Hours
High (Protein binding, coagulopathy)
Gen 2
2'-O-Methoxyethyl (2'-MOE)
High
High
Days to Weeks
Low to Moderate (Pro-inflammatory)
Gen 2.5
Locked Nucleic Acid (LNA)
Very High
Very High
Weeks
Moderate (Hepatotoxicity / ALT elevation)
Gen 3 (Conjugates)
GalNAc-Conjugated 2'-MOE
High
High
Weeks to Months
Very Low (Due to micro-dosing)
Scientific Insight: The PS backbone is essential for in vivo activity because it promotes binding to plasma proteins (like albumin), preventing rapid renal excretion. However, excessive PS content drives toxicity. Conjugating a triantennary N-acetylgalactosamine (GalNAc) moiety to a 2'-MOE ASO allows for receptor-mediated endocytosis into hepatocytes via the asialoglycoprotein receptor (ASGPR), drastically lowering the required in vivo dose and expanding the therapeutic index [2].
Self-Validating Experimental Protocols
To accurately assess ASO candidates, your experimental pipeline must utilize self-validating controls. This means running dose-response curves (not single-point assays) and utilizing at least one scrambled and one mismatch oligonucleotide control to rule out off-target or chemistry-driven artifacts.
Protocol A: In Vitro Gymnotic Delivery Assay
Gymnotic delivery (unassisted uptake) relies on the natural growth properties of cells to internalize "naked" ASOs. This method correlates significantly better with in vivo silencing than lipid-mediated transfection [1].
Step-by-Step Methodology:
Cell Plating: Seed target cells (e.g., primary hepatocytes or HeLa cells) in 96-well plates to achieve 30–50% confluency at the time of treatment. Causality: Low confluency ensures cells are actively dividing and undergoing robust membrane turnover, which is critical for natural endocytosis.
ASO Preparation: Dilute naked ASOs (PS-modified) in sterile 1X PBS. Do not use lipofectamine or electroporation [5].
Dosing: Add the ASO directly to the culture media. Perform a 6-point dose-response curve ranging from 100 nM to 10 µM. Include a scrambled ASO sequence as a negative control.
Incubation: Incubate cells at 37°C for 3 to 7 days. Causality: Gymnotic uptake is a slow, rate-limiting process compared to lipofection. Extended incubation allows for sufficient endosomal accumulation and escape.
Readout: Lyse cells and quantify target mRNA knockdown via RT-qPCR, normalizing to a housekeeping gene (e.g., GAPDH). Calculate the IC50.
Protocol B: In Vivo Efficacy and Hepatotoxicity Profiling
Once lead candidates are identified via gymnotic delivery, they must be validated in vivo to assess biodistribution and safety.
Step-by-Step Methodology:
Formulation: Dissolve the ASO in sterile 1X PBS.
Administration: Administer the ASO subcutaneously (SC) to C57BL/6 mice.
Dosing for Unconjugated 2'-MOE: 10, 25, and 50 mg/kg.
Dosing for GalNAc-2'-MOE: 0.5, 2.5, and 5 mg/kg.
Causality: SC injection allows the PS-backbone ASO to bind to interstitial proteins and slowly absorb into the lymphatic and systemic circulation, mimicking clinical administration routes.
In-Life Monitoring: Monitor body weight and clinical signs for 72 hours (acute) or up to 4 weeks (chronic).
Tissue Harvest: Euthanize animals. Collect blood for serum analysis and harvest liver tissue.
Efficacy & Safety Readout:
Efficacy: Extract RNA from liver tissue and perform RT-qPCR to determine the ED50 for target knockdown.
Safety: Quantify serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Elevations >3x the upper limit of normal indicate hepatotoxicity, a common failure point for high-affinity LNA gapmers.
Data Deep-Dive: GalNAc Conjugation as the Great Equalizer
The most striking demonstration of the in vitro vs. in vivo disconnect is observed when comparing unconjugated 2'-MOE ASOs to their GalNAc-conjugated counterparts.
If you test a GalNAc-ASO in a standard in vitro HeLa cell assay, its IC50 will appear nearly identical to the unconjugated version because HeLa cells do not express the ASGPR receptor. However, in vivo, the GalNAc conjugate demonstrates an up to 30-fold increase in potency [3].
Table 2: Quantitative Comparison of Unconjugated vs. GalNAc-Conjugated 2'-MOE ASOs
ASO Format
In Vitro Gymnotic IC50 (HeLa)
In Vivo ED50 (Mouse Liver)
Clinical Equivalent Dose
Serum ALT Elevation Risk
Unconjugated 2'-MOE
~2.5 µM
120 - 210 mg/week
~300 mg / week
Moderate (at high doses)
GalNAc3-2'-MOE
~2.5 µM
4 - 10 mg/week
~50 mg / month
Negligible
Data synthesis based on integrated phase 1 and phase 2 clinical safety assessments and preclinical models. [2] [3]
Fig 2. Integrated workflow for ASO screening, bridging in vitro and in vivo validation.
Conclusion
To successfully develop ASO therapeutics, researchers must abandon lipid-mediated transfection for efficacy screening. Utilizing gymnotic delivery in vitro provides a much more accurate reflection of an ASO's true cellular uptake and stability. Furthermore, transitioning from unconjugated gapmers to GalNAc-conjugated systems effectively resolves the historical in vivo challenges of ASOs, providing a massive boost to potency and safety margins by ensuring the drug is delivered precisely where it is needed.
References
Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents
Oxford Academic (Nucleic Acids Research)[Link]
Safety and Tolerability of GalNAc3-Conjugated Antisense Drugs Compared to the Same-Sequence 2′MOE
Nucleic Acid Therapeutics (via n-Lorem)[Link]
Integrated Assessment of Phase 2 Data on GalNAc3-Conjugated 2′-O-Methoxyethyl-Modified Antisense Oligonucleotides
PMC (National Institutes of Health)[Link]
In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases
PMC (National Institutes of Health)[Link]
Methods for Analysis of Oligonucleotide Drugs
Rockland Immunochemicals[Link]
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of (2-Methoxyethyl)(methyl)amine Hydrochloride
The procedures outlined herein are designed to ensure that this compound is managed as a hazardous waste stream from the point of generation to its final disposal, adhering to the highest standards of laboratory safety a...
Author: BenchChem Technical Support Team. Date: March 2026
The procedures outlined herein are designed to ensure that this compound is managed as a hazardous waste stream from the point of generation to its final disposal, adhering to the highest standards of laboratory safety and regulatory compliance.
Immediate Safety Protocol & Hazard Profile
(2-Methoxyethyl)(methyl)amine hydrochloride and similar amine salts must be treated with caution. Based on analogous compounds, it is prudent to assume this chemical possesses multiple hazard classifications.[1][2] The primary risks are associated with irritation and acute toxicity.
Note: The free-base form, N-(2-Methoxyethyl)methylamine, is classified as corrosive and flammable, indicating that the hydrochloride salt should also be handled with care to avoid conditions that could liberate the free amine.[3][5]
In the event of an exposure or spill, immediate action is critical.
Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[2][3] Consult a physician.[1]
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2][3]
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[1][3]
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2][3]
Personal Protective Equipment (PPE) Mandate
A proactive approach to safety begins with the correct selection and use of PPE. The following equipment is mandatory when handling (2-Methoxyethyl)(methyl)amine hydrochloride in any form—solid, solution, or as waste.
PPE Category
Specification
Rationale for Use
Hand Protection
Chemical-resistant gloves (Nitrile or Neoprene).
Prevents direct skin contact and irritation.[1] Gloves must be inspected before use and disposed of properly after handling.
Eye/Face Protection
ANSI-approved safety goggles or a full-face shield.
Protects eyes from dust particles and splashes, preventing serious irritation.[1][2]
Body Protection
Chemical-resistant lab coat.
Protects personal clothing from contamination and prevents skin exposure.
Respiratory Protection
NIOSH/MSHA approved respirator.
Required when handling the solid material outside of a fume hood or if dust/aerosols are generated, to prevent respiratory tract irritation.[1]
Waste Characterization and Segregation: The Foundation of Proper Disposal
All waste containing (2-Methoxyethyl)(methyl)amine hydrochloride must be classified as hazardous chemical waste. This is a critical step that dictates the entire disposal pathway.
The Causality Behind Segregation:
The primary reason for meticulous segregation is to prevent dangerous chemical reactions within a waste container. Amine salts are incompatible with strong oxidizing agents and can react with strong bases to liberate the potentially more hazardous free amine.
Protocol:
Identify : All waste streams containing the target compound must be identified at the point of generation. This includes neat (unused) material, contaminated labware (e.g., weigh boats, pipette tips), and solutions.
Segregate : This waste must be kept separate from other chemical waste streams. Specifically, do not mix with:
Containerize : Use only approved, compatible hazardous waste containers. The container must be in good condition, have a tightly sealing lid, and be appropriate for the type of waste (e.g., a solid waste container for contaminated PPE, a liquid waste container for solutions).
Step-by-Step Disposal Protocol
The following workflow provides a clear decision-making process for the disposal of (2-Methoxyethyl)(methyl)amine hydrochloride.
Caption: Waste Disposal Decision Workflow.
Detailed Steps:
Waste Collection :
Solid Waste : Collect unused or expired (2-Methoxyethyl)(methyl)amine hydrochloride, along with any contaminated disposable labware (e.g., gloves, weigh paper, wipers), in a designated, compatible, and clearly labeled solid hazardous waste container.[1]
Liquid Waste : Collect all solutions containing the compound in a designated, compatible, and clearly labeled liquid hazardous waste container. Do not fill containers beyond 90% capacity to allow for expansion.
Container Labeling :
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
Clearly write "Hazardous Waste" on the label.
List all chemical constituents by their full name, including "(2-Methoxyethyl)(methyl)amine hydrochloride" and any solvents or other reagents. Provide accurate percentage estimates for each component.
Storage :
Keep the waste container tightly closed at all times, except when adding waste.[2][3]
Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2][3]
Ensure the storage area is away from incompatible materials.[1]
Final Disposal :
Crucially, do not dispose of this chemical down the drain or in regular trash. [1] Discharge into the environment must be avoided.[2]
Arrange for the collection of the waste container by a licensed professional waste disposal service.[5] This ensures the waste is transported, treated, and disposed of in compliance with all federal, state, and local environmental regulations.[3]
Spill and Decontamination Procedures
Accidents happen, but a prepared response minimizes risk.
Evacuate & Secure : Ensure all non-essential personnel evacuate the immediate area. Restrict access and ensure adequate ventilation.[1]
Assess & Equip : Assess the scale of the spill. For any major spill, evacuate the lab and contact your institution's emergency response team. For minor spills, ensure you are wearing the full, appropriate PPE as described in Section 2.
Contain & Absorb :
For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[1]
For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[2] Work from the outside of the spill inward to prevent spreading.
Collect : Scoop the absorbed material into a suitable container for disposal as hazardous waste.[2]
Decontaminate :
Wipe down the spill area and any contaminated equipment with a suitable decontamination solution. Given the amine nature of the compound, a mild acidic solution (e.g., 5% acetic acid) followed by a water rinse can be effective for surface decontamination.
All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.
Document : Report the spill to your laboratory supervisor or Environmental Health & Safety (EHS) department, following institutional protocols.
By adhering to these rigorous procedures, you not only ensure your own safety and that of your colleagues but also uphold the scientific community's responsibility to protect our environment.
References
Carl ROTH. (n.d.). Methylamine 40 % in water, for synthesis - Safety Data Sheet. Retrieved from [Link]
Fisher Scientific. (2010, October 29). Methylamine hydrochloride - SAFETY DATA SHEET. Retrieved from [Link]
Carl ROTH. (n.d.). Hydrogenated castor oil - Safety Data Sheet. Retrieved from [Link]
Valudor Products. (n.d.). Safety Data Sheet: Castor oil, hydrogenated. Retrieved from [Link]
Acme-Hardesty. (2016, June 16). Hydrogenated Castor Oil - Safety Data Sheet. Retrieved from [Link]
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Castor oil, hydrogenated. Retrieved from [Link]
Redox. (2025, August 12). Safety Data Sheet Castor Oil. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety protocols and logistical plans for the handling of (2-Methoxyethyl)(methyl)amine hydrochloride (CAS No. N/A). As drug development professionals, our commitment to safety is paramount. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure that every researcher is protected through a deep understanding of the 'why' behind each safety measure.
Hazard Assessment: The Foundation of Your Protection
(2-Methoxyethyl)(methyl)amine hydrochloride is classified as a skin and eye irritant.[1][2] The primary risks associated with this compound are direct contact with the skin, which can cause irritation, and contact with the eyes, which can lead to serious irritation.[1][2] Therefore, the selection of Personal Protective Equipment (PPE) is directly driven by the need to create an impermeable barrier against these specific hazards. All handling procedures must be designed to prevent skin and eye contact.
Before any procedure, it is critical to recognize that PPE is the final line of defense. The primary methods of exposure control are:
Engineering Controls: Always handle (2-Methoxyethyl)(methyl)amine hydrochloride within a certified chemical fume hood to control potential dust or aerosols.[3][4] Ensure safety showers and eyewash stations are unobstructed and have been recently tested.[1]
Administrative Controls: Establish clear, written Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on these procedures and the specific hazards of the chemical.
Core Protective Equipment: Your Essential Armor
The following PPE is mandatory for all personnel handling (2-Methoxyethyl)(methyl)amine hydrochloride.
Eye and Face Protection
Due to the risk of serious eye irritation, robust eye protection is non-negotiable.[1][2]
Minimum Requirement: ANSI-approved or EN166-compliant safety glasses with side shields are required for handling small quantities of well-contained material.[5]
Recommended for all applications: Chemical splash goggles that form a seal around the eyes offer superior protection and are strongly recommended.[5][6]
Required for Splash Risk: When handling larger quantities or performing operations with a potential for splashing (e.g., transfers, making solutions), a full-face shield must be worn in addition to safety goggles.[5][6]
Skin and Body Protection
Preventing skin contact is a primary objective. This is achieved through a combination of gloves and protective clothing.
Lab Coat: A chemical-resistant lab coat is required to protect against contamination of personal clothing.[4]
Gloves: A Critical Choice: The selection of appropriate gloves is one of the most critical decisions in the PPE protocol. Amines can be challenging for some common glove materials. While disposable nitrile gloves are ubiquitous in labs, they may only offer short-term splash protection against amines and should be changed immediately upon any contact.[7]
Glove Selection Guide for Amines
Glove Material
Suitability for Amines
Key Considerations
Nitrile
Fair (Splash Protection Only)
Provides good dexterity but has poor resistance to prolonged amine exposure.[7] Must be removed and replaced immediately if splashed. Not for immersion.
Neoprene
Good to Excellent
Offers good resistance to a broad range of chemicals, including amines. A reliable choice for extended handling.[5][6]
Polyvinyl Chloride (PVC)
Good
Provides good protection against amines, acids, and bases.[6][8] May offer less dexterity than nitrile.
Butyl Rubber
Excellent
Often recommended for handling amines and offers high permeation resistance. Can be less dexterous and more costly.
Recommendation: For incidental contact (e.g., handling sealed containers), standard nitrile gloves are acceptable. For any task involving direct handling, transfers, or potential for extended contact, Neoprene or Butyl Rubber gloves are the preferred choice. Always inspect gloves for tears or pinholes before use.[5][9]
Respiratory Protection
While engineering controls like a fume hood are the primary defense against inhalation, respiratory protection may be necessary in specific situations.
Standard Operations: When handled inside a functioning chemical fume hood, respiratory protection is typically not required.
Required Scenarios: In cases of inadequate ventilation, when cleaning up a large spill, or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[1][4][5]
Operational Plan: From Preparation to Disposal
A self-validating protocol ensures safety is built into every step of the workflow.
Step-by-Step Handling Protocol
Preparation: Clear the workspace within the chemical fume hood. Confirm the location and functionality of the nearest eyewash station and safety shower.
Donning PPE: Put on PPE in the following order: lab coat, then safety goggles and/or face shield, and finally, gloves. Ensure gloves are pulled over the cuffs of the lab coat.
Handling: Conduct all weighing, transfers, and manipulations of (2-Methoxyethyl)(methyl)amine hydrochloride deep within the fume hood.
Post-Handling: Securely seal all containers of the chemical. Decontaminate all surfaces and equipment used.
Doffing PPE: This order is critical to prevent cross-contamination. Remove gloves first, using a proper technique to avoid touching the outer surface.[1] Then, remove the lab coat, followed by eye and face protection.
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][5]
Safe Handling Workflow Diagram
Caption: Workflow for Safe Handling of (2-Methoxyethyl)(methyl)amine hydrochloride.
Emergency and Disposal Plans
Exposure Response
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1] If irritation occurs or persists, seek medical advice.[1][2]
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][10]
Disposal of Contaminated Waste
Proper disposal is a critical component of the safety lifecycle.
Chemical Waste: Unused (2-Methoxyethyl)(methyl)amine hydrochloride and solutions containing it must be disposed of as hazardous chemical waste. Do not pour down the drain.[1]
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials must be collected in a sealed bag or container and disposed of as hazardous waste.
Procedure: All waste must be handled by a licensed waste disposal company in accordance with all local, state, and federal regulations.[11]